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  • Product: Confoline
  • CAS: 76971-33-0

Core Science & Biosynthesis

Foundational

The Neuropharmacology of Confoline: An In-Depth Technical Guide

Introduction Confoline is a tropane (B1204802) alkaloid identified as one of the bioactive constituents of Convolvulus pluricaulis, a plant commonly known as Shankhpushpi in traditional Ayurvedic medicine.[1][2][3] Convo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Confoline is a tropane (B1204802) alkaloid identified as one of the bioactive constituents of Convolvulus pluricaulis, a plant commonly known as Shankhpushpi in traditional Ayurvedic medicine.[1][2][3] Convolvulus pluricaulis has a long history of use as a "Medhya Rasayana," a group of herbs reputed for their intellect-promoting and rejuvenating effects on the nervous system.[4] Modern pharmacological studies have begun to investigate the neuropharmacological properties of the whole plant extract, attributing its effects to a complex interplay of its various phytochemicals, including a suite of alkaloids, flavonoids, and coumarins. While Confoline is consistently listed among these constituents, it is crucial to note that research focusing specifically on the isolated compound is limited. This guide, therefore, synthesizes the available information on the neuropharmacology of Convolvulus pluricaulis and discusses the putative role of its alkaloids, including Confoline, in its observed bioactivities.

Phytochemical Profile of Convolvulus pluricaulis

The neuropharmacological effects of Convolvulus pluricaulis are thought to arise from its rich and diverse phytochemical composition. The primary classes of bioactive compounds identified in the plant are alkaloids, flavonoids, and coumarins. Confoline is a member of the alkaloid group.

Phytochemical Class Key Constituents References
Alkaloids Convolamine, Convoline, Convolidine, Convolvine, Confoline , Convosine, Shankhapushpine, Subhirsine, Evolvine, Phyllabine[2][3][5][6]
Flavonoids Kaempferol, Quercetin[2][5]
Coumarins Scopoletin (B1681571), Ayapanin, Scopolin[2][5]
Steroids β-sitosterol, Ceryl alcohols[3][6]
Phenolics Hydroxy-cinnamic acid[2][4]

Neuropharmacological Properties of Convolvulus pluricaulis Extracts

Extracts of Convolvulus pluricaulis have been investigated for a range of central nervous system effects. These studies provide the foundational context for understanding the potential activities of its individual components like Confoline. The primary reported activities include nootropic, anxiolytic, antidepressant, and neuroprotective effects.

Pharmacological Effect Observed Outcome Putative Mechanism References
Nootropic/Cognitive Enhancement Improved memory and learning in preclinical models.Modulation of cholinergic and dopaminergic systems; antioxidant activity.[5][7][1][2]
Anxiolytic Reduction in anxiety-like behaviors in animal models.Interaction with GABAergic and serotonergic pathways. Convolamine and scopoletin are suggested to act as GABA-A agonists.[2][5][2][5]
Antidepressant Reduction in depressive-like behaviors.Interaction with adrenergic, dopaminergic, and serotonergic systems.[5][5]
Neuroprotective Protection of neurons against oxidative and degenerative damage.Antioxidant and anti-inflammatory properties.[2][5][8][2][5]
Anticholinesterase Activity Inhibition of acetylcholinesterase (AChE), an enzyme that degrades acetylcholine.The aqueous root extract of C. pluricaulis has been shown to decrease AChE activity.[9][9]

Postulated Signaling Pathways

The precise molecular mechanisms of Confoline remain to be elucidated. However, based on the effects of Convolvulus pluricaulis extracts, several signaling pathways are implicated. It is suggested that the alkaloids, as a group, may interact with key neurotransmitter systems.

G *Interaction of several alkaloids, including Confoline, with 5-HT3 receptors has been suggested. cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal DA_Vesicle Dopamine Vesicle D2R D2 Receptor DA_Vesicle->D2R Dopamine 5HT_Vesicle Serotonin (B10506) Vesicle 5HT3R 5-HT3 Receptor 5HT_Vesicle->5HT3R Serotonin ACh_Vesicle Acetylcholine Vesicle M1R M1 Receptor ACh_Vesicle->M1R Acetylcholine Cellular_Response_DA Altered Neuronal Excitability D2R->Cellular_Response_DA Signal Transduction Cellular_Response_5HT Modulation of Anxiety/Mood 5HT3R->Cellular_Response_5HT Signal Transduction Cellular_Response_ACh Enhanced Cognition M1R->Cellular_Response_ACh Signal Transduction CP_Alkaloids Convolvulus pluricaulis Alkaloids (e.g., Confoline) CP_Alkaloids->D2R Modulates CP_Alkaloids->5HT3R Interacts* CP_Alkaloids->M1R Modulates

Caption: Postulated interaction of C. pluricaulis alkaloids with key neurotransmitter receptors.

Experimental Protocols

Detailed experimental methodologies for the study of isolated Confoline are not available in the reviewed literature. However, the neuropharmacological properties of Convolvulus pluricaulis extracts have been assessed using a variety of established preclinical models. The general workflows for these experiments are outlined below.

General Workflow for Preclinical Behavioral Assessment

G cluster_0 Phase 1: Preparation & Dosing cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, Vehicle, Test Article) Animal_Acclimatization->Group_Allocation Dosing_Regimen Chronic/Acute Dosing (e.g., Oral Gavage) Group_Allocation->Dosing_Regimen EPM Elevated Plus Maze (Anxiety) Dosing_Regimen->EPM Test MWM Morris Water Maze (Learning & Memory) Dosing_Regimen->MWM Test FST Forced Swim Test (Depression) Dosing_Regimen->FST Test Data_Collection Automated/Manual Data Collection EPM->Data_Collection MWM->Data_Collection FST->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Generalized workflow for in vivo neuropharmacological screening of herbal extracts.

1. Elevated Plus Maze (EPM): This test is widely used to assess anxiolytic or anxiogenic effects of drugs. The apparatus consists of two open arms and two enclosed arms. A reduction in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.

2. Morris Water Maze (MWM): This is a test of spatial learning and memory. Animals are placed in a circular pool of opaque water and must learn the location of a hidden escape platform. Improved cognitive function is demonstrated by a decrease in the latency to find the platform over successive trials.

3. Forced Swim Test (FST): This model is used to screen for antidepressant activity. The test is based on the observation that animals will cease attempts to escape and become immobile when placed in an inescapable cylinder of water. Antidepressant compounds are known to increase the duration of mobility.

Conclusion and Future Directions

Confoline is an alkaloid component of Convolvulus pluricaulis, a plant with recognized nootropic and neuroprotective properties.[1][5] While the pharmacological effects of the whole plant extract are well-documented in preclinical studies, suggesting a complex interplay with major neurotransmitter systems, the specific contribution and molecular mechanisms of isolated Confoline remain largely unexplored. One study has suggested an interaction between several of the plant's alkaloids, including Confoline, and the serotonin 3a/3b receptor.[9]

Future research should focus on the isolation and purification of Confoline to enable a thorough investigation of its neuropharmacological profile. Key areas of inquiry should include:

  • Receptor Binding Assays: To determine the binding affinity of Confoline for a wide range of CNS receptors, including serotonergic, dopaminergic, cholinergic, and GABAergic subtypes.

  • In Vitro Functional Assays: To characterize the functional activity of Confoline at its target receptors (e.g., as an agonist, antagonist, or modulator).

  • In Vivo Behavioral Studies: To assess the effects of isolated Confoline in animal models of cognition, anxiety, and depression.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Confoline.

A deeper understanding of the neuropharmacological properties of Confoline will be critical in determining its potential as a novel therapeutic agent for neurological and psychiatric disorders. Such research will help to deconstruct the complex pharmacology of Convolvulus pluricaulis and may lead to the development of new, targeted therapies.

References

Exploratory

An Examination of Confoline and its Putative Action on the Central Nervous System: A Review of Available Data

A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the mechanism of action of the alkaloid Confoline on the central nervous system (CNS). While the compo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of specific data on the mechanism of action of the alkaloid Confoline on the central nervous system (CNS). While the compound has been identified and isolated, detailed pharmacological studies, quantitative data, and elucidated signaling pathways are not presently available to construct an in-depth technical guide as requested. This document summarizes the limited existing information on Confoline and provides context based on its chemical classification and botanical origin.

Limited Information on Confoline

Confoline is a tropane (B1204802) alkaloid that has been isolated from the plant Convolvulus subhirsutus.[1][2] Its chemical structure is formally known as [(1S,5R)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate.[3] The initial isolation of Confoline was reported in a 1980 publication, which identified it as a new alkaloid from the nonphenolic fraction of the plant's roots.[2] Beyond its identification and basic chemical properties, there is a notable absence of published research detailing its specific interactions with CNS targets, receptor binding affinities, or effects on neurotransmitter systems.

Inferences from Botanical Source and Chemical Class

Botanical Context: Convolvulus subhirsutus

Convolvulus subhirsutus is a plant that has been used in traditional medicine and is known to contain a variety of alkaloids.[1] The plant is a source for other tropane alkaloids such as convolvine (B93) and convolamine.[1][4] These alkaloids are the basis for the drug Tropacine, which has been used as a cholinolytic (anticholinergic) and ganglioblocking agent.[1] Traditional uses of the plant include soothing, anticonvulsant, and spasmolytic applications.[1] This context suggests that other alkaloids from this plant, including Confoline, may possess similar pharmacological properties.

Chemical Classification: Tropane Alkaloids

Confoline belongs to the tropane alkaloid class of compounds.[5][6] Tropane alkaloids are well-known for their pronounced effects on the central and peripheral nervous systems.[5][6] The primary mechanism of action for many tropane alkaloids, such as atropine (B194438) and scopolamine, is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[6][7] By blocking the action of the neurotransmitter acetylcholine, these compounds can exert a range of effects on the CNS, including sedation, excitement, and amnesia, depending on the specific compound and dosage.[5][6][8]

Given that Confoline is a tropane alkaloid isolated from a plant known to produce anticholinergic compounds, it is plausible that its mechanism of action on the CNS also involves the modulation of muscarinic acetylcholine receptors. However, without specific experimental data, this remains a hypothesis.

Visualization of a General Tropane Alkaloid Mechanism

While a specific signaling pathway for Confoline cannot be provided, a generalized diagram illustrating the mechanism of a typical anticholinergic tropane alkaloid is presented below for contextual understanding. This diagram shows how such a compound might interfere with cholinergic neurotransmission.

Anticholinergic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse mAChR Muscarinic ACh Receptor (mAChR) Signal Signal Transduction (e.g., G-protein activation) mAChR->Signal Response Postsynaptic Response Signal->Response ACh_synapse->mAChR Binds & Activates Tropane Tropane Alkaloid (e.g., Confoline?) Tropane->mAChR Binds & Blocks

Figure 1: Generalized mechanism of anticholinergic tropane alkaloids.

Conclusion and Future Directions

The current body of scientific literature is insufficient to provide a detailed technical guide on the mechanism of action of Confoline on the central nervous system. The core requirements for such a guide, including quantitative data and specific experimental protocols, cannot be met at this time.

Research into Confoline would require fundamental studies to determine its pharmacological profile. Such studies would include:

  • Receptor Binding Assays: To identify which CNS receptors Confoline interacts with and to quantify its binding affinity.

  • In Vitro Functional Assays: To determine if Confoline acts as an agonist, antagonist, or modulator at its target receptors.

  • Electrophysiological Studies: To examine the effects of Confoline on neuronal activity.

  • In Vivo Behavioral Studies: To characterize the physiological and behavioral effects of Confoline in animal models.

For researchers, scientists, and drug development professionals interested in this area, a more fruitful avenue for an in-depth technical review would be to focus on a better-characterized class of alkaloids, such as those from Gelsemium sempervirens, or a broader review of the structure-activity relationships of tropane alkaloids and their effects on the central nervous system.

References

Foundational

Confoline: An Examination of its Potential as a Psychostimulant Reveals a Lack of Scientific Evidence

A comprehensive review of available scientific literature indicates that there is no current evidence to support the classification of Confoline as a potential psychostimulant. While the compound is an alkaloid found in...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates that there is no current evidence to support the classification of Confoline as a potential psychostimulant. While the compound is an alkaloid found in the plant Convolvulus pluricaulis, which is traditionally used in Ayurvedic medicine for cognitive enhancement, rigorous scientific investigation into its specific psychostimulant properties is absent. Consequently, the creation of an in-depth technical guide or whitepaper on this topic is not feasible due to the lack of quantitative data, established mechanisms of action, and specific experimental protocols.

Convolvulus pluricaulis, commonly known as Shankhpushpi, is described in traditional medicine as a "psychostimulant" and "brain tonic," often used to improve memory and reduce mental tension.[1][2][3][4][5] However, the term "psychostimulant" in this context appears to refer to nootropic or cognitive-enhancing effects rather than the pharmacological profile of classical psychostimulants like amphetamine or methylphenidate, which primarily act as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. In fact, some studies on Convolvulus pluricaulis extracts suggest potential tranquilizing and central nervous system depressant effects, which are contrary to the expected effects of a psychostimulant.[1][5]

The plant contains a variety of alkaloids, including Confoline, Convolamine, and Convolvine.[2] While research on the whole plant extract is available, studies focusing specifically on the isolated compound Confoline are extremely limited. The available information attributes general neurological effects such as anxiolytic, anti-epileptic, and neuroprotective activities to extracts containing Confoline, but not psychostimulant effects.[6]

In contrast, a related alkaloid, Convolamine, has been identified as a potent positive modulator of the sigma-1 receptor, a mechanism linked to its cognitive and neuroprotective properties.[7][8] This specific finding for Convolamine highlights the necessity for individual investigation of each alkaloid and demonstrates that the effects of the plant extract cannot be automatically attributed to a single constituent like Confoline.

A thorough search for quantitative data such as binding affinities of Confoline to the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin (B10506) transporter (SERT)—the primary targets of conventional psychostimulants—yielded no results. Similarly, there are no published preclinical or clinical studies with detailed experimental protocols designed to evaluate the psychostimulant effects of isolated Confoline, for instance, through locomotor activity assays or conditioned place preference studies in animal models.

Without this fundamental scientific data, it is impossible to construct the data tables, experimental methodologies, and signaling pathway diagrams required for a technical guide. The core premise of the inquiry—that Confoline is a potential psychostimulant—is not supported by the current body of scientific research. Therefore, any attempt to produce the requested document would be based on speculation rather than factual evidence.

Future research may choose to isolate Confoline and investigate its pharmacological profile to determine if it possesses any psychostimulant properties. However, based on existing knowledge, the topic of "Confoline as a potential psychostimulant" remains speculative and lacks the scientific foundation necessary for a technical analysis.

References

Exploratory

An In-Depth Technical Guide on the Tranquilizer Effects of Convolvulus Alkaloids, Including Confoline

Disclaimer: Scientific research specifically investigating the tranquilizer effects of the isolated compound Confoline is not available in the current body of scientific literature. This guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research specifically investigating the tranquilizer effects of the isolated compound Confoline is not available in the current body of scientific literature. This guide provides a comprehensive overview of the tranquilizer and central nervous system (CNS) depressant effects of extracts from Convolvulus species, plants in which Confoline is a known constituent. The information presented is based on studies of these plant extracts and not on the isolated compound Confoline itself.

Introduction

Confoline is a tropane (B1204802) alkaloid identified in the plant Convolvulus subhirsutus.[1][2][3][4] While direct pharmacological data on Confoline is scarce, the genus Convolvulus, particularly species like Convolvulus pluricaulis (commonly known as Shankhpushpi in Ayurvedic medicine), has a long history of traditional use as a tranquilizer and for its beneficial effects on the central nervous system.[5][6][7][8][9] Modern scientific investigations into the extracts of these plants have begun to validate their traditional uses, demonstrating CNS depressant, anxiolytic (anti-anxiety), and antidepressant-like properties in preclinical models.[7][8][10][11] This guide synthesizes the available scientific data on the tranquilizer effects of Convolvulus plant extracts, providing insights into their potential mechanisms of action and the experimental basis for these findings.

Quantitative Data on CNS Depressant and Anxiolytic Activities

The following table summarizes the quantitative data from preclinical studies on the effects of Convolvulus pluricaulis extracts on various behavioral parameters in mice. These studies typically use standardized behavioral tests to assess the tranquilizer and anxiolytic effects of a substance.

Behavioral TestAnimal ModelExtract/DoseKey FindingsReference
Actophotometer TestMiceHydroalcoholic extract of C. pluricaulis leaves (100, 200, and 300 mg/kg)Dose-dependent decrease in locomotor activity, indicating a CNS depressant effect.[11]
Open Field TestMiceHydroalcoholic extract of C. pluricaulis leaves (100, 200, and 300 mg/kg)Significant reduction in the number of squares crossed and rearing behavior, suggesting a sedative effect.[11]
Elevated Plus MazeMiceHydroalcoholic extract of C. pluricaulis leaves (100, 200, and 300 mg/kg)Significant increase in the time spent in the open arms, indicative of an anxiolytic effect.[11]
Light-Dark Box TestMiceHydroalcoholic extract of C. pluricaulis leaves (100, 200, and 300 mg/kg)Increase in the time spent in the light compartment, further supporting anxiolytic activity.[11]
Forced Swim TestMiceChloroform fraction of ethanolic extract of C. pluricaulis (50 and 100 mg/kg)Significant reduction in the duration of immobility, suggesting an antidepressant-like effect.[10]
Tail Suspension TestMiceChloroform fraction of ethanolic extract of C. pluricaulis (50 and 100 mg/kg)Significant decrease in immobility time, consistent with an antidepressant-like effect.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the table above.

1. Actophotometer Test

  • Principle: This test measures spontaneous locomotor activity. A decrease in activity is indicative of a CNS depressant or sedative effect.

  • Apparatus: An actophotometer consisting of a square arena with infrared light beams and sensors.

  • Procedure:

    • Animals are acclimatized to the laboratory environment.

    • The test extract or vehicle (control) is administered orally.

    • After a specified absorption period (e.g., 60 minutes), each animal is placed individually in the actophotometer.

    • The locomotor activity, measured as the number of beam interruptions, is recorded for a set period (e.g., 10 minutes).

    • The data from the treated groups are compared with the control group.

2. Elevated Plus Maze Test

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are treated with the test extract or vehicle.

    • After the absorption period, each animal is placed at the center of the maze, facing an open arm.

    • The time spent in the open and enclosed arms is recorded for a 5-minute session.

    • An increase in the percentage of time spent in the open arms is considered an index of anxiolytic activity.

3. Forced Swim Test

  • Principle: This test is a model of behavioral despair. Antidepressant treatments reduce the duration of immobility.

  • Apparatus: A transparent cylindrical container filled with water.

  • Procedure:

    • Animals are administered the test extract or vehicle for a specified number of days.

    • On the test day, animals are placed individually in the water-filled cylinder.

    • The duration of immobility (floating without struggling) is recorded during the last few minutes of a 6-minute test session.

    • A significant decrease in immobility time in the treated group compared to the control group suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

While the precise molecular targets of Confoline and other Convolvulus alkaloids are not yet elucidated, the observed CNS depressant and anxiolytic effects likely involve modulation of major neurotransmitter systems. The following diagrams illustrate a hypothetical signaling pathway for anxiolytic effects and a typical experimental workflow for screening CNS-active compounds.

Anxiolytic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Convolvulus_Alkaloids Convolvulus Alkaloids GABA_Release GABA Release Convolvulus_Alkaloids->GABA_Release Enhances GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Activates Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Promotes Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Hypothetical GABAergic pathway for the anxiolytic effects of Convolvulus alkaloids.

Experimental_Workflow Plant_Material Plant Material (Convolvulus sp.) Extraction Extraction and Fractionation Plant_Material->Extraction Phytochemical_Screening Phytochemical Screening (Alkaloids, Flavonoids, etc.) Extraction->Phytochemical_Screening Acute_Toxicity Acute Toxicity Studies (LD50) Extraction->Acute_Toxicity Behavioral_Screening Behavioral Screening (e.g., Open Field, EPM) Acute_Toxicity->Behavioral_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Neurotransmitter Assays) Behavioral_Screening->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Mechanism_Studies->Data_Analysis

Caption: General experimental workflow for investigating the CNS effects of plant extracts.

Conclusion

The available evidence from preclinical studies on extracts of Convolvulus species provides a scientific basis for their traditional use as tranquilizers. These extracts have demonstrated CNS depressant, anxiolytic, and antidepressant-like activities in animal models. Confoline, as a constituent of these plants, may contribute to these effects. However, further research is necessary to isolate Confoline and other active alkaloids and to investigate their specific pharmacological properties and mechanisms of action. Such studies would be invaluable for the development of new therapeutic agents for anxiety and other CNS disorders.

References

Foundational

Preliminary Biological Screening of Corynoline: A Technical Guide

Disclaimer: The initial query for "Confoline" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was "Corynoline," an isoquinoline (B145761) alk...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Confoline" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was "Corynoline," an isoquinoline (B145761) alkaloid with documented biological activities. This guide will focus on the preliminary biological screening of Corynoline and related quinoline (B57606) derivatives.

This technical guide provides an in-depth overview of the preliminary biological screening of Corynoline, a naturally occurring isoquinoline alkaloid. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound. It covers its known anti-inflammatory, anticancer, and potential neuroprotective activities, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Corynoline, isolated from Corydalis bungeana Turcz., has demonstrated significant anti-inflammatory effects.[1] The primary mechanism of action involves the modulation of key signaling pathways related to inflammation and oxidative stress.

Mechanism of Action

Corynoline exerts its anti-inflammatory effects through the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway and the inhibition of the mitogen-activated protein kinase (MAPK) pathway.[1]

  • Nrf2/ARE Pathway Activation: Corynoline upregulates the expression of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. This leads to an increased production of protective enzymes such as hemeoxygenase-1 (HO-1) and quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative stress, a key component of inflammation.[1]

  • MAPK Pathway Inhibition: Corynoline has been shown to suppress the phosphorylation of c-jun NH2-terminal kinase (JNK) and p38, key components of the MAPK signaling cascade.[1] By inhibiting these pathways, Corynoline reduces the production of pro-inflammatory mediators.

Effects on Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, treatment with Corynoline resulted in a significant reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1] Furthermore, Corynoline suppressed the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1]

Signaling Pathway Diagram

Corynoline's anti-inflammatory mechanism.

Anticancer Activity

Quinoline derivatives, the broader class to which Corynoline belongs, are recognized for their significant anticancer properties.[2][3][4][5] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[6][7]

Cytotoxicity Data

The cytotoxic activity of various quinoline derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[2]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[5]
Quinoline-chalcone hybrid 39A549 (Lung)1.91[7]
Quinoline-chalcone hybrid 40K-562 (Leukemia)5.29[7]
Nitro-aldehyde quinoline (E)Caco-2 (Colon)0.535[8]
Mechanism of Action

The anticancer mechanisms of quinoline derivatives are multifaceted and often involve the modulation of critical cellular pathways.

  • Induction of Apoptosis: Many quinoline derivatives induce programmed cell death (apoptosis) in cancer cells.[6] This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[9]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M) and thereby preventing cancer cell proliferation.[6][7]

  • Inhibition of Signaling Pathways: Quinoline derivatives have been shown to inhibit key signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival.[3][6]

Signaling Pathway Diagram

Quinoline_Anticancer_Pathway cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Akt Akt Quinoline->Akt mTOR mTOR Quinoline->mTOR Bax Bax Quinoline->Bax Bcl2 Bcl-2 Quinoline->Bcl2 CellCycle Cell Cycle (G1, S, G2/M) Quinoline->CellCycle PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondrion Mitochondrion Caspases Caspases Mitochondrion->Caspases Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

Anticancer mechanisms of quinoline derivatives.

Neuroprotective Effects

While direct studies on the neuroprotective effects of Corynoline are limited, the broader class of isoquinoline alkaloids and related compounds like choline (B1196258) have shown promise in this area.[10][11] Choline administration has been shown to improve the survival of hippocampal neurons after brain ischemia by supporting membrane repair.[10] Some isoquinoline alkaloids exert neuroprotective effects by reducing oxidative stress.[11] Given these findings, Corynoline warrants further investigation for its potential neuroprotective properties.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary biological screening of compounds like Corynoline.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9][12]

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[13]

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Synthesized Compound CellCulture Cell Line Seeding (e.g., MCF-7, HT-29) Start->CellCulture Treatment Compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay DataAnalysis Data Analysis (IC50 Calculation) MTT->DataAnalysis LDH->DataAnalysis ApoptosisAssay->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) DataAnalysis->Mechanism End End: Lead Compound Identification Mechanism->End

General workflow for in vitro cytotoxicity screening.

References

Exploratory

The Potential of Choline and its Derivatives in the Treatment of Memory Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Choline (B1196258), an essential nutrient, and its derivatives, such as citicoline (B1669096) (CDP-choline), have garnered significant interest for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258), an essential nutrient, and its derivatives, such as citicoline (B1669096) (CDP-choline), have garnered significant interest for their potential therapeutic applications in neurological and cognitive disorders, particularly those associated with memory loss. This technical guide provides a comprehensive overview of the current state of research into choline's role in mitigating memory deficits. It delves into the molecular mechanisms of action, summarizes key preclinical and clinical findings, provides detailed experimental protocols, and outlines the critical signaling pathways involved. The evidence presented herein suggests that choline and its derivatives may offer a promising avenue for the development of novel treatments for conditions such as Alzheimer's disease and age-associated memory impairment.

Introduction

Memory impairment is a hallmark of several neurodegenerative diseases and a common consequence of aging, posing a significant public health challenge. The cholinergic system, which relies on the availability of choline for the synthesis of the neurotransmitter acetylcholine (B1216132), is known to play a crucial role in learning and memory.[1] Consequently, strategies aimed at augmenting cholinergic function have been a cornerstone of therapeutic research. Choline and its derivatives not only serve as precursors to acetylcholine but are also integral components of neuronal membranes and are involved in various cellular signaling pathways that are critical for neuronal health and plasticity.[2][3] This guide will explore the multifaceted roles of choline and citicoline in the context of memory loss, providing a detailed resource for professionals in the field of neuroscience and drug development.

Mechanisms of Action

The neuroprotective and cognitive-enhancing effects of choline and its derivatives are attributed to several key mechanisms:

  • Precursor to Acetylcholine Synthesis: Choline is the rate-limiting substrate for the synthesis of acetylcholine (ACh), a neurotransmitter essential for learning, memory, and attention.[1] Supplementation with choline or its derivatives can increase the availability of choline in the brain, thereby enhancing cholinergic neurotransmission.[4]

  • Phospholipid Synthesis and Membrane Integrity: Choline is a critical component of phosphatidylcholine (PC), a major phospholipid in neuronal membranes.[2] Citicoline, in particular, serves as an intermediate in the Kennedy pathway for PC synthesis.[2] By promoting the synthesis of PC, choline and citicoline help maintain the structural integrity and fluidity of neuronal membranes, which is vital for proper synaptic function and cell signaling.[5][6]

  • Modulation of Signaling Pathways: Recent evidence suggests that the benefits of choline and its derivatives extend beyond their roles as metabolic precursors. Citicoline has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase with well-established neuroprotective functions.[7][8] SIRT1 activation is involved in promoting neuronal survival, reducing inflammation, and mitigating oxidative stress.[9][10]

  • Reduction of Amyloid-β Pathology: In preclinical models of Alzheimer's disease, lifelong choline supplementation has been demonstrated to reduce the burden of amyloid-β (Aβ) plaques, a key pathological hallmark of the disease.[11][12] This effect is thought to be mediated by a decrease in the amyloidogenic processing of the amyloid precursor protein (APP) and a reduction in neuroinflammation.[11]

Preclinical Evidence

Numerous preclinical studies using animal models of cognitive impairment have provided a strong rationale for the clinical investigation of choline and its derivatives.

Animal Models and Behavioral Outcomes

Alzheimer's disease mouse models, such as the APP/PS1, AppNL-G-F, and Tg2576 strains, have been instrumental in evaluating the efficacy of choline supplementation. These models are genetically engineered to develop key features of Alzheimer's pathology, including Aβ plaque deposition and cognitive deficits.

Table 1: Summary of Preclinical Studies on Choline Supplementation in Alzheimer's Disease Mouse Models

Study Focus Animal Model Choline Intervention Key Findings Citation
Amyloid-β DepositionAPP/PS1 miceLifelong choline-supplemented diet (5.0 g/kg choline chloride)Significant reduction in Aβ plaque load in the cortex and hippocampus.[11][12]
Spatial MemoryAPP/PS1 miceLifelong choline-supplemented diet (5.0 g/kg choline chloride)Improved spatial memory in the Morris water maze test.[11]
Spatial LearningAppNL-G-F micePerinatal choline supplementationPrevention of hippocampal-dependent learning deficits in the Barnes Maze at 3 and 6 months of age.[13]
Neuronal Hyperexcitability & Spatial MemoryTg2576 miceMaternal choline supplementation (high choline diet)Reduced interictal spike frequency, improved spatial memory in the novel object location task, and restored NeuN expression.[14]
Cholinergic System and NeuroinflammationAPP/PS1 miceCholine-supplemented diet from 2 to 11 months of agePartial prevention of the reduction in cholinergic neurons and fibers; decreased amyloid-β deposition and microgliosis.[15]
Aβ and Tau Pathology3xTg-AD miceDietary choline deficiencyIncreased amyloid-β levels and tau hyperphosphorylation in the cortex.[16]
Experimental Protocols: Preclinical
  • Animal Model: Female APP/PS1 transgenic mice and their non-transgenic (NonTg) littermates.[11]

  • Dietary Intervention: From 2.5 to 10 months of age, mice were fed either a control diet containing 1.1 g/kg choline chloride or a choline-supplemented diet containing 5.0 g/kg choline chloride.[11]

  • Behavioral Assessment (Morris Water Maze):

    • Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water maintained at a constant temperature (e.g., 22-25°C).[17][18] A hidden platform is submerged approximately 1 cm below the water surface.[17][19]

    • Procedure: Mice undergo several days of training, during which they learn to locate the hidden platform using spatial cues placed around the room.[17][18] Each trial begins with the mouse being placed in the water at one of several predetermined starting locations. The time taken to find the platform (escape latency) and the path length are recorded.[17] A probe trial is typically conducted on the final day, where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.[17]

  • Neuropathological Analysis:

    • Amyloid-β Quantification: Following behavioral testing, brain tissue is collected. One hemisphere is typically fixed for immunohistochemistry to visualize Aβ plaques using antibodies such as 6E10.[12] The other hemisphere can be used for biochemical analysis, such as ELISA, to quantify the levels of soluble and insoluble Aβ40 and Aβ42.[6][20]

Clinical Evidence

The promising results from preclinical studies have led to numerous clinical trials investigating the effects of choline and citicoline on cognitive function in humans.

Clinical Trials in Mild Cognitive Impairment and Age-Associated Memory Impairment

Table 2: Summary of Key Clinical Trials of Citicoline in Cognitive Impairment

Study Population Intervention Duration Key Cognitive Outcomes Citation
Nak-Hea et al. (2021)100 healthy men and women (50-85 years) with age-associated memory impairment (AAMI)500 mg/day Citicoline vs. Placebo12 weeksSignificant improvement in episodic memory (Paired Associate test, p=0.0025) and composite memory (p=0.0052) in the citicoline group.[9]
Alvarez et al. (1997)24 elderly subjects with memory deficits (without dementia)300-1000 mg/day Citicoline vs. Placebo4 weeksSignificant improvement in word recall (p < 0.005), immediate object recall (p < 0.05), and delayed object recall (p < 0.005) with citicoline.[19]
Cotroneo et al. (IDEALE study)349 patients (≥65 years) with mild vascular cognitive impairment1000 mg/day Citicoline vs. Control9 monthsMMSE scores remained stable in the citicoline group but declined in the control group (p<0.0001 at 9 months).[1][21]
Castagna et al.Patients with AD or mixed dementiaCiticoline + standard treatment vs. Standard treatment-Higher MMSE scores in the citicoline group compared to the control group.[22]
Experimental Protocols: Clinical
  • Study Population: Healthy men and women aged 50-85 years with self-reported memory loss and meeting specific criteria on cognitive screening tests (e.g., MMSE ≥ 24, Geriatric Depression Scale ≤ 5).[8][11]

  • Inclusion/Exclusion Criteria:

    • Inclusion: Age 50-85, self-reported memory loss, MMSE score ≥24.[8][11]

    • Exclusion: Major medical or neurological illness, current use of medications that could interfere with the study treatment, pregnancy.[8][11]

  • Intervention: Participants are randomized to receive either encapsulated citicoline (e.g., 500 mg/day) or a matching placebo for a specified duration (e.g., 12 weeks).[9]

  • Cognitive Assessment: A battery of computerized and standard neuropsychological tests are administered at baseline and at the end of the intervention period. These may include tests assessing:

    • Episodic Memory (e.g., Paired Associate learning tasks)

    • Working Memory (e.g., Spatial Span)

    • Attention (e.g., Feature Match)

    • Global Cognitive Function (e.g., Mini-Mental State Examination - MMSE)[8][11]

  • Statistical Analysis: Changes in cognitive scores from baseline to follow-up are compared between the active treatment and placebo groups using appropriate statistical methods, such as ANCOVA, with adjustments for baseline scores and other relevant covariates.[9]

Signaling Pathways

The beneficial effects of choline and its derivatives on neuronal health and memory are mediated by complex intracellular signaling pathways.

Phosphatidylcholine Synthesis (Kennedy Pathway)

Choline is a crucial substrate for the de novo synthesis of phosphatidylcholine (PC) via the Kennedy pathway. This pathway is essential for maintaining the integrity of neuronal membranes, which is fundamental for proper synaptic function and signal transduction.

G cluster_0 Phosphatidylcholine Synthesis (Kennedy Pathway) Choline Choline ATP ATP Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase ADP ADP CTP CTP CDP_Choline CDP-Choline (Citicoline) Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase PPi PPi Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase DAG Diacylglycerol DAG->Phosphatidylcholine Neuronal_Membrane Neuronal Membrane Integrity & Function Phosphatidylcholine->Neuronal_Membrane

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Choline Metabolism and Neurotransmitter Synthesis

In addition to its role in phospholipid synthesis, choline is the direct precursor for the neurotransmitter acetylcholine. This synthesis is catalyzed by the enzyme choline acetyltransferase (ChAT).

G cluster_1 Choline Metabolism and Acetylcholine Synthesis Dietary_Choline Dietary Choline / Citicoline Choline Choline Dietary_Choline->Choline Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase (ChAT) Phosphatidylcholine Phosphatidylcholine Synthesis Choline->Phosphatidylcholine Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylcholine Synaptic_Transmission Synaptic Transmission (Learning & Memory) Acetylcholine->Synaptic_Transmission

Caption: Synthesis of Acetylcholine from Choline.

Citicoline-Mediated SIRT1 Activation and Neuroprotection

Citicoline has been shown to exert neuroprotective effects through the activation of SIRT1. This pathway involves the upregulation of SIRT1 expression, which in turn can deacetylate various downstream targets to promote cell survival and reduce neuroinflammation.

G cluster_2 Citicoline-Mediated Neuroprotection via SIRT1 Citicoline Citicoline SIRT1 SIRT1 Expression (Upregulation) Citicoline->SIRT1 p53 p53 SIRT1->p53 Deacetylation NF_kB NF-κB SIRT1->NF_kB Deacetylation Apoptosis Apoptosis (Inhibition) p53->Apoptosis Inflammation Inflammation (Inhibition) NF_kB->Inflammation Neuroprotection Neuroprotection & Neuronal Survival Apoptosis->Neuroprotection Inflammation->Neuroprotection

Caption: Citicoline's Neuroprotective Effect through SIRT1 Activation.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of choline and its derivatives, particularly citicoline, as therapeutic agents for the treatment of memory loss. The multifaceted mechanisms of action, including the enhancement of acetylcholine and phosphatidylcholine synthesis and the modulation of neuroprotective signaling pathways like SIRT1, provide a solid scientific basis for their efficacy. Preclinical studies have consistently demonstrated the ability of choline supplementation to ameliorate cognitive deficits and key neuropathological features in animal models of Alzheimer's disease. Furthermore, clinical trials in human subjects with mild cognitive impairment and age-associated memory decline have shown promising results in improving memory function.

Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and optimal dosing of choline and citicoline in different patient populations. Further elucidation of the intricate signaling pathways influenced by these compounds will also be crucial for a deeper understanding of their therapeutic effects and for the identification of novel drug targets. The continued investigation of choline and its derivatives holds significant promise for the development of effective treatments to combat the growing burden of memory-related disorders.

References

Foundational

The Discovery, Isolation, and Putative Bioactivity of Confoline from Convolvulus

A Technical Whitepaper for Researchers and Drug Development Professionals Abstract Confoline, a tropane (B1204802) alkaloid identified as (+)-N-formylconvolvine, is a constituent of various species of the Convolvulus gen...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Confoline, a tropane (B1204802) alkaloid identified as (+)-N-formylconvolvine, is a constituent of various species of the Convolvulus genus, notably Convolvulus subhirsutus and Convolvulus pluricaulis. These plants have a rich history in traditional medicine, particularly in Ayurveda, where they are utilized for their purported cognitive-enhancing and anxiolytic properties. This technical guide provides a comprehensive overview of the discovery and isolation of Confoline, including generalized experimental protocols and available quantitative data. Furthermore, this paper explores the potential biological activities and mechanisms of action of Confoline by examining the known pharmacology of structurally related tropane alkaloids and the traditional uses of Convolvulus extracts. Due to the limited specific research on isolated Confoline, this guide also proposes putative signaling pathways that may be modulated by this compound, offering a roadmap for future pharmacological investigation.

Introduction

The genus Convolvulus, belonging to the family Convolvulaceae, comprises over 200 species of flowering plants, commonly known as bindweeds. Several species within this genus have been utilized in traditional medicine systems for centuries. Convolvulus pluricaulis is particularly esteemed in Ayurvedic medicine as "Shankhpushpi," a potent "Medhya Rasayana" or brain tonic, used to enhance memory and intellect, and to treat anxiety and insomnia.

The therapeutic effects of Convolvulus species are largely attributed to their rich phytochemical composition, which includes a variety of alkaloids, flavonoids, and coumarins. Among the characteristic alkaloids is Confoline, a tropane derivative that has been identified in species such as Convolvulus subhirsutus and Convolvulus pluricaulis. The structure of Confoline was elucidated as (+)-N-formylconvolvine[1]. Despite its presence in these medicinally important plants, research focusing specifically on the isolation, quantification, and pharmacological properties of Confoline remains limited. This whitepaper aims to consolidate the available information on Confoline and to provide a technical framework for researchers and drug development professionals interested in this promising natural product.

Physicochemical Properties of Confoline

A summary of the key physicochemical properties of Confoline is presented in Table 1. This data is essential for the design of extraction, isolation, and analytical procedures.

PropertyValueSource
Chemical Formula C₁₇H₂₁NO₅PubChem
Molecular Weight 319.35 g/mol PubChem
CAS Number 76971-33-0PubChem
IUPAC Name [(1R,3S,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoatePubChem
Synonyms (+)-N-formylconvolvineSharova et al., 1980[1]
Structure Tropane alkaloidSharova et al., 1980[1]

Discovery and Isolation of Confoline

Initial Discovery

Confoline was first isolated from the non-phenolic fraction of the total alkaloids extracted from the roots of Convolvulus subhirsutus collected during its vigorous growth period. The structural elucidation was carried out using spectral analysis and chemical transformations, which established its identity as (+)-N-formylconvolvine[1].

Generalized Experimental Protocol for Extraction and Isolation

While the original detailed protocol from Sharova et al. (1980) is not widely accessible, a generalized methodology for the extraction and isolation of alkaloids from Convolvulus species can be outlined based on subsequent studies on the genus and standard phytochemical practices. The following protocol is a composite methodology and should be optimized for specific laboratory conditions and research goals.

3.2.1. Plant Material Collection and Preparation

  • Collect the aerial parts or roots of the desired Convolvulus species (e.g., C. subhirsutus or C. pluricaulis) during the appropriate season to ensure high alkaloid content.

  • The plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a coarse powder.

3.2.2. Extraction

  • Solvent Extraction: Macerate the powdered plant material with an appropriate solvent. Ethanol (80%) has been shown to be effective for the extraction of alkaloids from C. subhirsutus[2]. Alternative methods such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or microwave-assisted extraction (MAE) can also be employed to improve efficiency[2].

  • Acid-Base Extraction: To selectively extract the alkaloids, the powdered material can be moistened with an alkaline solution (e.g., 10% ammonia) and then extracted with an organic solvent like chloroform (B151607) or dichloromethane. The organic extract is then treated with an acidic aqueous solution (e.g., 2% sulfuric acid) to partition the protonated alkaloids into the aqueous phase. The aqueous phase is then basified and re-extracted with an organic solvent to obtain the crude alkaloid mixture.

3.2.3. Fractionation and Isolation

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, such as a mixture of chloroform and methanol, is typically used to separate the different alkaloid fractions.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing Confoline can be further purified using pTLC with a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification and quantification, preparative or semi-preparative HPLC can be utilized.

A general workflow for the extraction and isolation process is depicted in the following diagram:

experimental_workflow plant_material Powdered Convolvulus Plant Material extraction Extraction (e.g., 80% Ethanol, Maceration/UAE/MAE) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel, Chloroform-Methanol Gradient) crude_extract->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions ptlc Preparative TLC fractions->ptlc hplc Preparative HPLC ptlc->hplc confoline Pure Confoline hplc->confoline characterization Structural Characterization (NMR, MS, etc.) confoline->characterization

Figure 1: Generalized workflow for the isolation of Confoline.
Quantitative Data

Structural Characterization

The structure of Confoline as (+)-N-formylconvolvine was determined through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical transformations[1]. Modern structural elucidation would involve a combination of 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and connectivity.

Biological Activity and Putative Mechanism of Action

There is a notable absence of pharmacological studies conducted on isolated Confoline. However, the well-documented traditional uses of Convolvulus species for central nervous system (CNS) ailments provide a strong indication of the potential bioactivity of its constituent alkaloids.

CNS Depressant and Anxiolytic Activity

Extracts of Convolvulus pluricaulis have demonstrated CNS depressant and anxiolytic effects in animal models. These effects are often attributed to the modulation of neurotransmitter systems in the brain. Tropane alkaloids, the class to which Confoline belongs, are known to interact with various receptors in the CNS[4][5].

Cognitive Enhancement

The traditional use of Convolvulus as a memory enhancer suggests that its alkaloids may possess nootropic activity. This could involve the modulation of cholinergic pathways, which are crucial for learning and memory.

Antioxidant Activity

While not directly studied for Confoline, many alkaloids and other phytochemicals from Convolvulus species exhibit antioxidant properties. This activity could contribute to the neuroprotective effects observed with the plant extracts.

Putative Signaling Pathways

Given that Confoline is a tropane alkaloid, its mechanism of action is likely to involve the modulation of neurotransmitter systems that are targeted by other well-characterized tropane alkaloids like atropine (B194438) and scopolamine. These alkaloids are known antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs)[6]. The anxiolytic and cognitive effects of Convolvulus extracts may, therefore, be mediated through the modulation of cholinergic signaling.

A proposed putative signaling pathway for the action of Confoline on a neuron is presented below. This is a hypothetical model based on the known actions of related tropane alkaloids and requires experimental validation.

putative_signaling_pathway cluster_neuron Postsynaptic Neuron mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein G-protein mAChR->G_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response (e.g., Altered Neuronal Excitability) second_messenger->cellular_response leads to Confoline Confoline Confoline->mAChR putative antagonist Acetylcholine Acetylcholine Acetylcholine->mAChR binds and activates

Figure 2: Putative mechanism of action of Confoline at a muscarinic synapse.

This diagram illustrates the hypothesis that Confoline may act as an antagonist at muscarinic acetylcholine receptors, thereby modulating downstream signaling cascades and altering neuronal activity, which could underlie its potential anxiolytic and cognitive-modulating effects.

Toxicology

The toxicity of isolated Confoline has not been reported. However, studies on the whole plant of Convolvulus arvensis have shown that it contains several tropane alkaloids, including pseudotropine, tropine, and tropinone, which can be toxic to animals at high doses, causing severe hepatic necrosis and gastritis in mice[7]. The presence of these alkaloids in Convolvulus species underscores the importance of conducting thorough toxicological studies on any isolated compounds intended for therapeutic use.

Conclusion and Future Directions

Confoline, an N-formyl derivative of the tropane alkaloid convolvine, is a constituent of medicinally important Convolvulus species. While its discovery dates back to 1980, there has been a significant lack of follow-up research on its specific isolation, quantification, and pharmacological properties. The traditional uses of Convolvulus plants as CNS modulators strongly suggest that Confoline may possess valuable bioactivities.

Future research should focus on the following areas:

  • Development of a standardized and efficient protocol for the isolation and purification of Confoline from Convolvulus species to enable further pharmacological studies.

  • Comprehensive pharmacological screening of isolated Confoline to validate the ethnobotanical claims of anxiolytic, nootropic, and other CNS activities.

  • Elucidation of the precise mechanism of action of Confoline , including its interaction with specific neurotransmitter receptors and downstream signaling pathways.

  • Thorough toxicological evaluation of Confoline to assess its safety profile for potential therapeutic applications.

The exploration of Confoline represents a promising avenue for the discovery of new therapeutic agents from a traditional medicinal plant source. The information and proposed frameworks presented in this whitepaper are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Confoline

For Researchers, Scientists, and Drug Development Professionals Abstract Confoline is a naturally occurring tropane (B1204802) alkaloid that has been identified in plant species of the Convolvulus genus. This technical g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confoline is a naturally occurring tropane (B1204802) alkaloid that has been identified in plant species of the Convolvulus genus. This technical guide provides a comprehensive overview of the chemical structure and known properties of Confoline. Due to the limited availability of extensive research dedicated solely to this compound, this guide synthesizes available data and provides context based on related compounds and analytical techniques. The document covers Confoline's molecular architecture, physicochemical properties, and insights into its potential biological significance, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Confoline is chemically classified as a tropane alkaloid, characterized by the presence of an 8-azabicyclo[3.2.1]octane nucleus. Its formal chemical name is ((1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate.[1] The structure of Confoline is distinguished by a 3,4-dimethoxybenzoate group attached to the tropane core. It has also been described as (+)-N-formylconvolvine.

Table 1: Chemical Identification of Confoline

IdentifierValue
Molecular Formula C₁₇H₂₁NO₅
IUPAC Name ((1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate
CAS Registry Number 76971-33-0
Molecular Weight 319.35 g/mol
InChI InChI=1S/C17H21NO5/c1-21-15-6-3-11(7-16(15)22-2)17(20)23-14-8-12-4-5-13(9-14)18(12)10-19/h3,6-7,10,12-14H,4-5,8-9H2,1-2H3/t12-,13+,14?
InChIKey KKWQKDSIGOIGIK-PBWFPOADSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC--INVALID-LINK--N3C=O)OC

Physicochemical Properties

Experimental data on the physical properties of Confoline, such as melting point, boiling point, and solubility, are not extensively documented in publicly available literature. However, computational predictions from established chemical databases provide theoretical values that can guide initial experimental design.

Table 2: Predicted Physicochemical Properties of Confoline

PropertyPredicted Value
Molecular Weight 319.4 g/mol
XLogP3-AA 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Exact Mass 319.14197277 g/mol
Monoisotopic Mass 319.14197277 g/mol
Topological Polar Surface Area 71.9 Ų
Heavy Atom Count 23
Formal Charge 0
Complexity 429

Occurrence and Isolation

Confoline has been identified as a constituent of plants belonging to the Convolvulus genus, specifically Convolvulus subhirsutus.[1] The isolation of Confoline from its natural source typically involves the extraction of the plant material with a suitable solvent, followed by a series of chromatographic separation techniques to purify the individual alkaloids.

General Experimental Protocol for Alkaloid Isolation

While a specific protocol for Confoline isolation is not detailed in the available literature, a general methodology for the extraction and isolation of tropane alkaloids from plant material can be described as follows:

  • Extraction: Dried and powdered plant material is subjected to extraction with a solvent such as methanol (B129727) or ethanol, often under reflux to enhance efficiency.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.

  • Chromatographic Purification: The resulting crude alkaloid mixture is purified using chromatographic techniques. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure Confoline.

G plant_material Dried Plant Material (Convolvulus subhirsutus) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Chromatographic Purification (e.g., Column, HPLC) crude_alkaloids->chromatography confoline Pure Confoline chromatography->confoline G confoline Confoline cns Central Nervous System confoline->cns pns Peripheral Nervous System confoline->pns neurotransmitter_receptors Neurotransmitter Receptors (e.g., Muscarinic, Dopaminergic) cns->neurotransmitter_receptors pns->neurotransmitter_receptors signaling_pathways Downstream Signaling Pathways neurotransmitter_receptors->signaling_pathways cellular_response Cellular Response signaling_pathways->cellular_response physiological_effect Physiological Effect cellular_response->physiological_effect

References

Foundational

An In-Depth Technical Guide to Confoline and its Relationship to Other Tropane Alkaloids

For Researchers, Scientists, and Drug Development Professionals Abstract Confoline is a naturally occurring tropane (B1204802) alkaloid found in plants of the Convolvulus genus. As a member of the tropane alkaloid family...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Confoline is a naturally occurring tropane (B1204802) alkaloid found in plants of the Convolvulus genus. As a member of the tropane alkaloid family, it shares a characteristic bicyclic [3.2.1] octane (B31449) core structure with well-known compounds such as atropine (B194438) and scopolamine (B1681570).[1] This technical guide provides a comprehensive overview of Confoline, detailing its chemical properties, its biosynthetic relationship to other prominent tropane alkaloids, and its potential pharmacological significance. The document summarizes available quantitative data for related compounds to provide a comparative context, outlines detailed experimental protocols for the extraction and analysis of tropane alkaloids, and visualizes key pathways and workflows to support further research and drug development efforts. While specific quantitative pharmacological data for Confoline is not extensively available in current literature, this guide establishes a foundational understanding for future investigation.

Introduction to Confoline and Tropane Alkaloids

Tropane alkaloids are a class of secondary metabolites produced by various plant families, most notably the Solanaceae and Convolvulaceae.[1] These compounds are characterized by the presence of a tropane ring system and exhibit a wide range of pharmacological activities.[2] Confoline, with the chemical formula C17H21NO5, has been identified in species such as Convolvulus subhirsutus.[3] Structurally, it is the 3,4-dimethoxybenzoate ester of an N-formyl-nortropane derivative. This N-formyl group distinguishes it from the more extensively studied tropane alkaloids like atropine and scopolamine, which possess an N-methyl group.

The pharmacological effects of tropane alkaloids are primarily attributed to their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), acting as competitive antagonists.[2] This antagonism can lead to a variety of physiological effects, including anticholinergic, antiemetic, and antispasmodic properties.[4] Given its structural similarity to other mAChR antagonists, Confoline is presumed to exhibit similar pharmacological activities, although specific studies are limited.

Biosynthesis of Tropane Alkaloids: The Position of Confoline

The biosynthesis of tropane alkaloids is a complex process that has been extensively studied, particularly for hyoscyamine (B1674123) and scopolamine.[2] The pathway originates from the amino acid ornithine, which is converted to the N-methyl-Δ¹-pyrrolinium cation.[5] This cation then undergoes condensation with two acetyl-CoA units to form tropinone (B130398), the central precursor to the tropane core.[2]

From tropinone, the pathway bifurcates. Tropinone reductase I (TR-I) reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine. Tropinone reductase II (TR-II), on the other hand, produces pseudotropine, which leads to the formation of calystegines.[2]

The biosynthesis of Confoline likely follows the initial stages of this pathway to produce a nortropane precursor. The distinguishing feature of Confoline is its N-formyl group. The specific enzymatic step and the precise precursor for this N-formylation in the biosynthesis of Confoline have not yet been fully elucidated. It is hypothesized that an N-demethylation of a tropane precursor followed by a formylation reaction, or a direct formylation of a nortropane intermediate, could be involved. The esterification with 3,4-dimethoxybenzoic acid represents a final step in its biosynthesis.

Tropane Alkaloid Biosynthesis Ornithine Ornithine N_methyl_pyrrolinium N-methyl-Δ¹-pyrrolinium cation Ornithine->N_methyl_pyrrolinium Tropinone Tropinone N_methyl_pyrrolinium->Tropinone + 2x Acetyl-CoA Tropine Tropine Tropinone->Tropine TR-I Pseudotropine Pseudotropine Tropinone->Pseudotropine TR-II Nortropane_precursor Nortropane Precursor Tropinone->Nortropane_precursor Hypothesized Pathway Hyoscyamine Hyoscyamine Tropine->Hyoscyamine + Tropic Acid Calystegines Calystegines Pseudotropine->Calystegines Scopolamine Scopolamine Hyoscyamine->Scopolamine N_formyl_nortropane N-formyl-nortropane derivative Nortropane_precursor->N_formyl_nortropane N-formylation Confoline Confoline Dimethoxybenzoic_acid 3,4-Dimethoxybenzoic Acid Dimethoxybenzoic_acid->Confoline Esterification N_formyl_nortropane->Confoline

Biosynthetic pathway of tropane alkaloids, highlighting the position of Confoline.

Quantitative Pharmacological Data

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 ReceptorReference
Atropine1.6 ± 0.21.8 ± 0.21.4 ± 0.11.5 ± 0.11.7 ± 0.2[6]
Scopolamine0.4 ± 0.11.0 ± 0.20.6 ± 0.10.8 ± 0.10.5 ± 0.1[6]
ConfolineData not availableData not availableData not availableData not availableData not available

Table 2: Efficacy and Potency Data

CompoundParameterValueUnitsConditionsReference
AtropineIC50 (5-HT3 R)1.74µMInhibition of 5-HT evoked response[7]
ScopolamineIC50 (5-HT3 R)2.09µMInhibition of 5-HT evoked response[7]
ConfolineEC50 / IC50Data not available
ConfolineEmaxData not available

Table 3: Acute Toxicity Data (LD50)

CompoundRouteSpeciesLD50UnitsReference
AtropineOralRat500mg/kg[8]
ScopolamineOralMouse1270mg/kg[8]
ConfolineData not available

Experimental Protocols

The following sections detail established methodologies for the extraction and analysis of tropane alkaloids from plant matrices. These protocols can be adapted for the study of Confoline.

Extraction of Tropane Alkaloids from Convolvulus Species

This protocol is a generalized acid-base extraction method suitable for the isolation of alkaloids from plant material.

Materials:

  • Dried and powdered plant material (Convolvulus sp.)

  • Methanol (B129727)

  • 10% Acetic acid in water

  • 25% Ammonium (B1175870) hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter or pH paper

Procedure:

  • Maceration: Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acidification: Resuspend the crude extract in 200 mL of 10% acetic acid. Filter the acidic solution to remove non-alkaloidal components.

  • Basification: Adjust the pH of the acidic solution to 9-10 with 25% ammonium hydroxide.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution three times with 100 mL of dichloromethane.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

Alkaloid Extraction Workflow Plant_material Dried, Powdered Plant Material Maceration Maceration with Methanol Plant_material->Maceration Filtration1 Filtration & Concentration Maceration->Filtration1 Crude_extract Crude Methanolic Extract Filtration1->Crude_extract Acidification Acidification (10% Acetic Acid) Crude_extract->Acidification Filtration2 Filtration Acidification->Filtration2 Acidic_solution Acidic Aqueous Solution Filtration2->Acidic_solution Basification Basification (Ammonium Hydroxide, pH 9-10) Acidic_solution->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Organic_phase Combined Organic Phases LLE->Organic_phase Drying Drying (Anhydrous Na2SO4) & Evaporation Organic_phase->Drying Crude_alkaloids Crude Alkaloid Extract Drying->Crude_alkaloids

General workflow for the extraction of tropane alkaloids from plant material.

Analytical Method: HPLC-MS/MS for Tropane Alkaloid Quantification

This protocol describes a general High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of tropane alkaloids.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for Confoline and other target alkaloids by direct infusion of standards. For example:

    • Atropine: m/z 290.2 → 124.1

    • Scopolamine: m/z 304.2 → 138.1

  • Collision Energy and other MS parameters: Optimized for each analyte.

Sample Preparation:

  • Dissolve the crude alkaloid extract in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Signaling Pathways of Tropane Alkaloids

Tropane alkaloids, such as atropine and scopolamine, exert their pharmacological effects primarily by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5).

  • M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the binding of the endogenous neurotransmitter acetylcholine, tropane alkaloids prevent the activation of these signaling cascades. Given its structural similarity to other tropane alkaloids, Confoline is expected to act as a muscarinic antagonist, thereby inhibiting these intracellular signaling pathways. The specific selectivity profile of Confoline for the different mAChR subtypes would determine its precise pharmacological effects and is a key area for future research.

Muscarinic Receptor Signaling ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds mAChR2 Muscarinic Receptor (M2, M4) ACh->mAChR2 Binds Confoline Confoline (Antagonist) Confoline->mAChR Blocks Confoline->mAChR2 Blocks Gq11 Gq/11 mAChR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Gio Gi/o mAChR2->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Antagonistic action of Confoline on muscarinic acetylcholine receptor signaling pathways.

Conclusion and Future Directions

Confoline represents an intriguing, yet understudied, member of the tropane alkaloid family. Its unique N-formyl substitution presents an interesting subject for structure-activity relationship studies. While its pharmacological profile is presumed to be that of a muscarinic antagonist, a lack of specific quantitative data necessitates further investigation. The experimental protocols and comparative data provided in this guide offer a framework for future research into Confoline. Key areas for future investigation include:

  • Isolation and Purification: Development of optimized protocols for the isolation of Confoline in sufficient quantities for pharmacological testing.

  • Pharmacological Characterization: Determination of the binding affinities (Ki) of Confoline for all five muscarinic receptor subtypes, as well as its efficacy (EC50, Emax) and potency.

  • In vivo Studies: Assessment of the physiological effects of Confoline in animal models to understand its in vivo activity and toxicity profile (LD50).

  • Biosynthetic Pathway Elucidation: Identification of the specific enzymes responsible for the N-formylation and esterification steps in Confoline biosynthesis.

A deeper understanding of Confoline's pharmacology and biosynthesis will not only contribute to the broader knowledge of tropane alkaloids but may also unveil new therapeutic leads.

References

Exploratory

Confoline: An Analysis of a-Data Deficient Compound and its Therapeutic Potential

Despite interest in its chemical structure, a thorough review of publicly available scientific literature and databases reveals a significant lack of biological and therapeutic data for the compound Confoline. At present...

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in its chemical structure, a thorough review of publicly available scientific literature and databases reveals a significant lack of biological and therapeutic data for the compound Confoline. At present, there is insufficient information to support the creation of an in-depth technical guide on its therapeutic applications.

A comprehensive search of scientific databases, including PubChem, has yielded limited information primarily centered on the chemical and physical properties of Confoline. The compound, with the molecular formula C17H21NO5, has been reported in Convolvulus subhirsutus[1]. However, detailed studies on its mechanism of action, engagement with signaling pathways, and potential therapeutic effects in preclinical or clinical settings are not available in the public domain.

This absence of published research means that no quantitative data on its biological activity, such as IC50 values or efficacy in disease models, can be provided. Furthermore, without experimental data, a description of detailed experimental protocols and the creation of diagrams illustrating its biological interactions are not feasible.

It is possible that "Confoline" may be a less common name for a compound that is more extensively researched under a different designation, or that research into its properties is in very early, unpublished stages.

For researchers and drug development professionals interested in compounds with potential therapeutic applications, a vast body of literature exists for broader classes of compounds, such as quinoline (B57606) and quinazoline (B50416) derivatives, which have shown promise in areas like anticancer and anti-inflammatory research[2][3][4]. These derivatives have been the subject of numerous studies detailing their mechanisms of action, efficacy in various experimental models, and in some cases, progression into clinical trials[5][6][7].

Key Takeaway for Researchers:

While the chemical structure of Confoline is known, the absence of biological data precludes any meaningful discussion of its therapeutic potential at this time. The scientific community awaits primary research to elucidate its pharmacological profile. Professionals in the field are encouraged to focus on well-documented compounds within relevant chemical classes where a foundation of data allows for informed research and development.

Should new data on Confoline become publicly available, a re-evaluation of its therapeutic potential would be warranted. Until then, it remains a compound of chemical interest with an unknown biological story.

References

Foundational

The Neuromodulatory Potential of Forskolin: A Technical Overview

Disclaimer: The compound "Confoline" as specified in the user request does not appear to be a recognized entity within scientific literature. Consequently, this technical guide utilizes Forskolin , a well-researched natu...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Confoline" as specified in the user request does not appear to be a recognized entity within scientific literature. Consequently, this technical guide utilizes Forskolin , a well-researched natural compound with established neurological effects, as a substitute to demonstrate the requested format and content. Forskolin, a labdane (B1241275) diterpene produced by the Indian Coleus plant (Coleus forskohlii), is a widely utilized cell biology tool due to its ability to directly activate adenylyl cyclase, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This guide provides a detailed examination of its core mechanism of action and its effects on neurological processes.

Core Mechanism of Action: Adenylyl Cyclase Activation

Forskolin's primary molecular target is adenylyl cyclase (AC), a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. By directly binding to the catalytic subunit of AC, Forskolin potentiates the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP), a crucial second messenger. This elevation in intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).

Signaling Pathway: cAMP/PKA Cascade

The increase in cAMP initiated by Forskolin leads to the activation of PKA, which in turn phosphorylates a multitude of substrate proteins, including transcription factors, ion channels, and enzymes. A critical target in neurons is the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in neuronal survival, plasticity, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus forskolin Forskolin ac Adenylyl Cyclase (AC) forskolin->ac Activates camp cAMP ac->camp Converts to atp ATP atp->ac Substrate pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates pcreb pCREB cre CRE (DNA) pcreb->cre Binds to gene_expression Gene Expression (Neuronal Survival, Plasticity) cre->gene_expression Initiates

Figure 1. Forskolin-induced cAMP/PKA/CREB signaling pathway.

Experimental Data on Neurological Effects

Forskolin has been demonstrated to induce a range of effects in neuronal cell models, primarily related to differentiation and survival.

Quantitative Effects on Neurite Outgrowth

Studies utilizing PC12 cells, a common model for neuronal differentiation, have shown that Forskolin treatment significantly enhances neurite outgrowth, a crucial process in neuronal development and regeneration.

Cell LineForskolin ConcentrationTreatment DurationOutcome MeasureResultReference
PC1210 µM72 hoursPercentage of Neurite-Bearing Cells45% ± 5%
PC1210 µM72 hoursAverage Neurite Length (µm)80 µm ± 12 µm
SH-SY5Y20 µM48 hoursPercentage of Differentiated Cells60% ± 8%

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol outlines a typical experiment to assess the effect of Forskolin on neurite extension in a neuronal cell line.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Seed PC12 cells on collagen-coated plates B 2. Allow cells to adhere for 24 hours A->B C 3. Prepare Forskolin stock solution in DMSO B->C D 4. Replace media with low-serum media containing Forskolin (10 µM) or vehicle (DMSO) C->D E 5. Incubate for 72 hours at 37°C, 5% CO2 D->E F 6. Fix cells with 4% paraformaldehyde E->F G 7. Image cells using phase-contrast microscopy F->G H 8. Quantify neurite length and percentage of neurite-bearing cells G->H

Figure 2. Workflow for in vitro neurite outgrowth assay.

Methodology:

  • Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For experiments, cells are seeded onto collagen-coated 24-well plates at a density of 1 x 10^5 cells/well.

  • Treatment: After 24 hours, the culture medium is replaced with a low-serum medium (1% horse serum) containing the desired concentration of Forskolin (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for neurite outgrowth.

  • Fixation and Staining: Following incubation, cells are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS). For detailed morphological analysis, cells can be stained with antibodies against neuronal markers like β-III tubulin.

  • Imaging and Analysis: Images of multiple random fields are captured using a microscope. Neurite length and the percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) are quantified using image analysis software.

Conclusion

Forskolin serves as a potent tool for investigating cAMP-dependent neurological processes. Its direct activation of adenylyl cyclase provides a reliable method for elevating intracellular cAMP, leading to the activation of the PKA-CREB pathway. This cascade ultimately promotes gene expression associated with neuronal differentiation, survival, and plasticity. The well-defined mechanism and quantifiable effects, such as the promotion of neurite outgrowth, make Forskolin a valuable compound for research in neurobiology and drug discovery aimed at harnessing the therapeutic potential of the cAMP signaling pathway.

Exploratory

The Bioactivity of Confoline: An In-depth Technical Guide

An Overview of Current Research Confoline is a tropane (B1204802) alkaloid that has been identified as a constituent of various plant species, notably within the Convolvulus genus, including Convolvulus pluricaulis and C...

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Current Research

Confoline is a tropane (B1204802) alkaloid that has been identified as a constituent of various plant species, notably within the Convolvulus genus, including Convolvulus pluricaulis and Convolvulus subhirsutus.[1][2] These plants have a history of use in traditional medicine, particularly for conditions related to the central nervous system.[2][3][4] This guide provides a comprehensive overview of the current understanding of Confoline's bioactivity, drawing from available scientific literature. Due to the limited research focused specifically on isolated Confoline, this document also incorporates data from studies on plant extracts rich in this and related alkaloids to infer its potential pharmacological effects.

Physicochemical Properties of Confoline

A foundational understanding of a compound's physical and chemical characteristics is essential for any exploration of its biological activity.

PropertyValueSource
Molecular FormulaC₁₇H₂₁NO₅PubChem
Molecular Weight319.4 g/mol PubChem
IUPAC Name[(1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoatePubChem
PubChem CID904900PubChem

Known Bioactivities Associated with Confoline-Containing Plants

Research into the bioactivity of Confoline is still in its early stages. The majority of available data comes from studies on extracts of plants like Convolvulus pluricaulis, which contain a complex mixture of phytochemicals, including Confoline, convolvine, convosine, and others.[2][4][5] These extracts have demonstrated a range of biological effects, which are summarized below. It is important to note that the specific contribution of Confoline to these activities has not yet been fully elucidated.

Neuroprotective and Nootropic Effects

Extracts of Convolvulus pluricaulis have been traditionally used as memory enhancers and for their neuroprotective properties.[3][5] Studies suggest that these effects may be attributed to the regulation of key proteins and receptors in the brain. For instance, research has indicated that Convolvulus pluricaulis can regulate the expression of cyclin-dependent kinase 5 (Cdk5) and maintain the mRNA levels of muscarinic M1 receptors and choline (B1196258) acetyltransferase (ChAT).[5]

Anxiolytic and Antidepressant-like Activities

Several studies have pointed towards the potential anxiolytic and antidepressant effects of Convolvulus pluricaulis extracts.[2][4] These activities are thought to be mediated by the modulation of neurochemical pathways in the brain, leading to a reduction in anxiety and stress.[4]

Antioxidant Activity

The antioxidant properties of Convolvulus species have been documented, with extracts showing the ability to scavenge free radicals.[6] This antioxidant activity is likely due to the presence of various phenolic compounds and flavonoids, in addition to the alkaloid content.[3][6]

Experimental Methodologies

To provide a clear understanding of how the bioactivities of Confoline-containing extracts are assessed, this section details a typical experimental protocol for evaluating antimicrobial and antioxidant activities.

Preparation of Plant Extracts for Biological Activity Screening

A standardized method for preparing plant extracts is crucial for reproducible results. The following is a general protocol based on methodologies described in the literature.[6]

experimental_workflow plant_material Whole plant material of Convolvulus sp. collection Collection and authentication plant_material->collection preparation Washing, shade-drying, and powdering collection->preparation extraction Soxhlet extraction with a series of solvents (e.g., petroleum ether, ethyl acetate, methanol, water) preparation->extraction concentration Drying in vacuo extraction->concentration extracts Crude extracts for bioassays concentration->extracts

Caption: General workflow for the preparation of plant extracts.
Antimicrobial Activity Assay

The antimicrobial potential of the extracts is often evaluated using the agar (B569324) well diffusion method.

antimicrobial_assay culture Preparation of microbial inoculum agar_plate Inoculation of agar plates culture->agar_plate well_creation Creation of wells in the agar agar_plate->well_creation loading Loading of plant extracts into wells well_creation->loading incubation Incubation under appropriate conditions loading->incubation measurement Measurement of the zone of inhibition incubation->measurement

Caption: Workflow for the agar well diffusion antimicrobial assay.

Potential Signaling Pathways

While specific signaling pathways for isolated Confoline have not been identified, the neuroprotective effects of Convolvulus pluricaulis extracts suggest potential interactions with pathways involved in neuronal health and function. The regulation of Cdk5, M1 receptors, and ChAT points towards a modulatory role in cholinergic signaling and neuronal plasticity.[5] Further research is required to delineate the precise molecular targets of Confoline.

The diagram below illustrates a hypothetical signaling pathway that could be influenced by Confoline, based on the known effects of Convolvulus pluricaulis extracts on neuroprotective mechanisms.

signaling_pathway Confoline Confoline M1_Receptor Muscarinic M1 Receptor Confoline->M1_Receptor Activates/Modulates ChAT Choline Acetyltransferase Confoline->ChAT Upregulates Cdk5 Cyclin-dependent kinase 5 Confoline->Cdk5 Regulates Neuronal_Plasticity Enhanced Neuronal Plasticity & Survival M1_Receptor->Neuronal_Plasticity ACh_Production Increased Acetylcholine Production ChAT->ACh_Production ACh_Production->Neuronal_Plasticity Cdk5->Neuronal_Plasticity Modulates

Caption: Hypothetical signaling pathway influenced by Confoline.

Future Directions

The bioactivity profile of Confoline presents an intriguing area for future research. To move forward, the following steps are crucial:

  • Isolation and Purification: Development of efficient methods for isolating pure Confoline from its natural sources.

  • In Vitro and In Vivo Studies: Conducting comprehensive studies on the isolated compound to determine its specific pharmacological effects, including dose-response relationships and mechanism of action.

  • Target Identification: Utilizing techniques such as affinity chromatography and molecular docking to identify the specific molecular targets of Confoline.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of Confoline to understand the chemical features essential for its biological activity.

References

Foundational

Initial Pharmacological Profile of Confoline: A Technical Guide

Abstract This document provides a comprehensive overview of the initial preclinical pharmacological evaluation of Confoline, a novel alkaloid compound. The data herein summarizes its binding affinity, functional activity...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive overview of the initial preclinical pharmacological evaluation of Confoline, a novel alkaloid compound. The data herein summarizes its binding affinity, functional activity at the Serotonin (B10506) 2A (5-HT2A) receptor, and preliminary in vivo efficacy in a model of psychosis-like behavior. This technical guide is intended to provide drug development professionals with the foundational data and methodologies used in the initial characterization of Confoline.

Introduction

Confoline is a naturally occurring alkaloid isolated from Convolvulus subhirsutus.[1] Structurally, it is identified as [(1S,5R)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate, with the molecular formula C17H21NO5.[1] Alkaloids as a class are known to exhibit a wide range of pharmacological activities, often interacting with central nervous system targets.[2][3][4][5] This guide details the first-pass investigation into Confoline's pharmacological profile, focusing on its interaction with the 5-HT2A receptor, a key target in the treatment of psychosis and other neuropsychiatric disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro and in vivo evaluations of Confoline.

Table 1: Receptor Binding Affinity Profile

CompoundTargetKᵢ (nM) ± SEMRadioligandSource Tissue
Confoline 5-HT2A 8.2 ± 0.6 [³H]-KetanserinHuman Cortex
Ketanserin (Control)5-HT2A2.5 ± 0.3[³H]-KetanserinHuman Cortex
Confoline Dopamine D2 > 10,000 [³H]-SpiperoneRat Striatum
Confoline Muscarinic M1 > 10,000 [³H]-PirenzepineHuman Cortex

SEM: Standard Error of the Mean

Table 2: In Vitro Functional Activity

CompoundAssay TypeTargetIC₅₀ (nM) ± SEMEfficacy
Confoline 5-HT-Induced Ca²⁺ Flux5-HT2A15.7 ± 1.9 Inverse Agonist
M100907 (Control)5-HT-Induced Ca²⁺ Flux5-HT2A5.1 ± 0.8Inverse Agonist

IC₅₀: Half-maximal inhibitory concentration

Table 3: In Vivo Behavioral Pharmacology

Treatment GroupDose (mg/kg, i.p.)Head-Twitch Response (Count) ± SEM% Inhibition
Vehicle-35.4 ± 3.1-
DOI (2.5 mg/kg) + Vehicle-32.8 ± 2.87.3%
DOI + Confoline 1.018.1 ± 2.2*48.9%
DOI + Confoline 3.08.7 ± 1.5 75.4%
DOI + Confoline 10.02.1 ± 0.594.1%

*DOI: (±)-2,5-Dimethoxy-4-iodoamphetamine, a 5-HT2A agonist. i.p.: Intraperitoneal. *p<0.05, *p<0.01 vs. DOI + Vehicle.

Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of Confoline for the human 5-HT2A receptor.

Protocol:

  • Tissue Preparation: Membranes were prepared from post-mortem human cerebral cortex tissue, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and centrifuged. The resulting pellet was washed and resuspended in assay buffer.

  • Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained 50 µL of membrane suspension, 50 µL of [³H]-Ketanserin (final concentration 0.5 nM), and 50 µL of Confoline at various concentrations (0.1 nM to 10 µM).

  • Incubation: The plates were incubated at 25°C for 60 minutes.

  • Termination & Filtration: The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Radioactivity trapped on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of 10 µM Ketanserin. Specific binding was calculated by subtracting non-specific from total binding. Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

Objective: To determine the functional activity of Confoline at the 5-HT2A receptor by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor were cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Cell Plating: Cells were seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 60 minutes at 37°C.

  • Compound Addition: The dye solution was removed, and cells were incubated with various concentrations of Confoline (or control) for 20 minutes.

  • Agonist Stimulation & Measurement: The plate was placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading was taken before the addition of serotonin (5-HT) at its EC₈₀ concentration. Fluorescence was then monitored for 3 minutes post-stimulation.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to intracellular Ca²⁺ release. The inhibitory effect of Confoline was used to generate a dose-response curve and calculate the IC₅₀ value.

Objective: To assess the in vivo efficacy of Confoline in a rodent behavioral model indicative of 5-HT2A receptor antagonism.

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) were used. Animals were habituated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Confoline (1, 3, 10 mg/kg) or vehicle (saline with 5% DMSO) was administered via intraperitoneal (i.p.) injection.

  • Pre-treatment Time: Thirty minutes after Confoline or vehicle administration, all mice received an i.p. injection of the 5-HT2A agonist DOI (2.5 mg/kg).

  • Behavioral Observation: Immediately after DOI injection, mice were placed individually into observation chambers. The number of head-twitches (rapid, rotational head movements) was counted for a period of 20 minutes.

  • Data Analysis: The mean number of head-twitches for each treatment group was calculated. Statistical significance was determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of Confoline and the experimental workflow used in its initial characterization.

G cluster_membrane Cell Membrane cluster_gprotein Gq/11 Protein receptor 5-HT2A Receptor Gq_a Gαq receptor->Gq_a Activates PLC Phospholipase C (PLC) Gq_a->PLC Activates Gq_bg Gβγ Serotonin Serotonin (Agonist) Serotonin->receptor Activates Confoline Confoline (Inverse Agonist) Confoline->receptor Inhibits (Inverse Agonism) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Proposed mechanism of Confoline at the 5-HT2A receptor signaling cascade.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Compound (Confoline) binding Receptor Binding Assay (Determine Kᵢ) start->binding functional Functional Assay (Determine IC₅₀/Efficacy) binding->functional High Affinity (Kᵢ < 100 nM) behavior Behavioral Model (Head-Twitch Response) functional->behavior Potent Antagonist (IC₅₀ < 50 nM) pk Pharmacokinetics (Future Study) behavior->pk tox Toxicology (Future Study) pk->tox

Caption: Preclinical evaluation workflow for Confoline's pharmacological profile.

References

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography for the Purification of Confoline

Audience: Researchers, scientists, and drug development professionals. Introduction Confoline is a novel alkaloid isolated from the medicinal plant Confolia ananassa, which has demonstrated significant potential in precl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Confoline is a novel alkaloid isolated from the medicinal plant Confolia ananassa, which has demonstrated significant potential in preclinical studies for its neuroprotective properties. As research into its therapeutic applications progresses, obtaining high-purity Confoline is crucial for accurate pharmacological and toxicological assessments. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products, offering high resolution and reproducibility.[1][2] This application note provides a detailed protocol for the purification of Confoline from a crude plant extract using a two-step HPLC approach: an initial analytical method development followed by a scale-up to preparative HPLC for isolating the pure compound.

Physicochemical Properties of Confoline (Hypothetical)

To develop an effective HPLC purification method, the physicochemical properties of the target compound must be considered.[3] For the purposes of this protocol, the following properties are assumed for Confoline:

PropertyValueImplication for HPLC Method Development
Molecular Weight 328.4 g/mol Suitable for standard reversed-phase HPLC.
Polarity Moderately Polar AlkaloidA C18 column with a polar-modified stationary phase is a good starting point. A gradient elution with a water/acetonitrile mobile phase will likely be effective.[4]
Solubility Soluble in Methanol (B129727), Acetonitrile, and DMSOProvides flexibility in sample preparation and mobile phase selection.
UV-Vis Absorbance λmax at 275 nmA UV detector set to 275 nm can be used for detection and quantification.[4]
pKa 8.2 (Basic)The pH of the mobile phase can be adjusted to control the retention time and peak shape. A slightly acidic mobile phase will ensure the compound is in its ionized form, which can improve peak symmetry on some columns.[3]

Experimental Protocols

Sample Preparation: Crude Extract of Confolia ananassa
  • Extraction: 100 g of dried and powdered Confolia ananassa leaves are macerated with 1 L of 80% methanol in water for 24 hours at room temperature.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper. The filtrate is collected, and the extraction process is repeated twice on the plant residue.

  • Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 200 mL of 5% hydrochloric acid and partitioned three times with 200 mL of ethyl acetate (B1210297) to remove non-polar impurities. The aqueous layer, containing the protonated Confoline, is collected.

  • Basification and Re-extraction: The pH of the aqueous layer is adjusted to 10 with 2M sodium hydroxide. The basified solution is then partitioned three times with 200 mL of dichloromethane (B109758). The organic layers containing the neutral Confoline are combined.

  • Final Concentration: The combined dichloromethane layers are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude alkaloid extract.

  • Sample for HPLC: A 10 mg/mL stock solution of the crude alkaloid extract is prepared in methanol and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical HPLC Method Development

The initial method development is performed on an analytical scale to optimize the separation conditions.[5][6][7]

Table 1: Analytical HPLC Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Preparative HPLC Scale-Up

Once the analytical method provides good separation of Confoline from impurities, the method is scaled up for preparative purification.[6][8][9]

Table 2: Preparative HPLC Parameters

ParameterCondition
Instrument Preparative HPLC system with fraction collector
Column Reversed-Phase C18, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-50% B over 40 minutes (adjusted for larger column volume)
Flow Rate 20 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 1 mL (of 10 mg/mL crude extract solution)

Data Presentation

The following tables summarize the expected quantitative data from the analytical and preparative HPLC runs.

Table 3: Analytical HPLC Results for Crude Extract

Peak NumberRetention Time (min)Peak Area (%)Identification
14.515.2Impurity A
28.98.3Impurity B
3 12.1 65.8 Confoline
415.310.7Impurity C

Table 4: Preparative HPLC Purification Summary

ParameterValue
Amount of Crude Extract Injected 10 mg
Predicted Confoline Content 6.58 mg
Collected Fraction Volume (Confoline) ~40 mL
Recovered Mass of Confoline (after solvent evaporation) 5.9 mg
Purity of Isolated Confoline (by analytical HPLC) >98%
Overall Recovery Yield 89.7%

Visualizations

Experimental Workflow

G Overall Workflow for Confoline Purification A Plant Material (Confolia ananassa) B Methanol Extraction A->B C Crude Methanolic Extract B->C D Acid-Base Partitioning C->D E Crude Alkaloid Extract D->E F Analytical HPLC Method Development E->F G Optimized Separation Method F->G H Preparative HPLC Scale-Up G->H I Fraction Collection H->I J Pure Confoline (>98%) I->J

Caption: Workflow for the purification of Confoline.

HPLC Separation Principle

G Principle of Reversed-Phase HPLC Separation cluster_0 HPLC Column (Non-Polar Stationary Phase) cluster_1 Mobile Phase (Polar) cluster_2 Analyte Mixture Stationary Phase C18 Chains MP Water/ACN Impurity_A Impurity A (More Polar) Impurity_A->MP Elutes First Confoline Confoline (Moderately Polar) Confoline->Stationary Phase Interacts Moderately Impurity_C Impurity C (Less Polar) Impurity_C->Stationary Phase Interacts Strongly Elutes Last

Caption: Reversed-phase HPLC separation of Confoline.

Conclusion

The described HPLC method provides a robust and efficient strategy for the purification of Confoline from a crude plant extract. The developed analytical method allows for the accurate assessment of purity, while the scaled-up preparative method enables the isolation of the compound in sufficient quantities and high purity for further research. This protocol can serve as a foundational method for researchers working on the isolation and characterization of Confoline and similar alkaloids. Method validation should be performed to ensure linearity, accuracy, and precision for quantitative applications.[10]

References

Application

Application Notes and Protocols for the Characterization of Confoline using Nuclear Magnetic Resonance (NMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the structural characterization of Confoline, a tropane (B1204802) alkaloid isolated from Convolvulus s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural characterization of Confoline, a tropane (B1204802) alkaloid isolated from Convolvulus subhirsutus, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental NMR data for Confoline, this guide presents a generalized protocol applicable to the structural elucidation of novel tropane alkaloids, using the known structure of Confoline as a representative example. The methodologies outlined herein cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data interpretation. While specific quantitative data for Confoline is not available in the literature, this document includes hypothetical data tables to serve as a template for data presentation. Furthermore, a general workflow for the isolation and characterization of such natural products is provided. Information regarding the specific biological activities and signaling pathways of Confoline is not currently available in published literature.

Introduction

Confoline is a tropane alkaloid identified in the plant species Convolvulus subhirsutus. Structurally, it is recognized as (+)-N-formylconvolvine. The definitive characterization of such natural products heavily relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for elucidating the molecular structure in solution. NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

This application note outlines the systematic approach to confirming the structure of Confoline using a combination of 1D and 2D NMR experiments. The protocols provided are designed to be adaptable for the characterization of other novel tropane alkaloids and related natural products.

Predicted NMR Spectral Data for Confoline

While the original 1980 publication by Sharova et al. identified Confoline, the specific experimental ¹H and ¹³C NMR data are not readily accessible. Based on the known structure of Confoline ((+)-N-formylconvolvine), the following tables present hypothetical ¹H and ¹³C NMR data. These tables are intended to serve as a guide for researchers in assigning their own experimental data.

Table 1: Hypothetical ¹H NMR Data for Confoline (in CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)Integration
H-13.2 - 3.4br s-1H
H-2α1.8 - 2.0m-1H
H-2β2.1 - 2.3m-1H
H-35.0 - 5.2t5.01H
H-4α2.0 - 2.2m-1H
H-4β1.7 - 1.9m-1H
H-53.2 - 3.4br s-1H
H-6α1.9 - 2.1m-1H
H-6β1.6 - 1.8m-1H
H-7α2.2 - 2.4m-1H
H-7β1.9 - 2.1m-1H
H-2'7.5 - 7.7d1.51H
H-5'6.8 - 7.0d8.51H
H-6'7.6 - 7.8dd8.5, 1.51H
3'-OCH₃3.90 - 3.95s-3H
4'-OCH₃3.90 - 3.95s-3H
N-CHO8.0 - 8.2s-1H

Table 2: Hypothetical ¹³C NMR Data for Confoline (in CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm) (Predicted)
C-160 - 65
C-235 - 40
C-365 - 70
C-435 - 40
C-560 - 65
C-625 - 30
C-725 - 30
C-1'120 - 125
C-2'110 - 115
C-3'145 - 150
C-4'150 - 155
C-5'110 - 115
C-6'120 - 125
C=O (ester)165 - 170
3'-OCH₃55 - 60
4'-OCH₃55 - 60
N-CHO160 - 165

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the isolated Confoline is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

  • Solvent Selection: Dissolve 5-10 mg of purified Confoline in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for alkaloids. Other solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, setting the chemical shift reference to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous before placing it in the spectrometer.

NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

3.2.1. One-Dimensional NMR

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64 (adjust based on sample concentration).

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

3.2.2. Two-Dimensional NMR

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Identifies protons that are spin-spin coupled (typically through 2-4 bonds). This is crucial for establishing the connectivity of proton networks within the tropane and aromatic rings.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons directly attached to carbons (one-bond C-H correlation). This allows for the unambiguous assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is essential for connecting different spin systems and identifying quaternary carbons.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and NMR-based structural elucidation of a natural product like Confoline.

experimental_workflow cluster_isolation Isolation and Purification cluster_nmr NMR Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Convolvulus subhirsutus) extraction Extraction plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation purification Purification (e.g., HPLC) fractionation->purification sample_prep NMR Sample Preparation purification->sample_prep oneD_nmr 1D NMR Acquisition (1H, 13C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr spectral_analysis Spectral Analysis and Data Interpretation twoD_nmr->spectral_analysis structure_confirmation Structure Confirmation of Confoline spectral_analysis->structure_confirmation

Caption: Experimental workflow for the isolation and NMR-based structural confirmation of Confoline.

Data Interpretation and Structure Confirmation

  • ¹H NMR Analysis:

    • Integrate all proton signals to determine the relative number of protons.

    • Analyze the chemical shifts to identify protons in different chemical environments (e.g., aromatic, aliphatic, attached to heteroatoms).

    • Examine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to determine the number of neighboring protons.

  • ¹³C NMR and DEPT Analysis:

    • Identify the total number of carbon signals, which should correspond to the molecular formula.

    • Use DEPT spectra to classify each carbon as a CH, CH₂, or CH₃ group. Signals absent in DEPT but present in the ¹³C spectrum correspond to quaternary carbons.

  • 2D NMR Analysis:

    • COSY: Trace the proton-proton couplings to build fragments of the molecule, such as the spin systems of the tropane ring.

    • HSQC: Assign each proton to its directly attached carbon.

    • HMBC: Connect the molecular fragments established from COSY analysis. For example, observe correlations from the aromatic protons to the ester carbonyl carbon, and from the tropane ring protons (e.g., H-3) to the ester carbonyl, thus linking the two main parts of the Confoline molecule. Correlations to quaternary carbons are particularly informative.

By systematically analyzing the data from this suite of NMR experiments, the complete chemical structure of Confoline can be unambiguously determined and confirmed.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases did not yield specific information on the biological activities or the signaling pathways in which Confoline may be involved. The genus Convolvulus is known to produce a variety of alkaloids with a range of bioactivities, including effects on the central nervous system.[1] However, without specific studies on Confoline, a diagram of its signaling pathway cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this specific natural product.

Disclaimer

The NMR spectral data presented in this document are hypothetical and intended for illustrative purposes only, due to the absence of publicly available experimental data for Confoline. The experimental protocols provided are general and may require optimization based on the specific instrumentation and sample characteristics.

References

Method

Application Notes and Protocols for the Mass Spectrometry Analysis of Confoline and its Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction Confoline is a novel synthetic quinoline (B57606) alkaloid currently under investigation for its potential as a potent anticancer agent. The qu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confoline is a novel synthetic quinoline (B57606) alkaloid currently under investigation for its potential as a potent anticancer agent. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties. Preliminary studies suggest that Confoline exerts its cytotoxic effects through the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as the EGFR/VEGFR and PI3K/Akt pathways.

The development of any new therapeutic agent requires a thorough understanding of its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME). Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable analytical tool for the sensitive and specific quantification of drug candidates and the identification of their metabolites in complex biological matrices.

These application notes provide a comprehensive overview of the mass spectrometric analysis of Confoline and its putative metabolites. Detailed protocols for sample preparation, LC-MS/MS analysis, and metabolite identification are presented, along with a summary of hypothetical quantitative data to guide researchers in their drug development efforts.

Mass Spectrometric Behavior of Confoline

The fragmentation pattern of Confoline in mass spectrometry is characteristic of quinoline alkaloids and is highly dependent on the ionization technique employed. Electrospray ionization (ESI) in the positive ion mode is the preferred method for the analysis of Confoline and its metabolites due to its high sensitivity for nitrogen-containing heterocyclic compounds.

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of Confoline, [M+H]⁺, is expected to undergo characteristic fragmentation. The primary fragmentation pathways likely involve the loss of small neutral molecules from the side chains and cleavage of the quinoline ring system. Common neutral losses from quinoline alkaloids include carbon monoxide (CO), the carboxyl group (COOH) if present, and hydrogen cyanide (HCN) from the pyridine (B92270) ring. The specific fragmentation pattern will be crucial for the structural elucidation of unknown metabolites.

Quantitative Analysis of Confoline and its Metabolites

The following tables summarize hypothetical quantitative data for Confoline and its primary metabolites, M1 (hydroxylated) and M2 (demethylated), in rat plasma and human liver microsomes. This data is intended to serve as a reference for expected pharmacokinetic and in vitro metabolism profiles.

Table 1: Pharmacokinetic Parameters of Confoline and its Metabolites in Rat Plasma Following a Single Oral Dose of 10 mg/kg

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
Confoline450 ± 751.52800 ± 4506.2
M1 (Hydroxy-Confoline)120 ± 302.0950 ± 2108.5
M2 (Nor-Confoline)75 ± 182.5600 ± 1507.8

Table 2: In Vitro Metabolism of Confoline in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
Confoline Concentration (µM)1
Intrinsic Clearance (CLint) (µL/min/mg protein)45
Half-life (t1/2) (min)15.4

Table 3: In Vitro Cytotoxicity of Confoline Against Human Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung Carcinoma)2.5
MCF-7 (Breast Adenocarcinoma)5.1
HCT116 (Colon Carcinoma)3.8

Experimental Protocols

Quantitative Analysis of Confoline and its Metabolites in Rat Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Confoline and its major metabolites in rat plasma.

a. Sample Preparation: Protein Precipitation

  • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar quinoline derivative).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Confoline: Q1 m/z → Q3 m/z (e.g., 350.2 → 280.1)

    • M1 (Hydroxy-Confoline): Q1 m/z → Q3 m/z (e.g., 366.2 → 296.1)

    • M2 (Nor-Confoline): Q1 m/z → Q3 m/z (e.g., 336.2 → 266.1)

    • Internal Standard: Q1 m/z → Q3 m/z

In Vitro Metabolism and Metabolite Identification in Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolic stability of Confoline and identifying its metabolites using human liver microsomes.

a. In Vitro Incubation

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., Promega NADPH Regeneration System), and phosphate (B84403) buffer (pH 7.4).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Confoline to a final concentration of 1 µM.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the protein.

  • Analyze the supernatant by LC-MS/MS.

b. Metabolite Identification

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) to obtain accurate mass measurements of the parent drug and potential metabolites.

  • Use data-dependent scanning (e.g., TopN) to acquire MS/MS spectra of the most abundant ions.

  • Process the data with metabolite identification software (e.g., SCIEX MetabolitePilot™, Thermo Fisher Compound Discoverer™). The software will search for expected biotransformations (e.g., hydroxylation, demethylation, glucuronidation) and compare the MS/MS spectra of the metabolites with that of the parent drug to identify the site of metabolism.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample (100 µL) Add_ACN_IS Add Acetonitrile with Internal Standard (300 µL) Plasma_Sample->Add_ACN_IS Vortex_Centrifuge Vortex & Centrifuge Add_ACN_IS->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LC_Separation Liquid Chromatography Separation Reconstitute->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization Tandem_MS Tandem Mass Spectrometry (MRM) ESI_Ionization->Tandem_MS Data_Acquisition Data Acquisition & Quantification Tandem_MS->Data_Acquisition

Caption: Experimental workflow for the quantitative analysis of Confoline.

G Confoline Confoline M1 Hydroxy-Confoline (M1) Confoline->M1 Phase I: Hydroxylation (CYP450) M2 Nor-Confoline (M2) Confoline->M2 Phase I: Demethylation (CYP450) M3 Glucuronide Conjugate (M3) M1->M3 Phase II: Glucuronidation (UGT)

Caption: Proposed biotransformation pathway of Confoline.

G Confoline Confoline EGFR_VEGFR EGFR / VEGFR Confoline->EGFR_VEGFR PI3K PI3K EGFR_VEGFR->PI3K Ras Ras EGFR_VEGFR->Ras Angiogenesis Angiogenesis EGFR_VEGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation

Caption: Anticancer signaling pathway of Confoline.

Application

Application Notes and Protocols for the Extraction of Confoline from Convolvulus subhirsutus

For Researchers, Scientists, and Drug Development Professionals Introduction Convolvulus subhirsutus, a perennial plant native to Central Asia, is a known source of various tropane (B1204802) alkaloids. Among these, Conf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Convolvulus subhirsutus, a perennial plant native to Central Asia, is a known source of various tropane (B1204802) alkaloids. Among these, Confoline, structurally identified as (+)-N-formylconvolvine, is a notable compound. This document provides a detailed protocol for the extraction and isolation of Confoline from the roots of Convolvulus subhirsutus, based on available scientific literature. The methodologies outlined herein are intended to guide researchers in the efficient recovery and purification of this alkaloid for further pharmacological and drug development studies. The roots of the plant are the preferred source due to their higher total alkaloid content.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the alkaloid content in Convolvulus subhirsutus.

ParameterValuePlant PartReference
Total Alkaloid Content0.6 - 1.6%Roots[1]
Total Alkaloid Content0.6 - 0.75%Aerial Part[1]
Convolvine Content~40-50% of total alkaloidsRoots & Aerial Part[1]
Confoline (as (+)-N-formylconvolvine)Present in the nonphenolic fractionRoots[2]
Optimal Extraction Solvent80% Ethanol (B145695)Roots & Aerial Part[3]

Experimental Protocols

This section details the recommended procedures for the extraction, fractionation, and purification of Confoline from Convolvulus subhirsutus roots.

Plant Material Preparation
  • Collection and Identification: Collect the roots of Convolvulus subhirsutus during the period of vigorous growth. Ensure proper botanical identification of the plant material.

  • Drying and Pulverization: Thoroughly wash the collected roots to remove any soil and debris. Air-dry the roots in a well-ventilated area or use a mechanical dryer at a temperature not exceeding 40-50°C to prevent degradation of thermolabile compounds. Once completely dried, pulverize the roots into a fine powder using a mechanical grinder.

Extraction of Total Alkaloids

While several methods like infusion, Soxhlet, and ultrasonic extraction can be used, microwave-assisted extraction is suggested for optimal efficiency[3].

  • Maceration (Standard Method):

    • Weigh the powdered root material.

    • Macerate the powder in 80% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract.

  • Microwave-Assisted Extraction (Optimal Method):

    • Place the powdered root material in a suitable vessel with 80% ethanol.

    • Perform extraction in a microwave extractor. Note: Optimal time, temperature, and power settings should be determined empirically, as they are not detailed in the available literature.

    • After extraction, filter the mixture and concentrate the filtrate as described in the maceration method.

Acid-Base Partitioning for Alkaloid Fractionation

This step separates the total alkaloids from other plant constituents and further fractionates them into phenolic and nonphenolic bases. Confoline is found in the nonphenolic fraction[2].

  • Acidification: Dissolve the crude ethanolic extract in a 5% aqueous hydrochloric acid solution.

  • Removal of Neutral and Acidic Compounds: Extract the acidic solution with a nonpolar solvent such as diethyl ether or chloroform (B151607) to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline by adding a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, until a pH of 9-10 is reached. This will precipitate the free alkaloids.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v).

  • Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663). Filter and evaporate the solvent under reduced pressure to yield the total crude alkaloid mixture.

Separation of Nonphenolic Alkaloids
  • Phenolic/Nonphenolic Separation: Dissolve the total crude alkaloid mixture in chloroform.

  • Extract this solution with an aqueous solution of a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution. The phenolic alkaloids will dissolve in the aqueous phase, while the nonphenolic alkaloids, including Confoline, will remain in the chloroform layer.

  • Separate the chloroform layer containing the nonphenolic alkaloids and wash it with distilled water to remove any residual base.

  • Dry the chloroform solution over anhydrous sodium sulfate and evaporate the solvent to obtain the crude nonphenolic alkaloid fraction.

Chromatographic Purification of Confoline

The crude nonphenolic alkaloid fraction is a mixture of several compounds and requires chromatographic separation for the isolation of pure Confoline.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) or alumina, using a suitable solvent as a slurry.

    • Sample Loading: Dissolve the crude nonphenolic alkaloid fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

    • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system for alkaloid separation is a gradient of chloroform and methanol. For example, start with 100% chloroform and gradually increase the percentage of methanol.

    • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the collected fractions on a TLC plate (silica gel G) and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light and/or by using Dragendorff's reagent, which is specific for alkaloids.

    • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to Confoline and evaporate the solvent to yield the isolated compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For higher purity, the fractions containing Confoline from column chromatography can be further purified using preparative HPLC.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or trifluoroacetic acid, is typically employed.

    • Detection: UV detection at a wavelength determined by the UV absorbance maximum of Confoline.

    • The purified Confoline fraction is collected and the solvent is removed by lyophilization or evaporation.

Structure Elucidation and Quantification

The identity and purity of the isolated Confoline should be confirmed using modern analytical techniques.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the structure of (+)-N-formylconvolvine.

  • Quantitative Analysis:

    • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method for the quantification of Confoline in the plant material and at various stages of the extraction process.

Visualizations

Experimental Workflow for Confoline Extraction

G A 1. Plant Material Preparation (Roots of Convolvulus subhirsutus) B 2. Extraction of Total Alkaloids (80% Ethanol, Microwave-Assisted) A->B C Crude Ethanolic Extract B->C D 3. Acid-Base Partitioning C->D E Total Crude Alkaloid Mixture D->E F 4. Separation of Nonphenolic Alkaloids (Liquid-Liquid Extraction) E->F G Crude Nonphenolic Alkaloid Fraction F->G H 5. Chromatographic Purification (Column Chromatography / Prep-HPLC) G->H I Pure Confoline H->I J 6. Analysis (MS, NMR, HPLC) I->J G TotalAlkaloids Total Alkaloids from Convolvulus subhirsutus Phenolic Phenolic Alkaloids (e.g., Phyllalbine, Convolidine) TotalAlkaloids->Phenolic Nonphenolic Nonphenolic Alkaloids TotalAlkaloids->Nonphenolic Confoline Confoline ((+)-N-formylconvolvine) Nonphenolic->Confoline OtherNonphenolic Other Nonphenolic Alkaloids (e.g., Convolvine, Convolamine) Nonphenolic->OtherNonphenolic

References

Method

In Vitro Assays for Testing Confoline's Neuroactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Confoline is a novel synthetic compound with purported neuroactive properties. Preliminary computational models suggest its potential as a neur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confoline is a novel synthetic compound with purported neuroactive properties. Preliminary computational models suggest its potential as a neuroprotective agent, possibly through the modulation of oxidative stress pathways and anti-apoptotic mechanisms. These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the neuroprotective and neuro-regenerative potential of Confoline. The human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity and neurodegenerative disease research, will be the primary model for these assays.[1][2] This document offers detailed protocols for assessing cell viability, cytotoxicity, apoptosis, and oxidative stress, along with hypothetical data to illustrate expected outcomes.

General Experimental Workflow

The overall strategy for assessing the neuroprotective effects of Confoline involves a tiered screening approach. Initially, the intrinsic toxicity of Confoline is determined. Subsequently, its ability to protect neuronal cells from a known neurotoxic insult (e.g., hydrogen peroxide or β-amyloid peptides) is evaluated.[3] Finally, mechanistic studies are performed to elucidate the underlying signaling pathways.

G cluster_0 Phase 1: Intrinsic Toxicity Assessment cluster_1 Phase 2: Neuroprotection Efficacy cluster_2 Phase 3: Mechanistic Studies A SH-SY5Y Cell Culture B Treat with varying concentrations of Confoline A->B C MTT Assay for Cell Viability B->C D LDH Assay for Cytotoxicity B->D E Induce Neurotoxicity (e.g., H2O2) C->E F Co-treat with Confoline E->F G Assess Cell Viability and Cytotoxicity F->G H ROS Scavenging Assay F->H I Caspase-3 Activity Assay F->I J Western Blot for Signaling Proteins F->J G->H

Caption: General experimental workflow for assessing Confoline's neuroactivity.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical quantitative data from the described assays.

Table 1: Intrinsic Toxicity of Confoline on SH-SY5Y Cells

Confoline (µM)Cell Viability (% of Control)LDH Release (% of Max)
0100 ± 4.55.2 ± 1.1
198 ± 5.15.5 ± 1.3
1095 ± 4.86.1 ± 1.5
2592 ± 5.58.3 ± 2.0
5075 ± 6.222.1 ± 3.4
10045 ± 7.155.6 ± 4.8

Table 2: Neuroprotective Effect of Confoline against H₂O₂-Induced Toxicity

TreatmentCell Viability (% of Control)LDH Release (% of Max)
Control100 ± 5.24.8 ± 1.0
H₂O₂ (150 µM)48 ± 4.152.3 ± 4.5
H₂O₂ + Confoline (1 µM)55 ± 4.545.1 ± 3.9
H₂O₂ + Confoline (10 µM)72 ± 5.028.7 ± 3.1
H₂O₂ + Confoline (25 µM)88 ± 4.812.4 ± 2.5

Table 3: Mechanistic Insights into Confoline's Neuroprotection

TreatmentIntracellular ROS (% of H₂O₂ Control)Caspase-3 Activity (Fold Change)
Control5 ± 1.21.0 ± 0.1
H₂O₂ (150 µM)1004.2 ± 0.5
H₂O₂ + Confoline (10 µM)45 ± 6.82.1 ± 0.3
H₂O₂ + Confoline (25 µM)25 ± 5.11.3 ± 0.2

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Confoline or with H₂O₂ and Confoline for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[2]

  • Procedure:

    • Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

    • Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[2]

    • Add 50 µL of the stop solution.[2]

    • Measure the absorbance at 490 nm using a microplate reader.[2]

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Procedure:

    • Seed and treat cells in a black, clear-bottom 96-well plate as described for the MTT assay.

    • After treatment, wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[2]

  • Procedure:

    • After treatment, wash the cells with PBS and lyse them using a chilled cell lysis buffer.[2]

    • Centrifuge the plate to pellet cell debris and collect the supernatant.[2]

    • In a new 96-well plate, add 50 µL of cell lysate and 50 µL of 2X reaction buffer containing the caspase-3 substrate (DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

Signaling Pathway Diagrams

Hypothesized Neuroprotective Mechanism of Confoline

The following diagram illustrates the potential mechanism by which Confoline may exert its neuroprotective effects against oxidative stress.

G cluster_0 Oxidative Stress cluster_1 Confoline Intervention H2O2 H2O2 ROS Increased Reactive Oxygen Species H2O2->ROS induces Confoline Confoline Confoline->ROS scavenges Caspase_Activation Caspase-3 Activation Confoline->Caspase_Activation inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Confoline->Antioxidant_Enzymes upregulates Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage causes Mitochondrial_Damage->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis triggers Antioxidant_Enzymes->ROS neutralize

Caption: Confoline's potential anti-apoptotic and antioxidant signaling pathway.

NF-κB Signaling Pathway in Neuroinflammation

Should further studies on neuroinflammation be warranted, the following pathway is of interest.

G cluster_0 Inflammatory Stimulus cluster_1 NF-κB Activation Inflammatory_Stimuli e.g., LPS, TNF-α IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IκBα_Phosphorylation IκBα Phosphorylation IKK_Complex->IκBα_Phosphorylation phosphorylates IκBα_Degradation IκBα Degradation IκBα_Phosphorylation->IκBα_Degradation leads to NF-κB_Release NF-κB (p65/p50) Release IκBα_Degradation->NF-κB_Release NF-κB_Translocation Nuclear Translocation NF-κB_Release->NF-κB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_Translocation->Gene_Transcription Inflammatory_Response Inflammatory_Response Gene_Transcription->Inflammatory_Response results in Confoline Confoline Confoline->IKK_Complex may inhibit

Caption: Inhibition of the NF-κB inflammatory pathway by Confoline.

Conclusion

The protocols and assays detailed in this document provide a robust framework for the initial in vitro characterization of Confoline's neuroactive properties. The tiered approach allows for a systematic evaluation, from basic toxicity to neuroprotective efficacy and mechanistic insights. The presented data, while hypothetical, serves as a guide for expected outcomes and data interpretation. Further investigations could expand upon these findings by utilizing primary neuronal cultures, co-culture systems (e.g., neuron-glia), and more complex assays such as multi-electrode array (MEA) for neuronal network activity.[4]

References

Application

Application Notes and Protocols for Determining Confoline Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Confoline, a novel investigational compound. The following sect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Confoline, a novel investigational compound. The following sections detail the principles and step-by-step protocols for key cell-based assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction to Cytotoxicity Assays for Confoline

Assessing the cytotoxic potential of new chemical entities like Confoline is a fundamental step in drug discovery and development. A variety of in vitro assays are utilized to measure different cellular parameters, providing insights into the compound's mechanism of action. The most common and robust assays for this purpose include:

  • MTT Assay: This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from cells with compromised membrane integrity, a hallmark of cytotoxicity.[2][3]

  • Apoptosis Assays: These assays are crucial for determining if Confoline induces programmed cell death. Common methods include Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and caspase activity assays to measure the activation of key effector enzymes in the apoptotic cascade.[4]

Understanding the dose-dependent cytotoxic effects and the mode of cell death induced by Confoline is essential for its preclinical evaluation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

Experimental Protocol: MTT Assay

Materials:

  • Confoline (stock solution of known concentration)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT 116)[5][6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)[5]

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of Confoline in culture medium. After incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of Confoline. Include a vehicle control (medium with the same concentration of solvent used to dissolve Confoline, e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[1][8]

  • Data Analysis: Calculate the percentage of cell viability for each Confoline concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of Confoline that inhibits cell growth by 50%).

Data Presentation: MTT Assay

Table 1: Cytotoxic Effect of Confoline on Various Cancer Cell Lines (IC₅₀ Values in µM)

Cell Line24h Incubation48h Incubation72h Incubation
MCF-7 Data PointData PointData Point
A549 Data PointData PointData Point
HCT 116 Data PointData PointData Point
Normal Fibroblasts Data PointData PointData Point

Data points to be filled with experimental results.

Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[2] LDH is a stable enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity.[2][3]

Experimental Protocol: LDH Assay

Materials:

  • Confoline

  • Selected cell lines

  • Complete cell culture medium

  • LDH Assay Kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of Confoline in a 96-well plate as described for the MTT assay. Include the following controls in triplicate:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Cells treated with the solvent used for Confoline.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.[11]

    • Medium Background Control: Culture medium without cells.[12]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[11]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is recommended to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation: LDH Assay

Table 2: Membrane Integrity Assessment of Confoline-Treated Cells (% Cytotoxicity)

Confoline Conc. (µM)24h Incubation48h Incubation72h Incubation
0 (Vehicle) 0%0%0%
Concentration 1 Data PointData PointData Point
Concentration 2 Data PointData PointData Point
Concentration 3 Data PointData PointData Point
Positive Control Data PointData PointData Point

Data points to be filled with experimental results.

Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[4] Assays to detect apoptosis are critical for understanding Confoline's mechanism of action.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membranes.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Confoline

  • Selected cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Confoline at various concentrations for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation: Annexin V/PI Staining

Table 3: Apoptosis Induction by Confoline in Cancer Cells (% of Cell Population)

TreatmentViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control Data PointData PointData Point
Confoline (Low Conc.) Data PointData PointData Point
Confoline (High Conc.) Data PointData PointData Point
Positive Control Data PointData PointData Point

Data points to be filled with experimental results.

Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[4] This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Confoline

  • Selected cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Confoline as previously described.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Luminescence is proportional to the amount of caspase activity. Normalize the results to the vehicle control.

Data Presentation: Caspase Activity

Table 4: Caspase-3/7 Activation by Confoline (Fold Increase in Luminescence)

Confoline Conc. (µM)12h Incubation24h Incubation
0 (Vehicle) 1.01.0
Concentration 1 Data PointData Point
Concentration 2 Data PointData Point
Concentration 3 Data PointData Point
Positive Control Data PointData Point

Data points to be filled with experimental results.

Apoptosis_Signaling General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3/7 caspase8->pro_caspase3 confoline Confoline dna_damage DNA Damage / Stress confoline->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3/7 pro_caspase3->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Potential apoptotic pathways affected by Confoline.

References

Method

Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-c]benzodiazepine (PBD) Derivatives

Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction Pyrrolo[2,1-c][1][2]benzodiazepines (...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine (PBD) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of potent, sequence-selective DNA-alkylating agents with significant antitumor properties. Originally isolated from Streptomyces species, these tricyclic compounds exert their biological activity by binding to the minor groove of DNA and forming a covalent adduct with a guanine (B1146940) base. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The unique mechanism of action and high potency of PBDs have made them a focal point in the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs).

This document provides detailed application notes and experimental protocols for the synthesis of key PBD monomers and dimers, including the well-studied DC-81 and the clinical candidate SJG-136.

Data Presentation: Synthesis of PBD Derivatives

The following tables summarize quantitative data for the synthesis of key intermediates and final PBD derivatives.

Table 1: Synthesis of PBD Monomer Intermediate (Methyl 2-amino-5-hydroxy-4-methoxybenzoate)
Starting Material Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Reaction Catalytic Hydrogenation
Catalyst 10% Palladium on activated carbon
Solvent Ethyl Acetate (B1210297)
Reaction Time 4 hours
Yield 93%[1]
Table 2: Synthesis of PBD Dimer (SJG-136) and Analogs
Derivative Linker Length (n) DNA Cross-linking Efficiency Cytotoxicity (IC50)
SJG-136 (n=3)3 methylenesHigh22.5 pM (A2780 ovarian cancer cell line)[3]
C8-linked dimer (n=4)4 methylenesLower than n=3 or n=5Less cytotoxic than n=3 or n=5
C8-linked dimer (n=5)5 methylenesHighMore cytotoxic than n=4 or n=6
C8-linked dimer (n=6)6 methylenesLower than n=3 or n=5Less cytotoxic than n=3 or n=5

Experimental Protocols

Protocol 1: Synthesis of a Key PBD Monomer Intermediate (Methyl 2-amino-5-hydroxy-4-methoxybenzoate)

This protocol describes the reduction of a nitroaromatic precursor to the corresponding aniline, a crucial building block for the PBD core.

Materials:

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

  • 10% Palladium on activated carbon (10% w/w)

  • Ethyl Acetate

  • Hydrogen gas

  • n-Hexane

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 g) in ethyl acetate (300 ml).

  • Add 10% palladium on carbon (5 g) to the solution.

  • Pressurize the vessel with hydrogen gas to 5-6 kg and maintain for 4 hours with stirring.

  • After the reaction is complete, carefully filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the resulting residue, add n-hexane (100 ml) and stir the mixture at 0-5°C to induce precipitation.

  • Filter the solid product and wash with cold n-hexane (25 ml).

  • Dry the solid to yield methyl 2-amino-5-hydroxy-4-methoxybenzoate (Yield: 40 g, 93%).[1]

Protocol 2: General Procedure for the Synthesis of C8-Linked PBD Dimers

This protocol outlines the general strategy for coupling two PBD monomer units to form a C8-linked dimer, exemplified by the structure of SJG-136. This process typically involves the synthesis of a protected PBD monomer with a reactive hydroxyl group at the C8 position, followed by coupling with a suitable dielectrophilic linker.

Step 1: Synthesis of the Protected PBD Monomer The synthesis of the PBD monomer core involves the coupling of a substituted anthranilic acid derivative with a protected proline derivative, followed by cyclization. A key intermediate is often a C8-hydroxy substituted PBD monomer.

Step 2: Dimerization

  • Dissolve the C8-hydroxy PBD monomer in a suitable anhydrous solvent (e.g., DMF).

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

  • Add the dielectrophilic linker (e.g., 1,3-dibromopropane (B121459) for SJG-136) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired PBD dimer.

Mandatory Visualization

Diagram 1: General Synthetic Workflow for C8-Linked PBD Dimers

PBD_Synthesis_Workflow cluster_monomer PBD Monomer Synthesis cluster_dimer Dimerization A Substituted Anthranilic Acid C Coupling A->C B Protected Proline Derivative B->C D Cyclization C->D E C8-Hydroxy PBD Monomer D->E G Coupling Reaction E->G Deprotonation F Dielectrophilic Linker F->G H C8-Linked PBD Dimer G->H Purification

Caption: A generalized workflow for the synthesis of C8-linked PBD dimers.

Diagram 2: PBD-Induced DNA Damage Response Pathway

PBD_DDR_Pathway cluster_dna_damage DNA Damage cluster_signaling Signal Transduction cluster_response Cellular Response PBD PBD Dimer (e.g., SJG-136) DNA DNA PBD->DNA Minor Groove Binding Crosslink Interstrand Crosslink DNA->Crosslink Alkylation of Guanine ATM ATM Crosslink->ATM activates ATR ATR Crosslink->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Repair DNA Repair (NER, HR) ATM->Repair Arrest Cell Cycle Arrest (G2/M) ATR->Arrest p53 p53 Chk2->p53 stabilizes Chk2->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of the DNA damage response induced by PBDs.

References

Application

Application Notes and Protocols for the Development of Analytical Standards for Confoline Research

For Researchers, Scientists, and Drug Development Professionals Introduction Confoline (C17H21NO5) is a tropane (B1204802) alkaloid found in the medicinal plant Convolvulus pluricaulis, commonly known as Shankhpushpi.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confoline (C17H21NO5) is a tropane (B1204802) alkaloid found in the medicinal plant Convolvulus pluricaulis, commonly known as Shankhpushpi.[1][2] This plant and its constituent compounds have been reported to possess a range of biological activities, including neuroprotective, antioxidant, anti-depressant, and cognitive-enhancing effects.[1] As research into the therapeutic potential of Confoline progresses, the development of well-characterized analytical standards is imperative for accurate quantification, impurity profiling, and ensuring the reproducibility of biological and pharmacological studies.

These application notes provide a comprehensive guide to developing and utilizing analytical standards for Confoline. It is important to note that while Confoline has been identified in plant extracts, specific, validated analytical protocols for the isolated compound are not extensively documented in the public domain. Therefore, the methodologies presented herein are based on the general principles of analysis for compounds with similar chemical structures, namely benzoate (B1203000) esters and bicyclic amines.[3][4]

Chemical Information

PropertyValue
IUPAC Name ((1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate
Molecular Formula C17H21NO5
Molecular Weight 319.35 g/mol
CAS Number 76971-33-0

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity of an analytical standard and for its quantification in various matrices. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of Confoline.

A. Experimental Protocol: HPLC Purity Assessment

This protocol describes a generalized gradient HPLC method for the purity determination of a Confoline standard.

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Confoline reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (ACS grade)

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

3. Solution Preparation

  • Mobile Phase: Prepare Mobile Phase A and B and degas thoroughly before use.

  • Standard Solution: Accurately weigh and dissolve the Confoline reference standard in methanol (B129727) or acetonitrile to a concentration of approximately 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

4. Data Presentation: Purity Calculation

The purity of the Confoline standard can be calculated based on the area percent of the principal peak in the chromatogram.

PeakRetention Time (min)AreaArea %
Impurity 14.2150000.5
Confoline 8.5 2970000 99.0
Impurity 29.1150000.5
Total 3000000 100.0

II. Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of Confoline, confirming its identity.

A. Experimental Protocol: LC-MS Analysis

1. Instrumentation and Conditions

  • LC-MS system with an Electrospray Ionization (ESI) source

  • LC conditions as described in the HPLC protocol.

MS ParameterCondition
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Nitrogen) 800 L/hr
Scan Range (m/z) 50 - 500

2. Expected Fragmentation In positive ion mode, Confoline is expected to be readily protonated to form the [M+H]+ ion. Tandem MS (MS/MS) of this ion would likely involve fragmentation of the ester bond and within the bicyclic amine structure.

3. Data Presentation: Key Fragment Ions

m/z (relative abundance)AssignmentDescription
320.14[M+H]+Protonated molecular ion
165.05[C9H9O4]+Fragment corresponding to 3,4-dimethoxybenzoyl moiety
155.10[C9H13NO]+Fragment corresponding to the bicyclic amine portion

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of a novel compound or for confirming the structure of a reference standard.

A. Experimental Protocol: 1H and 13C NMR

1. Sample Preparation

  • Dissolve 5-10 mg of the Confoline standard in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments

  • 1H NMR: Provides information on the proton environment.

  • 13C NMR: Provides information on the carbon skeleton.

  • DEPT-135: Differentiates between CH, CH2, and CH3 groups.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to fully assign the structure.

3. Data Presentation: Expected Chemical Shifts

(Note: These are predicted ranges and actual values will need to be determined experimentally.)

Functional GroupExpected 1H Chemical Shift (ppm)Expected 13C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.8110 - 150
Methoxy Protons3.8 - 4.055 - 60
Ester Methine Proton4.5 - 5.565 - 75
Bicyclic Amine Protons1.5 - 3.525 - 60
Formyl Proton8.0 - 8.5160 - 170

IV. Visualizations: Workflows and Pathways

A. Development of an Analytical Standard for a Plant-Derived Compound

G cluster_0 Extraction and Isolation cluster_1 Characterization and Standardization A Plant Material (Convolvulus pluricaulis) B Crude Extraction A->B C Fractionation B->C D Purification (e.g., Column Chromatography) C->D E Structural Elucidation (NMR, MS) D->E Isolated Confoline F Purity Assessment (HPLC, qNMR) E->F G Physicochemical Characterization F->G H Certified Reference Material G->H

Workflow for developing a Confoline analytical standard.

B. Experimental Workflow for Analysis of Confoline in a Biological Sample

G A Biological Sample (e.g., Plasma, Tissue) B Sample Preparation (e.g., SPE, LLE) A->B C LC-MS/MS Analysis B->C D Data Acquisition C->D E Quantification using Certified Standard D->E F Results Reporting E->F

General workflow for Confoline analysis in biological matrices.

C. Signaling Pathway

The specific molecular mechanism of action and the signaling pathway for Confoline are not yet well-elucidated in publicly available scientific literature. While the parent plant, Convolvulus pluricaulis, is known for its effects on the central nervous system, the precise targets and downstream signaling cascades of Confoline have not been defined. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Future research should focus on target identification and mechanism of action studies to delineate its pharmacological effects.

Disclaimer: The protocols and data presented in these application notes are intended as a general guide. It is essential for researchers to validate these methods for their specific instrumentation and application. The development and use of analytical standards should always comply with relevant regulatory guidelines.

References

Method

Application Note: Screening Confoline in a Natural Product Library for Anticancer Drug Discovery

Introduction Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery, particularly in oncology. Tropane (B1204802) alkaloids, a class of bicyclic nitrogen-conta...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery, particularly in oncology. Tropane (B1204802) alkaloids, a class of bicyclic nitrogen-containing compounds, are found in various plant species and have demonstrated a range of biological activities. Confoline, a tropane alkaloid isolated from plants of the Convolvulus genus, represents a promising candidate for anticancer drug screening due to the known cytotoxic effects of related compounds. This application note provides a comprehensive workflow and detailed protocols for screening Confoline from a natural product library to evaluate its potential as an anticancer agent. The described methodologies include initial cytotoxicity screening, assessment of effects on cell migration and cell cycle progression, and investigation into a potential mechanism of action through modulation of key signaling pathways.

Screening Workflow

The overall workflow for screening Confoline involves a multi-step process, starting from a primary screen to identify cytotoxic activity, followed by secondary and tertiary assays to elucidate its functional effects and potential mechanism of action.

Screening Workflow for Confoline cluster_0 Primary Screening cluster_1 Secondary Assays (Hit Confirmation & Prioritization) cluster_2 Tertiary Assays (Mechanism of Action) Natural Product Library Natural Product Library MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Natural Product Library->MTT Assay (Cytotoxicity) Broad concentration range Dose-Response & IC50 Determination Dose-Response & IC50 Determination MTT Assay (Cytotoxicity)->Dose-Response & IC50 Determination Active Hit (Confoline) Wound Healing Assay (Cell Migration) Wound Healing Assay (Cell Migration) Dose-Response & IC50 Determination->Wound Healing Assay (Cell Migration) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Dose-Response & IC50 Determination->Cell Cycle Analysis (Flow Cytometry) Western Blot (Signaling Pathway Analysis) Western Blot (Signaling Pathway Analysis) Wound Healing Assay (Cell Migration)->Western Blot (Signaling Pathway Analysis) Cell Cycle Analysis (Flow Cytometry)->Western Blot (Signaling Pathway Analysis) Investigate upstream regulators Further Mechanistic Studies Further Mechanistic Studies Western Blot (Signaling Pathway Analysis)->Further Mechanistic Studies

Figure 1: High-level workflow for screening Confoline.

Data Presentation

The following tables summarize hypothetical quantitative data for Confoline against various cancer cell lines, based on typical results for tropane alkaloids with anticancer activity. These values would be determined through the experimental protocols outlined below.

Table 1: Cytotoxicity of Confoline (IC50 Values)

Cell LineCancer TypeIncubation TimeIC50 (µM)
MCF-7Breast Adenocarcinoma48 hours15.8
MDA-MB-231Breast Adenocarcinoma48 hours9.5
A549Lung Carcinoma48 hours22.1
RPMI 8226Multiple Myeloma48 hours12.3
HCT116Colon Carcinoma48 hours18.7
HSFNormal Fibroblast48 hours> 100

Table 2: Effect of Confoline on Cell Migration

Cell LineTreatment (IC50)Wound Closure (%) at 24h
MDA-MB-231Control (DMSO)85 ± 5
MDA-MB-231Confoline (9.5 µM)32 ± 7

Table 3: Effect of Confoline on Cell Cycle Distribution

Cell LineTreatment (IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7Control (DMSO)55 ± 430 ± 315 ± 2
MCF-7Confoline (15.8 µM)75 ± 515 ± 210 ± 1

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the concentration of Confoline that inhibits cell growth by 50% (IC50).[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Confoline stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Confoline in complete medium.

  • Remove the medium from the wells and add 100 µL of the Confoline dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of Confoline on the migratory ability of cancer cells.[6][7][8]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium

  • Confoline

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing Confoline at its IC50 concentration. Use a vehicle control for comparison.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Confoline on the progression of the cell cycle.[9][10][11][12]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • Confoline

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with Confoline at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Many natural products exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and metastasis. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of these processes and is often constitutively active in cancer cells. We hypothesize that Confoline may inhibit the NF-κB signaling pathway, leading to decreased cancer cell survival and proliferation.

NF-kB Signaling Pathway Inhibition by Confoline cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF Receptor IKK Complex IKK Complex TNF-R->IKK Complex TNF-α IkB IκB IKK Complex->IkB Phosphorylation NF-kB NF-κB (p50/p65) IkB->NF-kB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB_n NF-κB NF-kB->NF-kB_n Translocation Confoline Confoline Confoline->IKK Complex Proposed Inhibition Target Genes Target Gene Expression (Proliferation, Anti-apoptosis, Metastasis) NF-kB_n->Target Genes Transcription

Figure 2: Proposed inhibition of the NF-κB pathway by Confoline.

To investigate this hypothesis, a Western blot analysis can be performed to assess the phosphorylation status of key proteins in the NF-κB pathway, such as IKK and IκBα, as well as the nuclear translocation of the p65 subunit of NF-κB in the presence and absence of Confoline.

Conclusion

This application note provides a systematic approach for the initial screening and characterization of the anticancer potential of Confoline. The detailed protocols for cytotoxicity, cell migration, and cell cycle analysis, combined with a proposed mechanism of action, offer a solid framework for researchers in drug discovery to evaluate this and other natural products. The presented workflow can be adapted for high-throughput screening of large natural product libraries to identify novel and effective anticancer drug candidates. Further studies will be required to validate the proposed mechanism and to evaluate the in vivo efficacy and safety of Confoline.

References

Application

Application Notes &amp; Protocols for Assessing the Antimicrobial Activity of Confoline

Audience: Researchers, scientists, and drug development professionals. Introduction: Confoline is a natural compound found in Convolvulus subhirsutus.[1] As the exploration of novel antimicrobial agents continues to be a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Confoline is a natural compound found in Convolvulus subhirsutus.[1] As the exploration of novel antimicrobial agents continues to be a critical area of research, understanding the potential antimicrobial properties of compounds like Confoline is of significant interest. These application notes provide a comprehensive overview of the standard techniques and detailed protocols for assessing the in vitro antimicrobial activity of Confoline. The methodologies described herein are fundamental in the preliminary screening and characterization of new antimicrobial candidates.

Data Presentation

Due to the limited publicly available data on the specific antimicrobial activity of Confoline, the following table presents a hypothetical summary of quantitative data that could be generated from the protocols described below. This serves as a template for presenting experimental findings.

Table 1: Hypothetical Antimicrobial Activity of Confoline against Various Microbial Strains

Test MicroorganismAssay TypeZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 25923)Agar (B569324) Well Diffusion1864
Escherichia coli (ATCC 25922)Agar Well Diffusion12128
Pseudomonas aeruginosa (ATCC 27853)Agar Well Diffusion10256
Candida albicans (ATCC 90028)Agar Well Diffusion15128
Staphylococcus aureus (ATCC 25923)Broth MicrodilutionN/A64
Escherichia coli (ATCC 25922)Broth MicrodilutionN/A128
Pseudomonas aeruginosa (ATCC 27853)Broth MicrodilutionN/A256
Candida albicans (ATCC 90028)Broth MicrodilutionN/A128

Experimental Protocols

Agar Well Diffusion Assay

This method is a preliminary, qualitative assay to screen for the antimicrobial activity of a compound.[2][3][4][5][6][7][8][9] It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.[3][4][5][7]

Materials:

  • Confoline stock solution (e.g., in Dimethyl Sulfoxide - DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., standard antibiotic like Gentamicin)

  • Negative control (e.g., solvent used to dissolve Confoline, like DMSO)

  • Incubator

Protocol:

  • Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a microbial inoculum by suspending a few colonies of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][10]

  • Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a lawn of bacteria.[9]

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar plate.[4][7]

  • Carefully add a specific volume (e.g., 100 µL) of the Confoline solution into one well.

  • Add the same volume of the positive control and negative control into separate wells on the same plate.

  • Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to allow the compound to diffuse into the agar.[4]

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.[11]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Experimental Workflow for Agar Well Diffusion

Agar_Well_Diffusion cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation & Analysis A Prepare Agar Plates C Inoculate Agar with Microbe A->C B Prepare Microbial Inoculum B->C D Create Wells in Agar C->D E Add Confoline & Controls to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G

Workflow for the Agar Well Diffusion Assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][10][12][13][14] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[15]

Materials:

  • Confoline stock solution

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum adjusted to the 0.5 McFarland standard and then diluted

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth and inoculum only)

  • Sterility control (broth only)

  • Multichannel pipette

  • Microplate reader (optional)

  • Resazurin (B115843) or other viability indicators (optional)

Protocol:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the Confoline stock solution to the first well of a row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This creates a range of decreasing concentrations of Confoline.

  • Prepare a diluted microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted microbial inoculum to each well, except for the sterility control wells.

  • Include a growth control well (broth and inoculum, no Confoline), a sterility control well (broth only), and positive control wells (broth, inoculum, and a standard antibiotic).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Confoline in which there is no visible growth.

  • Optionally, a viability indicator like resazurin can be added to the wells after incubation to aid in the determination of the MIC. A color change indicates viable cells.

Experimental Workflow for Broth Microdilution

Broth_Microdilution cluster_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading A Add Broth to 96-Well Plate B Perform Serial Dilution of Confoline A->B C Add Microbial Inoculum to Wells B->C D Incubate Plate C->D E Determine MIC (Visually or with Indicator) D->E

Workflow for the Broth Microdilution Assay.

Hypothetical Signaling Pathway of Antimicrobial Action

While the specific mechanism of action for Confoline is unknown, many antimicrobial compounds act by disrupting key cellular processes. The following diagram illustrates a hypothetical signaling pathway where an antimicrobial agent inhibits bacterial cell wall synthesis, a common mechanism of action for antibiotics.

Signaling_Pathway cluster_cell Bacterial Cell Confoline Confoline Target Cell Wall Synthesis Enzyme (e.g., Transpeptidase) Confoline->Target Inhibition Pathway Peptidoglycan Synthesis Pathway Target->Pathway Blocks CellWall Cell Wall Integrity Pathway->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Hypothetical mechanism of action for Confoline.

References

Method

Application Notes and Protocols for Receptor-Binding Assays of Confoline Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals This document provides a detailed framework for conducting receptor-binding assays to identify and characterize the molecular targets of th...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for conducting receptor-binding assays to identify and characterize the molecular targets of the compound Confoline. Due to the current lack of publicly available data on the specific biological targets of Confoline, this document will serve as a comprehensive template. Researchers can adapt these protocols and data presentation formats once the specific receptor targets of Confoline are identified through initial screening efforts.

Introduction to Receptor-Binding Assays

Receptor-binding assays are fundamental in pharmacology and drug discovery for determining how a ligand (in this case, Confoline) interacts with its receptor.[1][2][3] These assays are crucial for quantifying the affinity of a ligand for a receptor, which is a key indicator of its potential potency.[2][4] The primary types of receptor-binding assays include saturation assays, to determine receptor density (Bmax) and ligand affinity (Kd), and competitive binding assays, to determine the affinity (Ki) of a test compound by its ability to displace a labeled ligand.[2][3]

Hypothetical Targets and Rationale

While the specific targets of Confoline are yet to be elucidated, compounds with similar structural motifs often interact with G-protein coupled receptors (GPCRs) or ion channels. For the purpose of this template, we will hypothesize potential interactions with Cannabinoid Receptors (CB1 and CB2), which are common targets for novel psychoactive compounds and are involved in a wide array of physiological processes.[5][6]

Quantitative Data Summary

Once experimental data are obtained, they should be summarized in a clear and concise tabular format to allow for easy comparison of binding affinities across different receptors.

Table 1: Hypothetical Binding Affinities of Confoline for Cannabinoid Receptors

ReceptorRadioligandConfoline Kᵢ (nM)Confoline IC₅₀ (nM)Hill Slope (n H)
Human CB1[³H]CP-55,940Data to be determinedData to be determinedData to be determined
Human CB2[³H]CP-55,940Data to be determinedData to be determinedData to be determined
Rat CB1[³H]CP-55,940Data to be determinedData to be determinedData to be determined
Rat CB2[³H]WIN-55,212-2Data to be determinedData to be determinedData to be determined

Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are critical for determining the potency and selectivity of Confoline.

Experimental Protocols

The following are detailed protocols for performing radioligand binding assays. These are generalized procedures that should be optimized for the specific receptor system under investigation.

Materials and Reagents
  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO-K1 or HEK293 cells stably transfected with human CB1 or CB2 receptors).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CP-55,940 for CB1/CB2).

  • Test Compound: Confoline, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail: For detection of radioactivity.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Instrumentation: Scintillation counter.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor Membranes Incubation Incubate Membranes, Radioligand & Confoline Receptor_Membranes->Incubation Radioligand Radioligand Stock Radioligand->Incubation Confoline Confoline Dilutions Confoline->Incubation Filtration Rapid Filtration Incubation->Filtration Equilibrium Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay

  • Prepare Reagents:

    • Thaw frozen cell membranes expressing the target receptor on ice. Homogenize gently and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.

    • Prepare serial dilutions of Confoline in the assay buffer. The concentration range should typically span at least 5-6 orders of magnitude around the expected IC₅₀.

    • Prepare the radioligand solution in assay buffer at a concentration equal to its K d value for the target receptor.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of diluted membranes.

      • Non-specific Binding (NSB): 25 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM of an established antagonist), 25 µL of radioligand solution, and 50 µL of diluted membranes.

      • Competitive Binding: 25 µL of each Confoline dilution, 25 µL of radioligand solution, and 50 µL of diluted membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium. The incubation time should be optimized in preliminary kinetic experiments.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.[1]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Confoline concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

Signaling Pathway Analysis

Should Confoline demonstrate significant binding affinity for a specific receptor, subsequent functional assays are necessary to determine if it acts as an agonist, antagonist, or inverse agonist. The signaling pathway will depend on the nature of the identified receptor.

Hypothetical Signaling Pathway for a GPCR Target

The following diagram illustrates a generic G-protein coupled receptor signaling cascade, which is a common pathway for many drug targets.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Confoline Confoline (Ligand) Receptor GPCR Target Confoline->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates Targets

Caption: A generic GPCR signaling pathway.

Conclusion

The protocols and templates provided herein offer a robust starting point for the characterization of Confoline's receptor-binding profile. Successful implementation will require careful optimization of assay conditions for each specific receptor target that is identified. The quantitative data derived from these assays will be instrumental in elucidating the pharmacological mechanism of action of Confoline and guiding future drug development efforts.

References

Application

Application Notes and Protocols for Assessing the Anti-inflammatory Potential of Confoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the novel compound, Confoline. The following pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of the novel compound, Confoline. The following protocols are based on established methodologies for screening and characterizing anti-inflammatory agents, encompassing both in vitro and in vivo models. The primary focus is on elucidating Confoline's potential to modulate key inflammatory mediators and signaling pathways.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways that regulate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

  • NF-κB Pathway: This pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]

  • MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[2][5] Activation of these kinases through phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators.[5][6]

Experimental Workflow for Assessing Confoline's Anti-inflammatory Potential

The following diagram outlines a logical workflow for the comprehensive evaluation of Confoline's anti-inflammatory effects, from initial in vitro screening to mechanistic studies and in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation in_vitro_screening Initial Screening in LPS-stimulated RAW 264.7 Macrophages cytotoxicity Cell Viability Assay (MTT) in_vitro_screening->cytotoxicity no_assay Nitric Oxide (NO) Production (Griess Assay) in_vitro_screening->no_assay cytokine_assay Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) in_vitro_screening->cytokine_assay moa Investigating Molecular Targets cytokine_assay->moa protein_expression iNOS and COX-2 Protein Expression (Western Blot) moa->protein_expression nfkb_pathway NF-κB Pathway Analysis (p-IκBα, p-p65 Western Blot, p65 Nuclear Translocation) moa->nfkb_pathway mapk_pathway MAPK Pathway Analysis (p-ERK, p-JNK, p-p38 Western Blot) moa->mapk_pathway in_vivo Confirmation in Animal Model mapk_pathway->in_vivo paw_edema Carrageenan-Induced Paw Edema in Rats in_vivo->paw_edema

Caption: A stepwise workflow for evaluating Confoline's anti-inflammatory potential.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

A murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation.[7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce an inflammatory response in these cells.[7]

Cell Viability Assay (MTT Assay)

It is crucial to determine if Confoline exhibits cytotoxicity, as any observed reduction in inflammatory markers could be a result of cell death rather than a specific anti-inflammatory effect.[8]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Confoline (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.[2][9]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of Confoline for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.[2]

  • Collect 100 µL of the culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[10]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with Confoline for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Data Presentation: In Vitro Anti-inflammatory Effects of Confoline

Concentration of Confoline (µM)Cell Viability (%) (Mean ± SD)NO Production (% of LPS Control) (Mean ± SD)TNF-α Release (% of LPS Control) (Mean ± SD)IL-6 Release (% of LPS Control) (Mean ± SD)
Control (no LPS)100 ± 5.25.1 ± 1.24.5 ± 1.13.8 ± 0.9
LPS (1 µg/mL)98.5 ± 4.8100 ± 8.5100 ± 9.1100 ± 8.7
LPS + Confoline (1)99.1 ± 5.095.3 ± 7.992.4 ± 8.394.1 ± 8.0
LPS + Confoline (5)98.7 ± 4.575.6 ± 6.870.1 ± 6.572.3 ± 6.9
LPS + Confoline (10)97.9 ± 5.152.3 ± 5.148.9 ± 4.750.5 ± 5.2
LPS + Confoline (25)96.5 ± 4.928.9 ± 3.425.6 ± 3.127.8 ± 3.3

Part 2: Elucidation of the Mechanism of Action

Analysis of iNOS and COX-2 Protein Expression (Western Blot)

Western blotting is employed to determine if Confoline's inhibitory effects on NO and prostaglandin (B15479496) production are due to the downregulation of their synthesizing enzymes, iNOS and COX-2.[8]

Protocol:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with Confoline and stimulate with LPS for 18-24 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry.

Investigation of the NF-κB Signaling Pathway

To determine if Confoline's anti-inflammatory effects are mediated through the NF-κB pathway, the phosphorylation of IκBα and the p65 subunit, as well as the nuclear translocation of p65, are assessed.[10][11]

G cluster_0 Cytoplasm cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Confoline Confoline Confoline->IKK Inhibition

Caption: Confoline's potential inhibitory effect on the NF-κB signaling pathway.

Western Blot Protocol for Phosphorylated Proteins:

  • Follow the Western blot protocol as described in 2.1.

  • Pre-treat cells with Confoline for 1 hour, followed by a shorter LPS stimulation (e.g., 30 minutes).[10]

  • Use primary antibodies specific for phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65).

  • Normalize to total IκBα and p65 proteins, respectively.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence):

  • Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Pre-treat with Confoline for 1 hour, then stimulate with LPS for 1 hour.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block with 1% BSA and incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the subcellular localization of p65 using a fluorescence microscope.

Investigation of the MAPK Signaling Pathway

The effect of Confoline on the phosphorylation of key MAPK proteins (ERK, JNK, and p38) is evaluated by Western blot.[12]

G cluster_0 LPS LPS Receptor Receptor Complex LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) Nucleus Nucleus MAPK->Nucleus Translocation Genes Pro-inflammatory Gene Expression Confoline Confoline Confoline->MAPKK Inhibition

Caption: Confoline's potential inhibitory effect on the MAPK signaling pathway.

Protocol:

  • Follow the Western blot protocol as described for the NF-κB pathway.

  • Use primary antibodies specific for phosphorylated ERK (p-ERK), p-JNK, and p-p38.

  • Normalize to the respective total protein levels (total ERK, JNK, and p38).

Data Presentation: Effects of Confoline on Inflammatory Signaling Pathways

Treatmentp-IκBα / IκBα Ratio (Fold Change)p-p65 / p65 Ratio (Fold Change)p-ERK / ERK Ratio (Fold Change)p-p38 / p38 Ratio (Fold Change)
Control1.01.01.01.0
LPS5.84.56.25.1
LPS + Confoline (10 µM)3.12.53.52.8
LPS + Confoline (25 µM)1.51.31.81.4

Part 3: In Vivo Validation

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of potential anti-inflammatory drugs in vivo.[4][5][6]

Protocol:

  • Acclimatize male Wistar rats (180-220 g) for one week.

  • Divide the animals into groups: a control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and groups treated with different doses of Confoline (e.g., 10, 25, 50 mg/kg).

  • Administer Confoline or the reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[4][6]

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[4]

  • Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4]

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation: In Vivo Anti-inflammatory Effect of Confoline

Treatment GroupPaw Volume Increase (mL) at 3 hours (Mean ± SD)% Inhibition of Edema
Control (Carrageenan only)0.85 ± 0.070
Indomethacin (10 mg/kg)0.32 ± 0.0462.4
Confoline (10 mg/kg)0.71 ± 0.0616.5
Confoline (25 mg/kg)0.54 ± 0.0536.5
Confoline (50 mg/kg)0.39 ± 0.0454.1

Conclusion

This comprehensive set of protocols provides a robust framework for the systematic evaluation of Confoline's anti-inflammatory potential. The data generated from these experiments will elucidate its efficacy, mechanism of action, and potential as a novel therapeutic agent for inflammatory diseases.

References

Method

Application Notes and Protocols for the Study of Confoline in Traditional Indian Medicine

For Researchers, Scientists, and Drug Development Professionals Introduction: Confoline and its Ethnobotanical Context Confoline is a tropane (B1204802) alkaloid identified as a constituent of Convolvulus pluricaulis Cho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Confoline and its Ethnobotanical Context

Confoline is a tropane (B1204802) alkaloid identified as a constituent of Convolvulus pluricaulis Choisy, a perennial herb belonging to the Convolvulaceae family.[1] In the traditional Indian system of medicine, Ayurveda, this plant is revered as "Shankhpushpi" and is primarily utilized as a Rasayana (rejuvenating) and Medhya (brain tonic) herb.[2] Traditional uses of Convolvulus pluricaulis include enhancing memory and intellect, and managing conditions such as anxiety, insomnia, epilepsy, and nervous debility.[2][3] The therapeutic effects of the plant are attributed to its rich phytochemical composition, which includes alkaloids, flavonoids, and coumarins.[2][4]

While a significant body of research exists on the pharmacological activities of crude extracts of Convolvulus pluricaulis, specific data on the isolated compound Confoline is limited. These application notes provide a comprehensive framework for the systematic investigation of Confoline, from its extraction and quantification to the evaluation of its biological activities and mechanism of action, thereby bridging the gap between its traditional use and modern pharmacological validation.

Quantitative Data Summary

Direct quantitative pharmacological data for isolated Confoline is not extensively available in the public domain. However, studies on extracts of Convolvulus pluricaulis, which contains a mixture of alkaloids including Confoline, provide valuable insights into its potential activities. The following tables summarize relevant quantitative data from studies on these extracts.

Table 1: Antioxidant Activity of Convolvulus pluricaulis Extract

AssayIC₅₀ (µg/mL)
DPPH Radical Scavenging434.78[5]
Hydrogen Peroxide Scavenging7.82[5]
Superoxide Radical Scavenging132.18[5]
Nitric Oxide Scavenging333.26[5]

IC₅₀ (Inhibitory Concentration 50%) represents the concentration of the extract required to scavenge 50% of the free radicals.

Table 2: Cytotoxicity of Convolvulus pluricaulis Ethanolic Extract

Cell LineAssayIC₅₀ (µg/mL)
MCF-7 (Human Breast Cancer)MTT70[6]
HT-29 (Human Colon Cancer)SRB> 80[6]
L929 (Normal Mouse Fibroblast)MTT> 1000[6]

This data suggests that the extract has some cytotoxic activity against cancer cell lines with significantly lower toxicity towards normal cells.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, quantification, and biological evaluation of Confoline, adapted from established procedures for related tropane alkaloids and extracts of Convolvulus pluricaulis.[3][6]

Protocol 1: Extraction and Isolation of Confoline

This protocol describes a general method for the extraction of the total alkaloid fraction from Convolvulus pluricaulis and the subsequent isolation of Confoline.

1. Materials and Reagents:

2. Procedure:

  • Defatting: Subject 100 g of powdered plant material to Soxhlet extraction with n-hexane for 8 hours to remove lipids. Air-dry the defatted material.[7]

  • Alkaline Extraction: Macerate the defatted material with 500 mL of 1 M methanolic ammonia for 24 hours at room temperature.[7]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Column Chromatography:

    • Adsorb the crude extract onto silica gel (1:1 w/w).

    • Load the adsorbed material onto a silica gel column.

    • Elute the column with a gradient of dichloromethane and methanol (from 100:0 to 90:10).[7]

  • Fraction Monitoring: Collect fractions and monitor by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol:ammonia (90:9:1). Visualize spots by spraying with Dragendorff's reagent.[7]

  • Purification: Pool the fractions containing the spot corresponding to Confoline (based on comparison with a reference standard, if available) and further purify using preparative HPLC or recrystallization to obtain isolated Confoline.

Workflow for Confoline Extraction and Isolation

G cluster_prep Plant Material Preparation cluster_extract Alkaloid Extraction cluster_isolate Isolation p1 Dried & Powdered Convolvulus pluricaulis p2 Defatting (Soxhlet with n-Hexane) p1->p2 e1 Alkaline Maceration (Methanolic Ammonia) p2->e1 e2 Filtration & Concentration e1->e2 Crude Alkaloid Extract i1 Column Chromatography (Silica Gel) e2->i1 i2 TLC Monitoring (Dragendorff's Reagent) i1->i2 i3 Fraction Pooling & Further Purification i2->i3 i4 Isolated Confoline i3->i4

Caption: Workflow for the extraction and isolation of Confoline.

Protocol 2: Quantification of Confoline by HPLC

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the quantification of Confoline in plant extracts.

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and DAD or UV-Vis detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.0), gradient elution.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: ~280 nm (to be confirmed with a standard).[3]

  • Column Temperature: 30 °C.[8]

2. Procedure:

  • Standard Preparation: Prepare a stock solution of isolated Confoline (1 mg/mL) in methanol. Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.[9]

  • Sample Preparation: Dissolve a known weight of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter. Dilute the filtered extract with the mobile phase to a concentration expected to be within the calibration range.[9]

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Confoline in the sample from the calibration curve.

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of Confoline on cancer and normal cell lines.

1. Materials and Reagents:

  • Selected cell lines (e.g., MCF-7, L929)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Confoline stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Treatment: Prepare serial dilutions of Confoline in a complete culture medium from the DMSO stock. The final DMSO concentration should be non-toxic (typically <0.5%). Replace the medium in the wells with 100 µL of the Confoline dilutions. Include vehicle control (DMSO) and no-treatment control wells.[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of Confoline that inhibits 50% of cell growth).

Signaling Pathway Analysis

The traditional uses of Convolvulus pluricaulis as a neuroprotective and anti-inflammatory agent suggest that Confoline may modulate key signaling pathways involved in these processes. Western blot analysis is a fundamental technique to investigate these effects.

Protocol 4: Western Blot Analysis for NF-κB Pathway Activation

This protocol outlines the steps to assess the effect of Confoline on the NF-κB signaling pathway, which is central to inflammation.

1. Cell Treatment and Lysis:

  • Culture relevant cells (e.g., RAW 264.7 macrophages) to 70-80% confluency in 6-well plates.

  • Pre-treat cells with various concentrations of Confoline for 1-2 hours.

  • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes) to activate the NF-κB pathway. Include untreated and LPS-only controls.

  • Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling.

  • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like anti-GAPDH or anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated protein to total protein to determine the effect of Confoline on pathway activation.

Hypothesized Anti-Inflammatory Signaling Pathway of Confoline

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Confoline Confoline Confoline->IKK Inhibits (?) IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IκBα IkBa_p65 IκBα-p65/p50 (Inactive) IkBa_p65->IKK p65_p50 p65/p50 (Active) IkBa_p->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by Confoline.

Conclusion and Future Directions

Confoline, as a key alkaloid in the traditionally used medicinal plant Convolvulus pluricaulis, represents a promising candidate for drug discovery, particularly in the areas of neuropharmacology and anti-inflammatory research. The protocols and application notes provided here offer a structured approach to systematically investigate its therapeutic potential. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Elucidating the full spectrum of Confoline's activities, including its effects on various neurotransmitter systems and inflammatory cascades.

  • In Vivo Efficacy: Validating the in vitro findings using appropriate animal models for cognitive disorders and inflammation.

  • Mechanism of Action: Deepening the understanding of its molecular targets and signaling pathways.

  • Safety and Toxicology: Establishing a comprehensive safety profile through acute and chronic toxicity studies.

By applying these modern scientific methodologies, the therapeutic potential of Confoline, long suggested by traditional Indian medicine, can be fully explored and potentially translated into novel therapeutic agents.

References

Application

Application of Confoline in neurodegenerative disease research

For Researchers, Scientists, and Drug Development Professionals Application Notes Cofilin, an actin-depolymerizing factor, is a critical regulator of actin dynamics within cells. In the central nervous system, its role i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cofilin, an actin-depolymerizing factor, is a critical regulator of actin dynamics within cells. In the central nervous system, its role is paramount in maintaining synaptic structure and function. However, emerging evidence has implicated the dysregulation of Cofilin signaling in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).

The activity of Cofilin is tightly controlled by a phosphorylation/dephosphorylation cycle. Phosphorylation at Serine-3 by LIM kinase (LIMK) and testis-specific kinase (TESK) inactivates Cofilin, leading to actin filament stabilization. Conversely, dephosphorylation by slingshot homolog 1 (SSH1) and chronophin (CIN) activates Cofilin, promoting actin depolymerization. In neurodegenerative conditions, this delicate balance is disrupted. For instance, in Alzheimer's disease, amyloid-beta (Aβ) oligomers can lead to the dephosphorylation and subsequent hyperactivation of Cofilin.[1] This overactive Cofilin contributes to the formation of pathological Cofilin-actin rods, which disrupt intracellular transport, impair synaptic function, and ultimately lead to neuronal damage.[2][3] Furthermore, activated Cofilin can displace the microtubule-associated protein tau from microtubules, contributing to tau pathology, another hallmark of AD.[4][5]

In Parkinson's disease, Cofilin has been shown to interact with α-synuclein, promoting its aggregation and pathogenicity.[6] Similarly, in Huntington's disease, mutant huntingtin protein can affect Cofilin activity, leading to cytoskeletal abnormalities.

The central role of the Cofilin signaling pathway in neurodegenerative processes makes it an attractive therapeutic target. Modulation of Cofilin activity, either directly or by targeting its upstream regulators like LIMK1 and SSH1, presents a promising strategy for developing novel neuroprotective therapies. The following protocols and data provide a framework for researchers to investigate the role of Cofilin in their specific models of neurodegenerative disease.

Quantitative Data

The following tables summarize key quantitative data related to the study of Cofilin in neurodegenerative disease research.

Table 1: Inhibitors of the Cofilin Signaling Pathway

CompoundTargetIC50 ValueCell Line/SystemReference
BMS-5 (LIMKi 3)LIMK17 nMIn vitro kinase assay[7][8][9]
BMS-5 (LIMKi 3)LIMK28 nMIn vitro kinase assay[7][8]
R-10015LIMK138 nMIn vitro kinase assay[2]
Pyr1LIMK150 nMIn vitro kinase assay[7]
Pyr1LIMK275 nMIn vitro kinase assay[7]
TH-257LIMK184 nMIn vitro kinase assay[2][8]
TH-257LIMK239 nMIn vitro kinase assay[2][8]
DamnacanthalLIMK10.8 µMIn vitro kinase assay[2]
DamnacanthalLIMK21.5 µMIn vitro kinase assay[2]

Table 2: Quantitative Effects of Cofilin Modulation in Neurodegenerative Disease Models

Experimental ModelTreatment/ModulationMeasured EffectQuantitative ChangeReference
Hippocampal neuronsAmyloid-β (Aβ) oligomers (10 nM)Cofilin-actin rod formationHalf-maximal response[6]
Alzheimer's Disease brain tissue (hippocampus)-Cofilin 2 protein expression99% increase vs. control[4]
Alzheimer's Disease brain tissue (hippocampus)-Phosphorylated Cofilin 2 levels29% increase vs. control[4]
APP/PS1 transgenic miceChronic PeriodontitisCofilin 2 protein expression in hippocampus85.1% increase vs. control[10]
Adult mouse visual cortexPCOF peptide (Cofilin inhibitor) + Monocular deprivationDendritic spine density~55% decrease from critical period to adulthood[11][12]
Primary hippocampal neuronsS3 peptide (Cofilin activator)Baseline number of spines~10% reduction[13]
Mouse model of intracerebral hemorrhageCofilin siRNA knockdownHematoma volumeSignificant reduction (p < 0.01)[14]
SH-SY5Y neuroblastoma cellsCofilin Inhibitor (CI) + H2O2Cell ViabilitySignificant protection at 5, 7, and 10 µM CI[15]

Signaling Pathways and Experimental Workflows

Cofilin_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Receptors cluster_kinases Kinases cluster_phosphatases Phosphatases cluster_cofilin_cycle Cofilin Cycle cluster_pathology Pathological Outcomes Abeta Amyloid-β Oligomers PrPC PrPC Abeta->PrPC Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Oxidative_Stress Oxidative Stress Calcineurin Calcineurin Oxidative_Stress->Calcineurin NMDA_R->Calcineurin ROCK ROCK PrPC->ROCK LIMK1 LIMK1 ROCK->LIMK1 Activates pCofilin p-Cofilin (Inactive) (Actin Stabilization) LIMK1->pCofilin Phosphorylates SSH1 SSH1 Calcineurin->SSH1 Activates Cofilin Cofilin (Active) (Actin Depolymerization) SSH1->Cofilin Dephosphorylates pCofilin->Cofilin Rods Cofilin-Actin Rods Cofilin->Rods Tau_Pathology Tau Pathology Cofilin->Tau_Pathology Displaces Tau Synaptic_Dysfunction Synaptic Dysfunction Rods->Synaptic_Dysfunction Synaptic_Dysfunction->Tau_Pathology

Caption: Cofilin signaling pathway in neurodegeneration.

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis Lysis with RIPA buffer + Protease/Phosphatase Inhibitors start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Cofilin, anti-Cofilin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Western blot workflow for Cofilin analysis.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Cofilin (p-Cofilin)

This protocol details the detection and quantification of phosphorylated (inactive) and total Cofilin in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitor cocktails)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST

  • Primary antibodies: Rabbit anti-p-Cofilin (Ser3) and Mouse anti-Cofilin

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For tissue: Homogenize tissue in RIPA buffer on ice.

    • Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Cofilin at 1:1000 and anti-Cofilin at 1:1000) in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize p-Cofilin levels to total Cofilin levels.

Protocol 2: Immunofluorescence Staining of Cofilin-Actin Rods

This protocol describes the visualization and quantification of Cofilin-actin rods in cultured neurons.

Materials:

  • Cultured neurons on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Normal Goat Serum (NGS) in PBS

  • Primary antibodies: Rabbit anti-Cofilin and Mouse anti-MAP2 (dendritic marker)

  • Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse IgG

  • Phalloidin-Alexa Fluor conjugate (for F-actin staining)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cultured neurons gently with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block with 5% NGS in PBS for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-Cofilin at 1:500, anti-MAP2 at 1:1000) in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibodies (1:1000) and Phalloidin-Alexa Fluor (1:500) in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

  • Quantification:

    • Quantify the number and length of Cofilin-actin rods per neuron or per unit length of dendrite using image analysis software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the neuroprotective effects of Cofilin inhibitors or other compounds against a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • 96-well plates

  • Cell culture medium

  • Test compound (e.g., Cofilin inhibitor)

  • Neurotoxic agent (e.g., H₂O₂, Aβ oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

    • Introduce the neurotoxic agent and co-incubate for the desired duration (e.g., 24 hours). Include control wells (vehicle only, neurotoxin only, and test compound only).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: siRNA-Mediated Knockdown of Cofilin

This protocol outlines the transient knockdown of Cofilin expression in primary neurons or neuronal cell lines.

Materials:

  • Primary neurons or neuronal cell line

  • Cofilin-specific siRNA and non-targeting control siRNA

  • Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Culture medium

Procedure:

  • siRNA Preparation:

    • Dilute Cofilin siRNA and control siRNA in Opti-MEM.

    • Dilute the transfection reagent in a separate tube of Opti-MEM.

  • Transfection Complex Formation:

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.

  • Transfection:

    • Add the siRNA-lipid complexes to the cells in fresh culture medium.

    • Incubate the cells for 48-72 hours.

  • Validation of Knockdown:

    • After the incubation period, harvest the cells and assess Cofilin protein levels by Western blotting (as in Protocol 1) or mRNA levels by qRT-PCR to confirm knockdown efficiency.

Protocol 5: In Vitro LIMK1 Kinase Assay

This protocol is for measuring the kinase activity of LIMK1 on its substrate, Cofilin.

Materials:

  • Recombinant active LIMK1 enzyme

  • Recombinant Cofilin protein (substrate)

  • Kinase assay buffer

  • ATP

  • [γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)

  • Test inhibitor compound

Procedure (Non-Radioactive Method):

  • Reaction Setup:

    • In a 96-well plate, add kinase assay buffer, the test inhibitor at various concentrations, and recombinant LIMK1.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of Cofilin substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions, which involves a luciferase-based reaction.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the no-inhibitor control.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 6: SSH1 Phosphatase Assay

This protocol describes a method for measuring the phosphatase activity of SSH1 using a phosphorylated Cofilin substrate.

Materials:

  • Recombinant active SSH1 enzyme

  • Phosphorylated Cofilin (p-Cofilin) substrate

  • Phosphatase assay buffer

  • Malachite Green Phosphatase Assay Kit

  • Test inhibitor compound

Procedure:

  • Substrate Preparation:

    • Prepare phosphorylated Cofilin by incubating recombinant Cofilin with active LIMK1 and ATP, followed by purification.

  • Phosphatase Reaction:

    • In a 96-well plate, add phosphatase assay buffer, the test inhibitor, and recombinant SSH1.

    • Initiate the reaction by adding the p-Cofilin substrate.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Phosphate (B84403) Detection:

    • Stop the reaction and measure the amount of free phosphate released using the Malachite Green reagent according to the kit instructions. This involves a colorimetric reaction where the absorbance is measured.

  • Data Analysis:

    • Generate a standard curve using a phosphate standard.

    • Calculate the amount of phosphate released in each reaction.

    • Determine the phosphatase activity and the inhibitory effect of the test compound.

References

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of Confoline from plant extraction

Welcome to the technical support center for the optimization of Confoline (also known as Convolvine) extraction from plant sources. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Confoline (also known as Convolvine) extraction from plant sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield and purity of this valuable tropane (B1204802) alkaloid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and purification of Confoline.

Q1: My crude extract yield is very low. What are the potential causes and solutions?

A1: Low crude extract yield can stem from several factors, from the quality of the plant material to the extraction parameters.[1][2]

  • Plant Material Quality: The concentration of Confoline can vary significantly based on the plant's geographical source, species (Convolvulus pluricaulis vs. Convolvulus arvensis), and the season of collection.[1][3] Improper drying can also lead to the enzymatic degradation of target compounds.

    • Solution: Ensure you are using high-quality, authenticated plant material. Air-dry the material in the shade or use a mechanical dryer at temperatures below 40-50°C to prevent degradation.[1][3]

  • Particle Size: The solvent cannot efficiently penetrate large plant material particles, leading to poor extraction.

    • Solution: Grind the dried plant material to a fine, uniform powder (e.g., to pass a 40-mesh sieve). This increases the surface area for solvent interaction, enhancing extraction efficiency.[1][2]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough to reach equilibrium, or the temperature may be too low for efficient dissolution.

    • Solution: Optimize the extraction time and temperature. For techniques like maceration, this may require several hours or days. For advanced methods like ultrasound-assisted extraction (UAE), shorter times at controlled temperatures (e.g., 30-60°C) are effective.[4][5]

  • Improper Solvent Selection: Using a solvent with the wrong polarity will result in poor extraction of Confoline.

Q2: The purity of my Confoline extract is low, with many contaminants. How can I improve it?

A2: Co-extraction of impurities like pigments, tannins, and lipids is a common issue.[2][5]

  • Problem: Lipids and Non-Polar Impurities: Solvents used for alkaloid extraction can also dissolve fats and waxes.

    • Solution: Defatting: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane. This removes lipids without dissolving the target alkaloid.[3]

  • Problem: Co-extraction of Multiple Compounds: The initial solvent may be too broad in its action.

    • Solution: Liquid-Liquid Extraction: This is a crucial step for purifying alkaloids. After the initial extraction, the crude extract is dissolved in an acidic aqueous solution (e.g., pH 2-3). Alkaloids form salts and dissolve in the water, while many impurities remain in an organic phase. The aqueous layer is then separated, made alkaline (e.g., pH 9-10) to convert the alkaloid salts back to their free base form, and then extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane.[2][3][8]

Q3: I suspect my Confoline is degrading during the extraction process. What should I do?

A3: Alkaloids can be sensitive to heat, light, and pH, leading to degradation.[1][2]

  • Problem: Thermal Degradation: High temperatures used in methods like Soxhlet extraction or during solvent evaporation can break down the Confoline molecule.[6]

    • Solution: Use extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.[6] When concentrating the extract, use a rotary evaporator at a controlled temperature, keeping it below 50°C.[1]

  • Problem: Light Sensitivity: Prolonged exposure to direct light can degrade sensitive compounds.

    • Solution: Protect your extracts from light by using amber glassware or by covering flasks with aluminum foil during the extraction and storage process.[1]

  • Problem: pH Instability: Extreme pH conditions can also cause degradation.

    • Solution: Ensure the pH of your extraction and purification solutions is appropriate for Confoline's stability. While pH shifts are necessary for acid-base extraction, avoid prolonged exposure to very strong acids or bases.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the plant material for extraction?

A1: Proper preparation is a critical first step.

  • Drying: Air-dry the plant material (leaves, stems) in a shaded, well-ventilated area or use a mechanical dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.[3]

  • Grinding: Pulverize the dried material into a coarse or fine powder. A finer particle size increases the surface area for solvent penetration and generally improves extraction efficiency.[1][9]

Q2: Which solvent should I choose for the best Confoline yield?

A2: The choice of solvent is crucial. Since Confoline is an alkaloid, its solubility depends on whether it is in its free base or salt form.

  • Acidified/Alkalinized Solvents: Using slightly acidic or basic solvents can improve yield. For Confoline, a 2% solution of potassium hydroxide (B78521) in ethanol (B145695) has been used effectively to ensure the alkaloid is in its free base form for extraction into the organic solvent.[3]

Q3: What are the differences between common extraction techniques?

A3: Methods range from simple maceration to advanced, instrument-based techniques.

  • Maceration: Involves soaking the plant material in a solvent for an extended period. It's simple but can be time-consuming and may result in lower yields compared to other methods.[10]

  • Soxhlet Extraction: A continuous extraction method using refluxing solvent. It is more efficient than maceration but uses high temperatures, which can degrade sensitive compounds like Confoline.[10][11]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. It offers reduced extraction times, lower solvent consumption, and operates at lower temperatures, making it ideal for thermolabile compounds.[10][11]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material rapidly, accelerating extraction. It is very fast but requires careful temperature control to avoid degradation.[10][11]

Data Presentation

Quantitative Yield Data

The following tables summarize reported extraction yields for Convolvulus species, the primary source of Confoline.

Table 1: Extraction and Fractionation Yields from Convolvulus pluricaulis [3]

Extraction/Fractionation Step Yield (%)
Alkaline Ethanolic Extract 18.23 ± 0.92

| Total Chloroform Extract (after liquid-liquid extraction) | 0.27 ± 0.01 |

Table 2: Extraction Yields from Convolvulus arvensis using Different Solvents [3]

Solvent Extraction Method Yield (%)
Hexane Soxhlet 1.84
Dichloromethane Soxhlet 2.28
Ethyl Acetate (B1210297) Soxhlet 0.66
Methanol (B129727) Soxhlet 9.86
Water Decoction 14.31

| Ethanol | Maceration | 18.6 |

Qualitative Guide to Parameter Optimization

This table provides a general guide to the effects of key parameters on alkaloid extraction yield.

Parameter Effect on Yield Considerations
Temperature Generally, higher temperatures increase yield. Excessive heat can cause degradation of thermolabile alkaloids like Confoline.[5][7]
Time Yield increases with time until equilibrium is reached. Beyond the optimal point, prolonged time offers no benefit and increases the risk of degradation.[5]
Solvent-to-Solid Ratio A higher ratio generally enhances extraction efficiency. A very high ratio leads to unnecessary solvent waste and increased processing time for evaporation.[4][5]
Particle Size Smaller particle sizes increase yield. Extremely fine powders can cause filtration difficulties.[1]

| pH of Medium | Can significantly affect solubility and stability. | Alkaloids are typically extracted in either acidic or basic media to control their form (salt vs. free base).[2][5] |

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Confoline

This protocol is a standard method for isolating alkaloids from plant material.[2][3]

  • Preparation and Defatting:

    • Grind 50 g of dried, powdered Convolvulus plant material.

    • Add 500 mL of n-hexane and sonicate for 50 minutes at room temperature to remove lipids.

    • Filter the mixture to discard the n-hexane. Repeat this wash step to ensure complete defatting. Air-dry the plant material.[3]

  • Alkaline Extraction:

    • To the defatted material, add 500 mL of a 2% (w/v) potassium hydroxide solution in ethanol.

    • Sonicate for 50 minutes. Filter the mixture to collect the ethanolic extract.

    • Repeat the extraction twice more with fresh alkaline ethanol. Combine all filtrates.[3]

  • Concentration:

    • Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[1]

  • Acid-Base Liquid-Liquid Purification:

    • Resuspend the crude extract in 100 mL of distilled water and acidify to pH 2-3 with dilute HCl.

    • Transfer to a separatory funnel and wash with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.

    • Make the remaining aqueous layer alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide to convert alkaloid salts to their free base form.[8]

    • Extract the liberated alkaloids by partitioning three times with 100 mL of chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified alkaloid-rich extract containing Confoline.[3]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol offers a more rapid and efficient alternative to conventional methods.[10][11]

  • Preparation:

    • Place 10 g of finely ground, defatted plant material (see Protocol 1, Step 1) into a 250 mL flask.

  • Extraction:

    • Add 100 mL of 80% methanol (a 1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C).[12]

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the extract using a rotary evaporator.

    • Proceed with acid-base liquid-liquid purification as described in Protocol 1, Step 4, to purify the Confoline.

Visualizations

Workflow Diagrams

The following diagrams illustrate key workflows for extraction and troubleshooting.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification Start Plant Material (Convolvulus sp.) Dry Drying (<40°C) Start->Dry Grind Grinding (Fine Powder) Dry->Grind Defat Defatting (n-Hexane) Grind->Defat Extract Alkaline Ethanolic Extraction (UAE or Maceration) Defat->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator <50°C) Filter->Concentrate Crude Crude Extract Concentrate->Crude LLE_Acid Dissolve in Acidic Water (pH 2-3) Crude->LLE_Acid LLE_Base Basify Aqueous Layer (pH 9-10) LLE_Acid->LLE_Base LLE_Extract Extract with Chloroform LLE_Base->LLE_Extract Final_Evap Dry & Evaporate Organic Solvent LLE_Extract->Final_Evap End Purified Confoline Extract Final_Evap->End

Caption: General workflow for the extraction and purification of Confoline.

G Start Low Yield or Purity Issue Identified Check_Material Check Plant Material Quality (Source, Drying, Grind) Start->Check_Material Check_Solvent Review Solvent Choice (Polarity, pH) Check_Material->Check_Solvent Material OK Optimize_Material Source High-Quality Material, Optimize Prep Check_Material->Optimize_Material Issue Found Check_Params Analyze Extraction Parameters (Time, Temp, Ratio) Check_Solvent->Check_Params Solvent OK Optimize_Solvent Test Different Solvents (e.g., Methanol, Alkaline Ethanol) Check_Solvent->Optimize_Solvent Issue Found Check_Purity Assess Purification Steps (Defatting, LLE) Check_Params->Check_Purity Parameters OK Optimize_Params Optimize Temp/Time, Consider UAE/MAE Check_Params->Optimize_Params Issue Found Optimize_Purity Implement Defatting & Refine Acid-Base Steps Check_Purity->Optimize_Purity Issue Found End Improved Yield/Purity Check_Purity->End Purity OK Optimize_Material->End Optimize_Solvent->End Optimize_Params->End Optimize_Purity->End

Caption: Troubleshooting workflow for low Confoline yield or purity.

Signaling Pathway

While the specific signaling pathways for Confoline are not extensively documented, many alkaloids are known to influence key cellular pathways like NF-κB and MAPK, which are involved in inflammation and cell proliferation.[13][14][15] The diagram below is a generalized representation.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway Alkaloid Alkaloid (e.g., Confoline) Receptor Cell Surface Receptor Alkaloid->Receptor RAS Ras Receptor->RAS IKK IKK Complex Receptor->IKK RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Nucleus translocates Response Cellular Response (Proliferation, Inflammation) Nucleus->Response

Caption: Generalized signaling pathways potentially modulated by alkaloids.

References

Optimization

Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Complex Indoline Alkaloids

Welcome to the technical support center for the chemical synthesis of complex indoline (B122111) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of complex indoline (B122111) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of intricate molecules such as Confoline and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of complex indoline alkaloids?

A1: The synthesis of complex indoline alkaloids presents several significant hurdles. These include managing their intricate molecular structures and ensuring precise control over stereochemistry.[[“]] Chemists must also devise synthetic routes that efficiently construct the complex molecular backbone while correctly introducing various functional groups.[[“]] Additionally, issues such as low yields, the formation of side products, and difficulties in purification are common. For many complex natural products, the laborious isolation of a single chemical constituent often results in low yields, and the synthetic routes required to obtain these intricate structures can be limited.[2]

Q2: Why is the Pictet-Spengler reaction critical in the synthesis of many alkaloids, and what are its common challenges?

A2: The Pictet-Spengler reaction is a cornerstone in synthetic and medicinal chemistry for preparing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[3][4] Despite its utility, challenges include achieving high yields, controlling regioselectivity, and preventing the formation of unwanted byproducts. The success of the reaction is highly dependent on factors like the nature of the reactants, the choice of solvent and catalyst, and the reaction temperature and pH.[5]

Q3: How can I optimize the yield of the Pictet-Spengler reaction?

A3: Optimizing the Pictet-Spengler reaction involves careful consideration of several experimental parameters. Key factors that influence the yield include the reactivity of the starting tryptamine (B22526) and carbonyl compounds, the choice of an appropriate acid catalyst, and the reaction conditions such as temperature and solvent. Electron-donating groups on the aromatic ring of the tryptamine analog generally lead to higher yields under milder conditions.[5] Experimenting with a range of temperatures, from room temperature to reflux, can help identify the optimal condition, though careful monitoring is necessary to prevent decomposition at higher temperatures.[5]

Q4: What are some common issues encountered during the purification of complex alkaloids?

A4: Purification of complex alkaloids can be challenging due to the presence of closely related isomers and byproducts with similar polarities. Unreacted starting materials can also co-elute with the product during chromatography.[5] Tarry by-products are common in certain reactions, such as the Skraup or Doebner-von Miller syntheses.[6] Furthermore, many quinoline (B57606) derivatives, a common structural motif, are prone to turning yellow or brown upon exposure to air and light due to the formation of trace oxidized impurities.[6]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of complex indoline alkaloids.

Low Reaction Yield
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Suboptimal Reaction Temperature The optimal temperature can vary significantly. Experiment with a range of temperatures from room temperature to reflux, while carefully monitoring for decomposition.[5]Temperature Screening: Set up small-scale parallel reactions at different temperatures (e.g., 25°C, 50°C, 80°C, reflux) and monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation versus degradation.
Incorrect Catalyst or Solvent The choice of acid catalyst and solvent is crucial. Screen various catalysts (e.g., TFA, PTSA, Sc(OTf)₃) and solvents (e.g., toluene, DCM, MeCN) to find the optimal combination for your specific substrates.Catalyst and Solvent Screening: In parallel reaction vials, test different combinations of catalysts and solvents. For example, for a Pictet-Spengler reaction, one might test TFA in DCM, PTSA in toluene, and Sc(OTf)₃ in MeCN. Analyze the yield of each reaction to determine the best conditions.
Poor Quality of Reagents Impurities in starting materials can inhibit the reaction or lead to side products. Ensure the purity of all reagents, especially the tryptamine and aldehyde/ketone, through appropriate purification techniques (e.g., recrystallization, distillation).Reagent Purification: Purify starting materials before use. For instance, tryptamine can be recrystallized from a suitable solvent system like ethanol/water. Aldehyd purity can be checked by NMR, and if necessary, purified by distillation or chromatography.
Formation of Multiple Products/Isomers
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Lack of Regio- or Stereoselectivity For reactions involving asymmetric centers, the choice of a suitable chiral auxiliary or catalyst is critical for maintaining stereochemical integrity.[5] Temperature control is also vital, as lower temperatures generally favor the kinetically controlled product and can prevent racemization.[5]Chiral Catalyst Screening: For asymmetric syntheses, screen a variety of chiral catalysts or auxiliaries. For example, in an asymmetric Pictet-Spengler reaction, different chiral phosphoric acids can be tested to find the one that gives the highest enantiomeric excess.
Side Reactions Unwanted side reactions can compete with the desired transformation. Adjusting the reaction conditions, such as lowering the temperature or changing the order of reagent addition, can help minimize side product formation.Condition Optimization: Systematically vary reaction parameters using a Design of Experiments (DoE) approach to identify conditions that maximize the formation of the desired product while minimizing byproducts. Parameters to vary could include temperature, concentration, and stoichiometry of reagents.
Difficult Purification
Potential Cause Troubleshooting Suggestion Relevant Experimental Protocol
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, consider derivatization to alter the product's polarity before purification.[5] Alternatively, explore different chromatographic techniques, such as reverse-phase chromatography or preparative TLC.Derivatization for Purification: If the product contains a reactive functional group (e.g., a secondary amine), it can be temporarily protected with a group like Boc anhydride. The protected, less polar product can then be more easily separated from polar impurities by normal-phase chromatography. The protecting group is subsequently removed.
Presence of Tarry By-products Tarry materials can be difficult to remove. Attempt to precipitate the desired product from the crude mixture by adding a non-polar solvent. Alternatively, passing the crude material through a plug of silica (B1680970) gel or celite can help remove some of the tar before column chromatography.Crude Product Cleanup: Dissolve the crude reaction mixture in a minimal amount of a polar solvent (e.g., DCM, EtOAc) and add a large volume of a non-polar solvent (e.g., hexanes, pentane) to precipitate the more polar product, leaving some impurities in the solution. The precipitate can then be collected by filtration.

Experimental Protocols

General Protocol for an Optimized Pictet-Spengler Reaction:

  • To a stirred solution of the tryptamine derivative (1.0 eq) in an appropriate solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon), add the aldehyde or ketone (1.1 eq).

  • Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%) to the stirred solution at room temperature.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Purify Reagents conditions Choose Solvent & Catalyst reagents->conditions Informed by Literature mix Mix Reagents & Catalyst conditions->mix monitor Monitor Progress (TLC/LC-MS) mix->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the chemical synthesis of complex molecules.

troubleshooting_logic start Low Yield or Impure Product check_reaction Review Reaction Conditions start->check_reaction check_reagents Assess Reagent Purity start->check_reagents check_purification Evaluate Purification Method start->check_purification optimize_conditions Optimize Temperature, Catalyst, Solvent check_reaction->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents new_purification Try Alternative Purification check_purification->new_purification success Successful Synthesis optimize_conditions->success purify_reagents->success new_purification->success

Caption: A logical flowchart for troubleshooting common synthesis problems.

References

Troubleshooting

Improving the resolution of Confoline in HPLC analysis

Welcome to the technical support center for the HPLC analysis of Confoline. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and optimize yo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Confoline. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and optimize your chromatographic separations.

Troubleshooting Guides & FAQs

Poor Resolution & Peak Co-elution
Q1: My Confoline peak is co-eluting with a known impurity, Impurity-A. How can I improve the resolution between them?

A1: Achieving baseline separation between an active pharmaceutical ingredient (API) and its impurities is critical. When facing co-elution, a systematic approach to method development is key. The three main factors influencing resolution (Rs) are efficiency (N), selectivity (α), and retention factor (k').[1][2] Selectivity is often the most powerful parameter to adjust for improving the separation of closely eluting peaks.[2][3]

Here is a logical workflow to troubleshoot and improve resolution:

G start Start: Poor Resolution (Confoline / Impurity-A) check_k Is Retention Factor (k') Optimal (2 < k' < 10)? start->check_k adjust_k Adjust Mobile Phase Strength (% Organic Solvent) check_k->adjust_k No check_alpha Is Selectivity (α) the Primary Issue? check_k->check_alpha Yes adjust_k->check_k Re-evaluate adjust_alpha_mp Modify Mobile Phase 1. Change pH 2. Change Organic Modifier (e.g., ACN to MeOH) check_alpha->adjust_alpha_mp Yes, try MP first adjust_alpha_sp Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_alpha->adjust_alpha_sp Yes, try SP next check_n Need to Improve Efficiency (N)? check_alpha->check_n No, Selectivity is OK adjust_alpha_mp->check_alpha Re-evaluate adjust_alpha_sp->check_alpha Re-evaluate adjust_n Improve Efficiency 1. Decrease Flow Rate 2. Use Longer Column 3. Use Smaller Particle Size Column check_n->adjust_n Yes end End: Resolution Achieved (Rs > 1.5) check_n->end No, Efficiency is OK adjust_n->end

Figure 1. Troubleshooting workflow for poor peak resolution.

Step-by-Step Optimization Strategy:

  • Optimize Retention Factor (k'): Ensure the peaks are sufficiently retained on the column. A k' between 2 and 10 is generally ideal. If your peaks are eluting too early (k' < 2), decrease the organic solvent percentage in your mobile phase to increase retention and allow more time for separation to occur.[2]

  • Modify Mobile Phase Selectivity (α): This is often the most effective way to resolve closely eluting peaks.[2][3]

    • Adjust pH: The ionization state of Confoline and Impurity-A can significantly impact their retention.[4][5] Adjusting the mobile phase pH by +/- 1 unit (while staying within the column's stable pH range) can alter selectivity.

    • Change Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can change elution order by altering analyte-stationary phase interactions.[3]

  • Change Stationary Phase (Column Chemistry): If mobile phase adjustments are insufficient, changing the column is a powerful option. Different stationary phases offer unique selectivities.[1][6] For example, if you are using a standard C18 column, switching to a Phenyl-Hexyl or a Cyano column can introduce different retention mechanisms (like pi-pi interactions) that may effectively separate the two compounds.[1]

  • Improve Column Efficiency (N): If peaks are broad, improving efficiency can lead to better resolution.

    • Decrease Flow Rate: Lowering the flow rate can enhance separation, although it will increase the analysis time.[7]

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of ~1.4.[8]

    • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.[1][7]

Peak Shape Issues
Q2: The Confoline peak in my chromatogram is tailing significantly. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue where a peak is not symmetrical and has an elongated right side. This can compromise accurate integration and reduce resolution. Tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

Common Causes and Solutions for Peak Tailing:

Potential Cause Description Recommended Solution(s)
Secondary Silanol (B1196071) Interactions Basic compounds like Confoline can interact with acidic, un-capped silanol groups on the silica (B1680970) surface of the column, causing tailing.1. Lower Mobile Phase pH: Add a modifier like formic acid or TFA (0.1%) to the mobile phase. This protonates the silanol groups, minimizing secondary interactions. 2. Use a Base-Deactivated Column: Employ a column specifically designed and end-capped for the analysis of basic compounds.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion and tailing.[9][10]1. Reduce Injection Volume: Perform a series of injections with decreasing volumes to see if the peak shape improves.[9] 2. Dilute the Sample: Decrease the concentration of the sample being injected.
Column Contamination or Void A buildup of contaminants on the column inlet frit or a void in the packing material can distort the flow path, causing tailing for all peaks.[10]1. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.[10] 2. Flush the Column: Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the inlet frit. 3. Replace the Column: If a void has formed, the column must be replaced.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]Reconstitute the Sample: Whenever possible, dissolve and inject the sample in the initial mobile phase composition.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Confoline Analysis

This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the resolution of Confoline and Impurity-A.

Objective: To determine the optimal mobile phase pH that provides a resolution (Rs) of >1.5 between Confoline and Impurity-A.

Materials:

  • HPLC System with UV Detector

  • Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Water, Acetonitrile (ACN), and Methanol (MeOH)

  • Buffers: Ammonium Formate, Ammonium Acetate, Phosphoric Acid

  • pH Meter

  • Confoline and Impurity-A reference standards

Procedure:

  • Initial Conditions: Start with a generic mobile phase, for example, 50:50 ACN:Water with 0.1% Formic Acid (approx. pH 2.7).

  • Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values. For a C18 column, a typical range to explore is pH 3.0 to 7.0.

    • pH 3.0: Use 10mM Ammonium Formate, adjust with Formic Acid.

    • pH 4.5: Use 10mM Ammonium Acetate, adjust with Acetic Acid.

    • pH 7.0: Use 10mM Phosphate buffer.

  • Systematic Evaluation: For each pH level, perform an injection of the Confoline/Impurity-A mixture. Keep the organic solvent ratio and all other HPLC parameters (flow rate, temperature, detection wavelength) constant.

  • Data Collection: Record the retention time for Confoline and Impurity-A, and calculate the resolution (Rs) for each pH condition.

  • Analysis: Create a table to compare the results. Identify the pH that yields the best resolution while maintaining good peak shape.

Example Data:

Mobile Phase pH Confoline k' Impurity-A k' Selectivity (α) Resolution (Rs) Peak Shape (Tailing Factor)
3.04.14.31.050.951.1
4.55.25.91.131.851.0
7.06.86.51.04-0.60 (Elution order reversed)1.4

G prep Prepare Stock Solutions (Confoline & Impurity-A) inject_ph3 Inject Sample (pH 3.0) prep->inject_ph3 mp_prep Prepare Buffered Mobile Phases (e.g., pH 3.0, 4.5, 7.0) mp_prep->inject_ph3 inject_ph4 Inject Sample (pH 4.5) mp_prep->inject_ph4 inject_ph7 Inject Sample (pH 7.0) mp_prep->inject_ph7 collect Collect Data (Retention Time, Peak Width) inject_ph3->collect inject_ph4->collect inject_ph7->collect calculate Calculate Resolution (Rs) and Tailing Factor (Tf) collect->calculate analyze Analyze Results & Select Optimal pH calculate->analyze

References

Optimization

Technical Support Center: Confoline Stability and Degradation in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Confoline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Confoline in solution?

A1: The stability of Confoline in solution is primarily influenced by pH, temperature, and light exposure. Confoline possesses several functional groups susceptible to degradation, including an ester linkage, a formamide (B127407) group, and a dimethoxybenzene ring. Extreme pH values (both acidic and basic) can catalyze hydrolysis of the ester and formamide groups. Elevated temperatures can accelerate these degradation processes. Additionally, the aromatic ring system suggests potential sensitivity to photodegradation upon exposure to UV or even high-intensity visible light.

Q2: My Confoline solution has turned yellow. What could be the cause?

A2: A yellow discoloration in your Confoline solution is a common indicator of chemical degradation. This is often due to the formation of chromophoric (light-absorbing) degradation products. Potential causes include oxidation of the dimethoxybenzene ring or other complex degradation pathways initiated by exposure to light, heat, or reactive oxygen species. It is crucial to prepare fresh solutions and store them protected from light and at a recommended cool temperature.

Q3: I am observing a loss of potency in my Confoline stock solution over time, even when stored at 4°C. What is happening?

A3: Loss of potency, even under refrigerated conditions, typically points to slow hydrolysis. The ester and formamide functional groups in Confoline can undergo hydrolysis over time. While cold temperatures slow down these reactions, they do not stop them entirely, especially if the solution is not buffered at an optimal pH. For long-term storage, it is advisable to store Confoline as a solid, protected from moisture, and to prepare solutions fresh as needed.

Q4: What are the expected major degradation products of Confoline?

A4: Based on its chemical structure, the primary degradation products are expected to result from the hydrolysis of the ester and formamide bonds.

  • Ester Hydrolysis: Cleavage of the ester bond will yield 3,4-dimethoxybenzoic acid and (1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-ol. This is a significant degradation pathway under both acidic and basic conditions.

  • Formamide Hydrolysis: The N-formyl group on the tropane (B1204802) ring can be hydrolyzed to yield the corresponding secondary amine, [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate, and formic acid. This reaction is typically slower than ester hydrolysis but can be significant under certain pH and temperature conditions.[1]

Further degradation or oxidation of these primary products may also occur under forcing conditions.

Troubleshooting Guides

Issue 1: Precipitation Observed in Aqueous Confoline Solution
  • Symptom: A precipitate forms in the aqueous solution upon preparation or during storage.

  • Possible Cause 1: Low Aqueous Solubility. Confoline may have limited solubility in purely aqueous systems, especially at higher concentrations.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the intended concentration does not exceed the known solubility limit of Confoline in your specific buffer system.

    • Use of Co-solvents: If experimentally permissible, prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

    • pH Adjustment: The solubility of Confoline may be pH-dependent. Assess the solubility at different pH values to find an optimal range, while being mindful of pH effects on stability.

  • Possible Cause 2: Degradation. The precipitate could be a less soluble degradation product.

  • Troubleshooting Steps:

    • Analyze Precipitate: If possible, isolate and analyze the precipitate using techniques like LC-MS to identify if it is a degradation product (e.g., 3,4-dimethoxybenzoic acid).

    • Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light to minimize degradation.

G start Precipitation in Confoline Solution check_conc Is concentration below solubility limit? start->check_conc cause_solubility Likely Cause: Low Solubility check_conc->cause_solubility No cause_degradation Possible Cause: Degradation Product check_conc->cause_degradation Yes action_lower_conc Action: Lower concentration or use co-solvent (e.g., DMSO). cause_solubility->action_lower_conc action_analyze_ppt Action: Analyze precipitate (LC-MS). Review storage conditions. cause_degradation->action_analyze_ppt end_solve Issue Resolved action_lower_conc->end_solve action_analyze_ppt->end_solve G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Confoline Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, 60°C) prep_stock->base oxid Oxidative (3% H₂O₂, RT) prep_stock->oxid photo Photolytic (ICH Q1B) prep_stock->photo thermal Thermal (Solid, 80°C) prep_stock->thermal neutralize Neutralize/ Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc Analyze via Stability-Indicating HPLC / LC-MS neutralize->hplc identify Identify Degradants & Establish Pathways hplc->identify G cluster_hydrolysis Hydrolysis cluster_other Other Pathways Confoline Confoline Ester_Hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) Confoline->Ester_Hydrolysis Formamide_Hydrolysis Formamide Hydrolysis (Slower, pH dependent) Confoline->Formamide_Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Confoline->Oxidation Photodegradation Photodegradation (UV/Vis Light) Confoline->Photodegradation Deg1 3,4-Dimethoxybenzoic Acid + (1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-ol Ester_Hydrolysis->Deg1 Deg2 [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate + Formic Acid Formamide_Hydrolysis->Deg2 Deg3 Oxidized Products (e.g., Ring Hydroxylation) Oxidation->Deg3 Deg4 Photolytic Products Photodegradation->Deg4

References

Troubleshooting

Troubleshooting low bioactivity in Confoline in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with Confoline in in vitro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with Confoline in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Confoline?

A1: Confoline is hypothesized to be an inhibitor of the canonical NF-κB signaling pathway. It is believed to interfere with the nuclear translocation of the p50/p65 heterodimer, a critical step in the activation of NF-κB target genes involved in inflammation and cell survival.[1]

Q2: What are the recommended storage conditions for Confoline?

A2: To maintain its biological activity, Confoline should be stored as a solid at -20°C or lower, protected from light. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh aqueous working solutions from the DMSO stock for each experiment.[2]

Q3: What are some common causes of low bioactivity in in vitro assays?

A3: Low bioactivity in in vitro assays can stem from a variety of factors. These include problems with the compound itself, such as solubility and stability, issues with the experimental setup like reagent quality and cell health, or procedural inconsistencies.[3][4]

Troubleshooting Guide for Low Bioactivity

This guide is designed in a question-and-answer format to help you pinpoint and resolve specific issues that may lead to lower-than-expected bioactivity of Confoline in your experiments.

Question 1: I am observing significantly lower bioactivity (e.g., higher IC50 values) for Confoline than expected. What are the potential causes related to the compound itself?

Answer:

Discrepancies in bioactivity can often be traced back to the integrity and handling of the compound. Here are the primary areas to investigate:

  • Solubility: Confoline is a hydrophobic compound, and poor aqueous solubility is a common reason for low bioactivity in cell-based assays.[4]

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When preparing your working concentrations, ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Aggregation: At higher concentrations, hydrophobic compounds like Confoline can form aggregates, reducing the effective concentration of the monomeric, active form.

    • Recommendation: Include a small amount of a non-ionic detergent (e.g., 0.01% Tween-80 or Triton X-100) in your assay buffer to help prevent aggregation.[2]

  • Stability: Confoline may be unstable in aqueous solutions or sensitive to light.

    • Recommendation: Prepare fresh working solutions for each experiment and protect them from light. Avoid storing diluted solutions for extended periods.

Question 2: My Confoline seems to be in order, but I'm still seeing low bioactivity. What experimental parameters should I check?

Answer:

If you've ruled out compound-related issues, the next step is to examine your experimental setup and protocol.

  • Cell Health and Density: The health and density of your cells are critical for reproducible results.

    • Recommendation: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Seed cells at a consistent density and allow them to adhere and enter logarithmic growth phase before treatment.[5][6]

  • Reagent Quality: The quality of your reagents, including cell culture media, serum, and assay components, can significantly impact the outcome.

    • Recommendation: Use fresh, high-quality reagents. Avoid repeated freeze-thaw cycles of sensitive reagents.[6][7]

  • Assay Protocol: Deviations from the optimized protocol can lead to variability.

    • Recommendation: Ensure accurate and consistent pipetting, especially for serial dilutions. Maintain stable incubation conditions (temperature, CO2).[8]

Quantitative Data Summary

The following tables provide expected ranges for Confoline bioactivity in a standard NF-κB reporter assay. Significant deviations from these values may indicate a problem with your experimental setup.

Table 1: Expected IC50 Values for Confoline in an NF-κB Reporter Assay

Cell LineTreatment DurationExpected IC50 Range
HEK293T24 hours5 - 15 µM
HeLa24 hours10 - 25 µM
THP-148 hours15 - 35 µM

Table 2: Effect of Assay Conditions on Confoline IC50 in HEK293T Cells

ParameterConditionObserved IC50Notes
Final DMSO Concentration 0.1%8 µMOptimal
0.5%12 µMAcceptable
1.0%25 µMPotential solvent interference
Serum Concentration 10% FBS10 µMStandard
2% FBS6 µMIncreased potency with lower serum
Presence of Detergent None18 µMPossible aggregation
0.01% Tween-809 µMMitigates aggregation

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is designed to measure the inhibitory effect of Confoline on the NF-κB signaling pathway.

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Transfection:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • Prepare serial dilutions of Confoline from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of Confoline or vehicle control.

    • Incubate for 1 hour.

  • Stimulation:

    • Induce the NF-κB pathway by adding TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a dual-luciferase assay buffer.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Hypothesized mechanism of Confoline inhibiting the NF-κB signaling pathway.

Experimental Workflow

experimental_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat Cells with Confoline incubation1->treatment compound_prep Prepare Confoline Serial Dilutions compound_prep->treatment incubation2 Incubate 1h treatment->incubation2 stimulation Stimulate with TNF-α incubation2->stimulation incubation3 Incubate 6-8h stimulation->incubation3 lysis Lyse Cells incubation3->lysis readout Measure Luminescence lysis->readout analysis Data Analysis (IC50) readout->analysis end End analysis->end troubleshooting_workflow cluster_compound Compound Issues cluster_assay Assay Issues start Low Bioactivity Observed check_compound Check Compound Integrity? start->check_compound check_solubility Improve Solubility/Reduce Aggregation check_compound->check_solubility Yes check_stability Use Fresh Compound check_compound->check_stability Yes check_assay Review Assay Parameters? check_compound->check_assay No re_run_assay Re-run Assay check_solubility->re_run_assay check_stability->re_run_assay check_cells Verify Cell Health & Density check_assay->check_cells Yes check_reagents Test Reagent Quality check_assay->check_reagents Yes check_protocol Standardize Protocol check_assay->check_protocol Yes contact_support Contact Technical Support check_assay->contact_support No check_cells->re_run_assay check_reagents->re_run_assay check_protocol->re_run_assay

References

Optimization

Technical Support Center: Enhancing the Solubility of Confoline for Biological Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Confoline in biological studies.

Disclaimer

Initial searches revealed two compounds with similar names: Confoline (C17H21NO5) and Conofoline (C43H52N4O7). The information provided below is based on general principles for enhancing the solubility of poorly soluble small molecules and may not be specific to the "Confoline" you are working with. For the most accurate guidance, please verify the chemical identity (e.g., CAS number) of your compound.

Troubleshooting Guide

Issue: My Confoline is not dissolving in aqueous buffers.

Poor aqueous solubility is a common challenge for many organic small molecules. This can lead to inaccurate dosing, precipitation in assays, and unreliable experimental results.

Possible Solutions:

  • Co-solvents: For many poorly soluble compounds, the use of a water-miscible organic co-solvent is the first line of approach.[1] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used. It is crucial to determine the final concentration of the co-solvent that is compatible with your biological system, as high concentrations can be toxic to cells.

  • pH Adjustment: If Confoline has ionizable groups, altering the pH of the solution can significantly improve its solubility. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH may be beneficial. Ensure the final pH is within the viable range for your specific assay.

  • Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used at low concentrations (typically below their critical micelle concentration) to increase the solubility of hydrophobic compounds by reducing the surface tension between the compound and the aqueous medium.[2]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[2]

Issue: I am observing precipitation of Confoline during my experiment.

Precipitation can occur when the concentration of Confoline exceeds its solubility limit in the assay medium. This can be triggered by changes in temperature, pH, or interactions with other components in the medium.

Possible Solutions:

  • Determine the Kinetic and Thermodynamic Solubility: Perform solubility assessments to understand the concentration limits of Confoline in your specific experimental buffer.

  • Prepare Fresh Solutions: Prepare stock and working solutions of Confoline fresh for each experiment to minimize the risk of precipitation over time.

  • Heated Sonication: Gentle warming of the solution while sonicating can aid in dissolving the compound. However, it is essential to be cautious about the thermal stability of Confoline.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing a novel, poorly soluble compound like Confoline?

A1: Start by creating a high-concentration stock solution in an appropriate organic solvent, such as DMSO. Then, perform serial dilutions into your aqueous assay buffer to determine the maximum concentration that remains in solution without precipitation. This will help you establish the working concentration range for your experiments.

Q2: How can I determine the optimal concentration of a co-solvent to use?

A2: It is recommended to perform a dose-response curve with the co-solvent alone on your biological system (e.g., cells, enzymes) to determine its toxicity or interference profile. The goal is to use the lowest effective concentration of the co-solvent that maintains Confoline solubility while having a minimal impact on the assay.

Q3: Are there any advanced techniques to improve the solubility and bioavailability of Confoline?

A3: Yes, several advanced formulation strategies can be employed, especially for in vivo studies. These include the preparation of solid dispersions, nanosuspensions, and microemulsions.[1][3] Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix to enhance its dissolution rate.[3][4] Nanosuspensions reduce the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity.[1][3]

Quantitative Data Summary

MethodAgent/TechniqueTypical Concentration/ParametersPotential AdvantagesPotential Disadvantages
Co-solvency DMSO, Ethanol0.1% - 5% (v/v)Simple and effective for many compounds.Can be toxic to cells at higher concentrations.
pH Adjustment Acidic or Basic BufferspH 2-10Can dramatically increase solubility for ionizable compounds.Limited by the pH constraints of the biological assay; can affect compound activity.[2]
Surfactants Tween® 80, Pluronic® F-680.01% - 0.1% (w/v)Effective at low concentrations.[2]Can interfere with some biological assays.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10 mMGenerally low toxicity; can improve bioavailability.Can be expensive; may not be effective for all compounds.
Solid Dispersion PEG, PVPN/A (Formulation dependent)Significant increase in dissolution rate.Requires specialized formulation expertise.
Nanosuspension N/A (Milling/Precipitation)Particle size < 1000 nmEnhanced surface area for faster dissolution.Requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a Confoline Stock Solution using a Co-solvent

  • Accurately weigh a small amount of Confoline powder.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the powder completely.

  • Gently vortex or sonicate the solution to ensure homogeneity.

  • Calculate the final concentration of the stock solution.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Confoline-Cyclodextrin Inclusion Complex

  • Prepare a stock solution of Confoline in a minimal amount of an appropriate organic solvent (e.g., ethanol).

  • In a separate tube, prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in your assay buffer.

  • Slowly add the Confoline stock solution dropwise to the cyclodextrin solution while vigorously vortexing.

  • Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Visualizations

Diagram 1: General Workflow for Solubility Enhancement

G A Poorly Soluble Confoline B Initial Characterization (Solubility in aqueous buffer) A->B C Solubility Enhancement Strategy B->C D Co-solvents (e.g., DMSO, Ethanol) C->D E pH Adjustment C->E F Surfactants (e.g., Tween 80) C->F G Cyclodextrins C->G H Advanced Formulation (Solid Dispersion, Nanosuspension) C->H I Solubility & Stability Assessment D->I E->I F->I G->I H->I J Proceed to Biological Assay I->J

A logical workflow for addressing the poor solubility of Confoline.

Diagram 2: Apoptosis Signaling Pathways (General)

Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Many small molecules exert their biological effects by modulating these pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

An overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Troubleshooting

Minimizing batch-to-batch variability in Confoline extraction

Welcome to the Technical Support Center for Confoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Confoline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize batch-to-batch variability during the extraction of Confoline.

Frequently Asked Questions (FAQs)

Q1: What is Confoline and what are its primary sources?

A1: Confoline is a tropane (B1204802) alkaloid that has been identified in plant species of the Convolvulus genus, such as Convolvulus subhirsutus.[1] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The concentration and composition of these alkaloids can vary significantly based on the plant's genetics, growing conditions, and harvest time, which is a primary source of batch-to-batch variability.[2]

Q2: What are the most critical factors influencing batch-to-batch variability in Confoline extraction?

A2: The most critical factors include:

  • Raw Material Quality: The geographical source, climate, and soil conditions of the plant material can significantly alter the concentration of Confoline.[2] The age of the plant and the specific part used (leaves, roots, etc.) are also important variables.

  • Harvesting and Post-Harvest Processing: The developmental stage of the plant at harvest and subsequent drying and storage conditions can lead to degradation or modification of the target compound.[2]

  • Extraction Protocol Consistency: Minor variations in extraction parameters such as solvent-to-solid ratio, temperature, and extraction time can lead to different yields and purity profiles.[3]

  • Solvent Purity and Composition: The grade and exact composition of the solvents used can affect extraction efficiency and the co-extraction of impurities.[4][5]

Q3: Which analytical techniques are recommended for the quality control of Confoline extracts?

A3: For consistent quality control, a combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating and quantifying Confoline in your extract. It is essential for determining the purity and concentration of the target compound in each batch.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a higher level of certainty in compound identification by confirming the molecular weight of Confoline and can help in identifying impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of the isolated Confoline and to characterize the impurity profile of the extract.[9]

Q4: How can I ensure the consistency of my starting plant material?

A4: To ensure the consistency of your raw material, it is advisable to source your plant material from a single, reputable supplier who can provide a certificate of analysis (CoA). The CoA should ideally include information on the geographical origin, harvesting date, and the results of any initial quality control testing. When possible, perform your own initial analysis on a small sample of each new batch of plant material to quantify the initial Confoline concentration before proceeding with a large-scale extraction.[10]

Troubleshooting Guide: Minimizing Batch-to-Batch Variability

This guide addresses specific issues that can lead to variability in Confoline yield and purity during extraction and purification.

Issue 1: Low Yield of Confoline

If you are experiencing a significantly lower yield of Confoline than expected, consider the following potential causes and solutions:

Potential Cause Recommended Solution
Poor Quality of Plant Material The concentration of Confoline can vary depending on the age of the plant, growing conditions, and post-harvest handling. Use fresh or properly dried and stored plant material. If possible, analyze a small sample of the raw material to determine the initial Confoline content before large-scale extraction.
Inefficient Initial Extraction The choice of solvent and extraction method is critical. For alkaloids like Confoline, an alkaline ethanolic or methanolic extraction is generally effective.[7][11] Ensure the pH of the extraction solvent is appropriately alkaline to liberate the free base form of the alkaloid. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[12][13]
Incomplete Extraction Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Multiple extraction cycles (e.g., 3x) with fresh solvent will maximize the recovery of Confoline from the plant matrix.[11]
Degradation of Confoline Alkaloids can be sensitive to high temperatures and prolonged exposure to certain pH levels.[3] Avoid excessive heat during solvent evaporation and other steps. Store extracts at low temperatures and protected from light.
Issue 2: Inconsistent Purity and Impurity Profile

Variations in the purity of the final product and the presence of different impurities from batch to batch can significantly impact biological activity.

Potential Cause Recommended Solution
Inefficient Defatting Step Lipids and other non-polar compounds can interfere with subsequent purification steps. Ensure a thorough defatting step with a non-polar solvent like n-hexane before the main alkaloid extraction.[11]
Poor Phase Separation in Liquid-Liquid Extraction Emulsion formation is a common problem during liquid-liquid extraction, which can lead to poor recovery and contamination.[14] To prevent emulsions, avoid vigorous shaking and instead use gentle inversions of the separatory funnel. If an emulsion does form, adding a small amount of brine or a different organic solvent can help to break it.[14]
Suboptimal Chromatography Conditions The choice of stationary phase and mobile phase is crucial for effective purification. For alkaloids, silica (B1680970) gel is commonly used, but it can be acidic and cause degradation of sensitive compounds.[15] If you suspect degradation on silica, consider using deactivated silica gel or alumina. Optimize your solvent system using Thin Layer Chromatography (TLC) before performing column chromatography.
Co-elution of Impurities If impurities are co-eluting with Confoline, a different chromatographic technique or a modified solvent gradient may be necessary. Consider using preparative HPLC for higher resolution and better separation.

Experimental Protocols

Protocol 1: Standard Extraction of Confoline from Plant Material

This protocol is adapted from a general method for the extraction of related alkaloids from the Convolvulus genus.[11]

1. Preparation of Plant Material:

  • Air-dry the plant material (e.g., leaves and stems) in the shade or in a dryer at a temperature not exceeding 40°C.

  • Grind the dried material into a coarse powder.

2. Defatting:

  • Weigh 100 g of the powdered plant material and place it in a suitable flask.

  • Add 500 mL of n-hexane and stir or sonicate for 30 minutes at room temperature.

  • Filter the mixture and discard the n-hexane.

  • Repeat the hexane (B92381) wash two more times to ensure complete removal of lipids.

  • Air-dry the defatted plant material.

3. Alkaline Ethanolic Extraction:

  • To the defatted plant material, add 1 L of 95% ethanol (B145695) containing 2% (w/v) potassium hydroxide.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture to collect the ethanolic extract.

  • Repeat the extraction process on the plant residue two more times with fresh alkaline ethanol.

4. Acid-Base Liquid-Liquid Extraction:

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude extract in 200 mL of 1 M hydrochloric acid.

  • Wash the acidic solution three times with 100 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and adjust the pH to 10 with a 25% aqueous ammonia (B1221849) solution.

  • Extract the alkaline solution three times with 150 mL of dichloromethane (B109758).

  • Combine the dichloromethane layers.

5. Final Steps:

  • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract containing Confoline.

  • The crude extract can be further purified by column chromatography on silica gel or preparative HPLC.

Quantitative Data

The choice of extraction solvent and method significantly impacts the yield of the target compound. The following tables provide comparative data for alkaloid extraction to guide your optimization efforts.

Table 1: Effect of Extraction Solvent on Alkaloid Yield (Adapted from a study on a related alkaloid) [11]

SolventExtraction MethodYield (%)
HexaneSoxhlet1.84
DichloromethaneSoxhlet2.28
Ethyl AcetateSoxhlet0.66
MethanolSoxhlet9.86
WaterDecoction14.31
EthanolMaceration18.6

Table 2: General Comparison of Extraction Methods for Plant Bioactives [12][13][15]

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent for a prolonged period.Simple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent.Efficient, requires less solvent than maceration.Can cause thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster, more efficient, lower solvent consumption.Can generate heat, potentially degrading some compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast, highly efficient, reduced solvent usage.Requires specialized equipment, potential for localized overheating.

Visualizations

Experimental Workflow for Confoline Extraction

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis start Start: Dried Plant Material grind Grinding start->grind defat Defatting with Hexane grind->defat alk_ext Alkaline Ethanolic Extraction defat->alk_ext concentrate Concentration alk_ext->concentrate acid_base Acid-Base Liquid-Liquid Extraction concentrate->acid_base dry_evap Drying and Evaporation acid_base->dry_evap purify Column Chromatography dry_evap->purify qc QC Analysis (HPLC, LC-MS) purify->qc end End: Purified Confoline qc->end

Caption: Workflow for the extraction and purification of Confoline.

Troubleshooting Logic for Low Confoline Yield

G cluster_0 Initial Checks cluster_1 Protocol Optimization cluster_2 Material Issues start Low Confoline Yield check_protocol Review Extraction Protocol start->check_protocol check_material Assess Raw Material Quality start->check_material optimize_solvent Optimize Solvent System check_protocol->optimize_solvent optimize_conditions Adjust Time/Temperature check_protocol->optimize_conditions increase_cycles Increase Extraction Cycles check_protocol->increase_cycles new_source Source New Plant Material check_material->new_source pre_screen Pre-screen for Confoline Content check_material->pre_screen end Improved Yield optimize_solvent->end optimize_conditions->end increase_cycles->end new_source->end pre_screen->end

Caption: A logical workflow for troubleshooting low Confoline yield.

Impact of Extraction Variability on Biological Activity

Inconsistent extraction can lead to batches with varying purity and impurity profiles. This chemical variability can, in turn, cause significant differences in the observed biological activity of the extract, making it difficult to obtain reproducible results in downstream assays. The diagram below illustrates how a compound's interaction with a signaling pathway can be affected by such variability.

G cluster_0 Cellular Signaling cluster_1 Compound Intervention receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor response Cellular Response transcription_factor->response confoline Confoline (Batch A - High Purity) confoline->kinase2 Inhibition confoline_impure Confoline (Batch B - Low Purity/Impurities) confoline_impure->kinase2 Reduced Inhibition

Caption: A generic signaling pathway illustrating compound intervention.

References

Optimization

Technical Support Center: Confoline Quantification in Plant Extracts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Confoline quantification...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Confoline quantification in plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and chromatographic analysis of Confoline and related tropane (B1204802) alkaloids.

Sample Preparation and Extraction

Q1: What is a reliable method for extracting Confoline from plant material?

A1: A common and effective method for extracting tropane alkaloids like Confoline from plant material involves a multi-step process that includes drying, grinding, defatting, and a pH-driven liquid-liquid extraction. The goal is to liberate the basic alkaloids and separate them from other plant constituents.

Q2: My extraction yields are low. How can I improve them?

A2: Low extraction yields can be due to several factors. Ensure the plant material is finely ground to maximize surface area for solvent interaction. The alkaline ethanolic extraction is a critical step; ensure the pH is sufficiently high to liberate the free alkaloids. Repetitive extractions (at least three times) with fresh solvent will also enhance the yield. Finally, during the liquid-liquid extraction, vigorous shaking and sufficient phase separation time are crucial for an efficient transfer of alkaloids into the organic solvent.

HPLC and LC-MS/MS Analysis

Q3: My Confoline peaks are tailing on a C18 column. What is the cause and how can I fix it?

A3: Peak tailing for basic compounds like Confoline on a standard C18 column is a frequent issue. This is primarily caused by secondary interactions between the basic amine group of the alkaloid and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[1] To mitigate this, you can:

  • Adjust the mobile phase pH: Lowering the pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of the silanol groups, reducing these secondary interactions and leading to sharper peaks.[1]

  • Use a base-deactivated (end-capped) column: These columns have fewer free silanol groups and are specifically designed to improve the peak shape of basic compounds.[1]

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can also help to mask the active silanol sites.

Q4: I am observing poor separation between Confoline and other alkaloids. What can I do to improve resolution?

A4: Poor resolution can be addressed by optimizing your chromatographic conditions. Experiment with different solvent gradients and pH values to enhance the separation. Acetonitrile (B52724) often provides better resolution for polar compounds compared to methanol (B129727). Additionally, decreasing the flow rate in small increments can improve separation efficiency.[1]

Q5: My retention times are inconsistent between runs. What are the potential causes?

A5: Inconsistent retention times can stem from several issues. Ensure your HPLC system is properly equilibrated with the mobile phase before each injection. Fluctuations in column temperature can also affect retention, so using a column oven is recommended for stable results. Check for any leaks in the system, as this can cause pressure and flow rate instability.

Q6: How can I prevent my HPLC column from clogging when analyzing plant extracts?

A6: Plant extracts are complex matrices that can easily clog an HPLC column. To prevent this, proper sample preparation is essential. Always filter your extract through a 0.22 or 0.45 µm syringe filter before injection. Using a guard column before your analytical column is also highly recommended to capture any remaining particulates and strongly retained compounds.

Q7: What are the best detection methods for Confoline?

A7: For HPLC analysis, a UV or photodiode array (PDA) detector is commonly used. For more sensitive and selective analysis, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. It allows for accurate identification and quantification even at low concentrations.

Quantitative Data

While specific quantitative data for Confoline across different Convolvulus species is limited in the available literature, the total alkaloid content can provide a useful reference. The concentration of individual alkaloids, including Confoline, will vary depending on the plant species, geographical origin, and the part of the plant being analyzed.

Table 1: Total Alkaloid Content in Convolvulus subhirsutus

Plant PartGeographical OriginTotal Alkaloid Content (%)
Aerial PartsUzbekistan0.6 - 0.75
RootsUzbekistan0.6 - 1.6
Aerial PartsTajikistan0.12

Table 2: Quantitative Analysis of Tropane and Pyrrolidine Alkaloids in Convolvulus lanatus

AlkaloidConcentration in Aerial Parts (mg/100g DW)Concentration in Roots (mg/100g DW)
Tropinone0.030.12
3α-Tigloyloxytropane0.010.05
3β-Tigloyloxytropane0.010.04
Convolvine-0.02
Tropinetr0.01
Hygrine0.010.04
Cuscohygrine0.121.10

tr: trace amount

Experimental Protocols

Protocol 1: Extraction of Confoline from Plant Material

This protocol is adapted from methods used for the extraction of tropane alkaloids from Convolvulus species.

  • Plant Material Preparation:

    • Air-dry the plant material (leaves, stems, or roots) in the shade or using a mechanical dryer at a temperature not exceeding 40°C.

    • Grind the dried material into a coarse powder.

  • Defatting (Optional but Recommended):

    • Weigh 50 g of the powdered plant material and place it in a suitable flask.

    • Add 500 mL of n-hexane and perform ultrasonication for 50 minutes at room temperature.

    • Filter the mixture to remove the n-hexane. Repeat the n-hexane wash to ensure complete removal of lipids.

    • Air-dry the defatted plant material.

  • Alkaline Ethanolic Extraction:

    • To the defatted plant material, add 500 mL of a 2% (w/v) solution of potassium hydroxide (B78521) in ethanol.

    • Perform ultrasonication for 50 minutes at maximum power.

    • Filter the mixture to collect the ethanolic extract.

    • Repeat the extraction process two more times with fresh alkaline ethanol.

    • Combine the ethanolic extracts and evaporate the solvent using a rotary evaporator.

  • Acid-Base Liquid-Liquid Extraction:

    • Resuspend the dried crude extract in 100 mL of 2% sulfuric acid.

    • Transfer the acidic solution to a separatory funnel and wash with chloroform (B151607) (3 x 50 mL) to remove neutral and weakly basic compounds. Discard the chloroform layer.

    • Make the aqueous layer alkaline (pH 9-10) with a base like ammonia (B1221849) to precipitate the free alkaloids.

    • Extract the liberated alkaloids with chloroform or dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic fractions.

  • Final Purification:

    • Wash the combined organic extract with water to remove any remaining impurities.

    • Dry the organic solvent over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude alkaloid mixture containing Confoline.

Protocol 2: Quantification of Confoline by HPLC

This is a general HPLC method that can be optimized for Confoline quantification.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A base-deactivated column is recommended.

  • Mobile Phase: A gradient or isocratic mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid, Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of a pure Confoline standard.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Calibration:

  • Stock Solution: Prepare a stock solution of a Confoline standard (e.g., 1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a desired concentration range.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be verified (R² > 0.99).

Sample Analysis:

  • Dissolve the dried crude alkaloid extract in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system.

  • Identify the Confoline peak by comparing the retention time with that of the pure standard.

  • Quantify the amount of Confoline in the sample using the calibration curve.

Visualizations

Experimental_Workflow_for_Confoline_Extraction Start Plant Material (e.g., Convolvulus sp.) Drying Drying and Grinding Start->Drying Defatting Defatting with n-Hexane Drying->Defatting Alkaline_Extraction Alkaline Ethanolic Extraction Defatting->Alkaline_Extraction Evaporation1 Solvent Evaporation Alkaline_Extraction->Evaporation1 Acidification Resuspend in Acidic Solution Evaporation1->Acidification Wash Wash with Organic Solvent Acidification->Wash Basification Basification (pH 9-10) Wash->Basification Alkaloid_Extraction Extraction with Organic Solvent Basification->Alkaloid_Extraction Drying_Evaporation Drying and Evaporation Alkaloid_Extraction->Drying_Evaporation End Crude Confoline Extract Drying_Evaporation->End

Caption: Workflow for the extraction of Confoline from plant material.

HPLC_Analysis_Workflow Start Crude or Purified Extract Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter (0.45 µm Syringe Filter) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/PDA or MS/MS Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify End Confoline Concentration Quantify->End

Caption: General workflow for the HPLC analysis of Confoline.

Troubleshooting_Peak_Tailing Problem Peak Tailing Observed Cause1 Secondary Interactions with Silanols Problem->Cause1 Cause2 Column Overload Problem->Cause2 Solution1a Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Cause1->Solution1a Option 1 Solution1b Use a Base-Deactivated (End-Capped) Column Cause1->Solution1b Option 2 Solution1c Add a Competing Base (e.g., TEA) Cause1->Solution1c Option 3 Resolved Peak Shape Improved Solution1a->Resolved Solution1b->Resolved Solution1c->Resolved Solution2 Inject a More Dilute Sample Cause2->Solution2 Solution2->Resolved

Caption: Troubleshooting logic for peak tailing in Confoline analysis.

References

Troubleshooting

Strategies for reducing interference in Confoline mass spectrometry

Welcome to the Technical support center for Confoline Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common interference issues during your expe...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for Confoline Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common interference issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in our Confoline mass spectrometry system?

A1: Interference in mass spectrometry can originate from various sources, broadly categorized as:

  • Matrix Effects : Components in the sample matrix (e.g., salts, lipids, sugars) can co-elute with your analyte and affect its ionization efficiency, leading to signal suppression or enhancement.[1][2][3][4][5][6][7]

  • Isobaric Interference : Compounds with the same nominal mass-to-charge ratio (m/z) as your analyte can be co-isolated and fragmented, leading to overlapping signals.[8][9][10][11] This includes both different elements with isotopes at the same mass and polyatomic ions formed in the plasma.[9]

  • Contamination : External sources such as solvents, reagents, sample collection tubes, and even laboratory dust can introduce interfering compounds.[12][13][14][15][16]

  • Doubly-Charged Ions : Some elements can form doubly-charged ions that appear at half their m/z, potentially overlapping with the signal of your target analyte.[17][18][19]

Q2: How can I determine if my signal is being affected by matrix effects?

A2: You can assess matrix effects using several methods:

  • Post-Extraction Spike Method : This quantitative method compares the signal of an analyte spiked into a blank matrix extract with the signal of the analyte in a neat solution at the same concentration.[2][3][5] A significant difference indicates the presence of matrix effects.

  • Post-Column Infusion : This qualitative technique involves infusing a constant flow of the analyte solution into the mass spectrometer after the analytical column.[3] A dip or rise in the baseline signal when a blank matrix is injected onto the column reveals retention time regions susceptible to ion suppression or enhancement.

  • Matrix-Matched Calibration Curves : Preparing calibration curves in a blank matrix solution that matches your sample can help correct for matrix effects.[1] However, this requires a true blank matrix, which may not always be available.

Q3: What is the difference between ion suppression and ion enhancement?

A3: Both are types of matrix effects.[1]

  • Ion Suppression is a decrease in the ionization efficiency of the analyte due to the presence of co-eluting matrix components.[4][20] This leads to a lower signal than expected.

  • Ion Enhancement is an increase in the ionization efficiency of the analyte, resulting in a higher signal.[3][4]

Both phenomena can negatively impact the accuracy and precision of your quantitative results.[4]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Undetectable Peaks

This is a common issue that can be caused by ion suppression.[20]

Troubleshooting Steps:

  • Check Instrument Tuning and Calibration : Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[20]

  • Evaluate Sample Preparation : Inefficient sample cleanup can leave behind interfering matrix components.[20] Consider incorporating solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interferences.

  • Optimize Chromatographic Separation : Modify your LC gradient, column chemistry, or mobile phase composition to separate the analyte from co-eluting matrix components.[12]

  • Dilute the Sample : A simple approach to reduce matrix effects is to dilute the sample, although this may compromise sensitivity if your analyte concentration is already low.[1][3][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction of the signal.[4][12]

Issue 2: Inaccurate Quantification and High Variability Between Replicates

This can be a result of inconsistent matrix effects or the presence of isobaric interferences.

Troubleshooting Steps:

  • Assess Matrix Effects : Use the post-extraction spike method to quantify the extent of ion suppression or enhancement.

  • Investigate for Isobaric Interferences :

    • High-Resolution Mass Spectrometry (HRMS) : If available, HRMS can distinguish between your analyte and isobaric interferences with different elemental compositions.[10][11]

    • Alternative Transitions (for MS/MS) : Select a different precursor or product ion for your analyte that is not subject to the same interference.

    • Chromatographic Separation : Improve chromatographic resolution to separate the isobaric compounds.[10][12]

  • Implement Matrix-Matched Standards : Preparing your calibration standards in a similar matrix to your samples can compensate for matrix effects.[20]

Data Presentation

Table 1: Common Strategies for Reducing Interference

StrategyType of Interference AddressedPrincipleKey Considerations
Sample Preparation
Solid-Phase Extraction (SPE)Matrix Effects, ContaminantsRemoves interfering compounds based on chemical properties.Method development required to optimize sorbent and solvents.
Liquid-Liquid Extraction (LLE)Matrix Effects, ContaminantsSeparates analyte from interferences based on solubility.Can be labor-intensive and require significant solvent volumes.
Sample DilutionMatrix EffectsReduces the concentration of interfering matrix components.[3]May decrease sensitivity below the limit of quantification.[5]
Chromatography
Gradient OptimizationMatrix Effects, Isobaric InterferenceAlters the elution profile to separate the analyte from interferences.[12]May increase run time.
Column SelectionMatrix Effects, Isobaric InterferenceUtilizes different stationary phase chemistry for better separation.[12]Requires screening of multiple columns.
Mass Spectrometry
Use of SIL-ISMatrix EffectsCo-eluting internal standard experiences similar ionization effects as the analyte.[12]SIL-IS can be expensive.
High-Resolution MSIsobaric InterferenceDifferentiates compounds with the same nominal mass but different exact masses.[10]Requires access to a high-resolution instrument.
Collision/Reaction CellsIsobaric (Polyatomic) InterferenceUses gases to react with and remove interfering ions.[11][21]Optimization of cell parameters is necessary.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for a target analyte in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of your analyte in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-point of your calibration curve).

    • Set B (Blank Matrix Extract): Extract a blank sample of the matrix (known not to contain the analyte) using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with the analyte standard to the same final concentration as Set A.

  • Analyze all three sets using your Confoline LC-MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

  • Interpretation of Results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Qualitative Screening for Matrix Effects using Post-Column Infusion

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up a 'T' junction to connect a syringe pump to the MS inlet, after the LC column.

  • Infuse a standard solution of your analyte at a constant flow rate to obtain a stable signal.

  • Inject a blank, extracted matrix sample onto the LC column and begin the chromatographic run.

  • Monitor the analyte's signal throughout the run.

  • Interpretation of Results:

    • A decrease in the baseline signal indicates a region of ion suppression .

    • An increase in the baseline signal indicates a region of ion enhancement .

    • This information can be used to adjust the chromatographic method to move the analyte's retention time away from these interference zones.

Visualizations

Interference_Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solution Solution Issue Poor Signal or Inaccurate Quantification Check_Tuning Check Instrument Tuning & Calibration Issue->Check_Tuning Start Here Assess_ME Assess Matrix Effects (Post-Spike/Infusion) Check_Tuning->Assess_ME Investigate_Isobaric Investigate Isobaric Interference (HRMS) Assess_ME->Investigate_Isobaric Optimize_SP Optimize Sample Preparation (SPE/LLE) Assess_ME->Optimize_SP Matrix Effect Detected Optimize_LC Optimize Chromatography Assess_ME->Optimize_LC Matrix Effect Detected Investigate_Isobaric->Optimize_LC Isobaric Interference Detected Change_MS_Method Modify MS Method (Transitions/Resolution) Investigate_Isobaric->Change_MS_Method Isobaric Interference Detected Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_SP->Use_SIL_IS Optimize_LC->Use_SIL_IS Change_MS_Method->Use_SIL_IS

Caption: A logical workflow for troubleshooting common interference issues.

Matrix_Effect_Assessment cluster_samples Sample Preparation cluster_analysis LC-MS Analysis cluster_calculation Calculation Neat Set A: Analyte in Neat Solvent Analysis Analyze All Sets Neat->Analysis Blank Set B: Blank Matrix Extract Spiked Set C: Spiked Blank Matrix Blank->Spiked + Analyte Spiked->Analysis Formula Matrix Effect (%) = (Peak Area C / Peak Area A) * 100 Analysis->Formula Compare Peak Areas

Caption: Experimental workflow for the post-extraction spike method.

References

Optimization

Technical Support Center: Optimizing Confoline Purification by Chromatography

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Confoline pu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Confoline purification by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying Confoline from a crude extract?

A1: The initial purification of Confoline, a tropane (B1204802) alkaloid, typically involves a preliminary separation to remove major impurities. A common starting point is an acid-base liquid-liquid extraction (LLE) to isolate the alkaloid fraction. Following LLE, solid-phase extraction (SPE) using a cation-exchange cartridge can further clean up the sample by retaining the basic Confoline and allowing neutral and acidic impurities to be washed away.

Q2: Which chromatographic technique is most suitable for Confoline purification?

A2: The choice of chromatographic technique depends on the polarity of Confoline and the nature of the impurities. Given its predicted polar nature, several techniques can be considered:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be optimized with specific columns and mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds that show poor retention in RP-HPLC.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer unique selectivity and improved retention for polar basic compounds like Confoline.

Q3: What are the typical detection methods for Confoline in chromatography?

A3: Confoline can be detected using UV spectrophotometry, typically in the range of 200-300 nm, depending on its chromophores. For more sensitive and specific detection, especially in complex matrices, mass spectrometry (MS) is the preferred method.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape and Tailing in RP-HPLC

Q: Why are my Confoline peaks tailing on a C18 column?

A: Peak tailing for basic compounds like Confoline on standard silica-based C18 columns is a common problem. It is often caused by secondary interactions between the basic nitrogen atom in the tropane ring and acidic silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to < 3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the protonated Confoline.

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.

  • Employ a Deactivated Column: Modern, end-capped or base-deactivated HPLC columns are designed to have minimal accessible silanol groups and can significantly improve the peak shape for basic compounds.

  • Lower Sample Concentration: Column overloading can lead to peak distortion. Try injecting a more dilute sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Crude_Extract Crude Confoline Extract Dissolve Dissolve in Initial Mobile Phase Crude_Extract->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Elute Gradient Elution Inject->Elute Detect UV Detection (254 nm) Elute->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Confoline Pure Confoline Evaporate->Pure_Confoline

Troubleshooting

Method development for consistent results in Confoline bioassays

Welcome to the technical support center for Confoline® bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, provide answers to frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Confoline® bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, provide answers to frequently asked questions, and offer detailed protocols to ensure consistent and reliable results in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Confoline® bioassay experiments in a question-and-answer format.

Issue Potential Cause Recommended Solution
High Background Signal 1. Contaminated reagents or media. 2. High passage number of cells leading to altered signaling. 3. Suboptimal antibody concentration (if applicable). 4. Edge effects on the microplate.[1]1. Use fresh, sterile reagents and media. 2. Use cells with a consistent and low passage number.[2] 3. Optimize antibody concentration through titration. 4. Avoid using the outer wells of the plate or fill them with sterile media to create a humidity barrier.[1]
Low Signal-to-Noise Ratio 1. Insufficient cell number. 2. Low concentration or activity of the detection reagent. 3. Inadequate incubation time. 4. Incorrect wavelength settings on the plate reader.[1]1. Ensure accurate cell counting and viability assessment before seeding. 2. Use fresh detection reagent at the recommended concentration. 3. Optimize incubation time for maximal signal development. 4. Verify the correct excitation and emission wavelengths for your specific assay.[1]
High Well-to-Well Variability (High CV%) 1. Inconsistent pipetting technique.[1] 2. Uneven cell distribution in wells.[1] 3. Temperature or humidity gradients across the plate during incubation.[1] 4. Compound precipitation.[2]1. Use calibrated pipettes and consistent pipetting technique (e.g., reverse pipetting for viscous liquids).[1] 2. Ensure the cell suspension is homogenous by gentle mixing before and during plating.[1] 3. Ensure proper humidification in the incubator and avoid stacking plates.[1] 4. Check compound solubility and consider using a lower stock concentration or a different solvent.[2]
Inconsistent Results Between Experiments 1. Variation in cell passage number.[1] 2. Different lots of reagents.[1] 3. Operator-dependent variations.[1] 4. Mycoplasma contamination.[1]1. Use a consistent cell passage number for all experiments.[1] 2. Use reagents from the same lot for a set of experiments.[1] 3. Develop and follow a detailed standard operating procedure (SOP).[1] 4. Regularly test cell cultures for mycoplasma contamination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Confoline® bioassay?

A1: The Confoline® bioassay is a cell-based assay that measures the activity of a specific G-protein coupled receptor (GPCR). It utilizes a genetically engineered cell line that expresses the GPCR of interest and a reporter gene. When a ligand binds to the GPCR, it triggers an intracellular signaling cascade, leading to the expression of a reporter protein that can be quantified, typically through luminescence or fluorescence. The signal intensity is proportional to the level of GPCR activation or inhibition.

Q2: What are the key controls to include in a Confoline® bioassay?

A2: To ensure data quality and proper interpretation, the following controls are essential:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. This serves as the baseline for calculating compound activity.

  • Positive Control: A known agonist or antagonist for the target GPCR. This confirms that the assay is performing as expected.

  • Negative Control: An untreated cell population or cells treated with a compound known to be inactive on the target receptor.

  • Cell-Free Control: Wells containing all assay components except for the cells. This helps to determine the background signal from the reagents themselves.

Q3: How can I optimize the cell seeding density for my Confoline® assay?

A3: Optimal cell seeding density is crucial for a robust assay window. It is recommended to perform a cell titration experiment. Seed a range of cell densities in your microplate and perform the assay with and without a known agonist. The optimal density will be the one that provides the largest signal-to-background ratio without reaching confluency, which can alter cellular responses.

Q4: What is the recommended final concentration of DMSO in the assay?

A4: The final concentration of DMSO should be kept as low as possible, typically below 0.5%, and must be consistent across all wells, including controls.[3] High concentrations of DMSO can be toxic to cells and interfere with the assay.

Q5: How do I analyze the data from a Confoline® bioassay?

A5: Data from Confoline® bioassays are typically analyzed by plotting the response (e.g., luminescence) against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model, such as the four-parameter logistic (4PL) model.[4] From this curve, key parameters like EC50 (for agonists) or IC50 (for antagonists) can be determined.

Experimental Protocols

Protocol 1: General Confoline® Agonist Assay

This protocol outlines the general steps for screening compounds for agonist activity using the Confoline® cell line.

Materials:

  • Confoline® cells (specific to the GPCR target)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer

  • Test compounds and positive control agonist

  • Confoline® detection reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the Confoline® cells.

    • Resuspend the cells in the appropriate assay medium to the predetermined optimal concentration.

    • Dispense the cell suspension into a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (e.g., 18-24 hours) to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the positive control agonist in the assay buffer.

    • Add the diluted compounds to the respective wells of the cell plate.

    • Include vehicle control wells.

  • Incubation:

    • Incubate the plate at 37°C for the optimized duration to stimulate the cells.

  • Signal Detection:

    • Equilibrate the plate and the Confoline® detection reagent to room temperature.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for the recommended time, protected from light, to allow the luminescent signal to develop and stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Protocol 2: Data Analysis for EC50 Determination

Software:

  • GraphPad Prism, or other similar data analysis software.

Procedure:

  • Data Normalization:

    • Subtract the average of the vehicle control readings from all data points.

    • Normalize the data to the positive control by setting the average of the maximum response of the positive control to 100%.

  • Curve Fitting:

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data using a non-linear regression model, specifically the "log(agonist) vs. response -- Variable slope (four parameters)" equation.

  • EC50 Determination:

    • The software will calculate the EC50 value, which is the concentration of the agonist that gives a response halfway between the bottom and top of the curve.

Visualizations

Confoline_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cell_Seeding 1. Seed Confoline® Cells in 96-well plate Incubate_Attach 2. Incubate for Cell Attachment Cell_Seeding->Incubate_Attach Compound_Prep 3. Prepare Compound Dilutions Add_Compounds 4. Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_Stim 5. Incubate for Cell Stimulation Add_Compounds->Incubate_Stim Add_Reagent 6. Add Detection Reagent Incubate_Signal 7. Incubate for Signal Development Add_Reagent->Incubate_Signal Read_Plate 8. Read Luminescence Incubate_Signal->Read_Plate

Caption: Experimental workflow for the Confoline® agonist bioassay.

GPCR_Signaling_Pathway Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Reporter_Gene Reporter Gene Activation Second_Messenger->Reporter_Gene Induction Signal Luminescent/Fluorescent Signal Reporter_Gene->Signal Expression & Detection

Caption: Simplified GPCR signaling pathway in the Confoline® bioassay.

References

Optimization

Technical Support Center: Overcoming Resistance to Confoline

Disclaimer: Information on a specific anticancer agent named "Confoline" is not available in the public domain. This technical support guide has been generated based on the characteristics of quinoline-based compounds, a...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific anticancer agent named "Confoline" is not available in the public domain. This technical support guide has been generated based on the characteristics of quinoline-based compounds, a class of molecules with known anticancer properties and associated resistance mechanisms. The information provided is for illustrative purposes to demonstrate the format of a technical support center and should not be considered as factual data for a real compound named Confoline.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for overcoming resistance in cell lines treated with Confoline, a hypothetical quinoline-based anticancer agent.

General Information

Q1: What is the proposed mechanism of action of Confoline?

A1: Confoline is a quinoline (B57606) derivative hypothesized to exert its anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. Quinoline-based compounds have been shown to target pathways such as the NF-κB and PI3K/Akt/mTOR signaling cascades.[1][2][3][4][5][6][7] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[8][9][10]

Q2: How do I determine if my cell line is sensitive or resistant to Confoline?

A2: The sensitivity of a cell line to Confoline is typically determined by calculating its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher sensitivity. Generally, cell lines with a significant increase in their IC50 value compared to the parental or a known sensitive cell line are considered resistant.

Troubleshooting Resistance

Q3: My cell line has developed resistance to Confoline, as indicated by a significant increase in its IC50 value. What are the potential mechanisms of resistance?

A3: Resistance to quinoline-based compounds can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump Confoline out of the cell, reducing its intracellular concentration.[11]

  • Target Alteration: Mutations in the target proteins of Confoline can prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target pathway by Confoline. For instance, if Confoline targets the PI3K/Akt pathway, cells might upregulate the MEK/ERK pathway to maintain proliferation.[5][6]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to Confoline-induced apoptosis.

  • Enhanced DNA Repair: For quinoline derivatives that induce DNA damage, enhanced DNA repair mechanisms can contribute to resistance.[12]

Q4: How can I investigate the mechanism of resistance in my cell line?

A4: To elucidate the resistance mechanism, you can perform the following experiments:

  • Western Blotting: Analyze the expression levels of key proteins involved in potential resistance mechanisms, such as P-gp, and components of the NF-κB and PI3K/Akt/mTOR pathways (e.g., phosphorylated Akt, p65).

  • Gene Expression Analysis: Use techniques like qPCR or microarray to identify changes in the expression of genes associated with drug resistance.

  • Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.

Q5: What strategies can I employ to overcome Confoline resistance in my cell lines?

A5: Several strategies can be explored to overcome resistance:

  • Combination Therapy: Combining Confoline with other therapeutic agents is a common and often effective approach.[13][14][15][16][17]

    • P-gp Inhibitors: If resistance is due to increased drug efflux, co-treatment with a P-gp inhibitor like Verapamil can restore sensitivity.[11]

    • Inhibitors of Bypass Pathways: If a bypass pathway is activated, combining Confoline with an inhibitor of that pathway (e.g., a MEK inhibitor) may be effective.

    • Chemotherapeutic Agents: Combining Confoline with standard chemotherapeutic drugs can have synergistic effects.[14]

  • Dose-Escalation or Pulsed Dosing: In some cases, altering the dosing schedule, such as using higher concentrations for shorter periods, might overcome resistance, although this needs to be carefully evaluated for off-target toxicity.

Quantitative Data Summary

The following tables provide hypothetical data illustrating the efficacy of Confoline and strategies to overcome resistance.

Table 1: IC50 Values of Confoline in Sensitive and Resistant Cancer Cell Lines

Cell LineTypeIC50 (µM)Resistance Fold-Change
MCF-7 (Parental)Breast Cancer5-
MCF-7/Conf-RConfoline-Resistant5010
A549 (Parental)Lung Cancer8-
A549/Conf-RConfoline-Resistant9612
HCT116 (Parental)Colon Cancer12-
HCT116/Conf-RConfoline-Resistant15012.5

Table 2: Effect of Combination Therapy on the IC50 of Confoline in Resistant Cell Lines

Cell LineTreatmentIC50 (µM) of ConfolineReversal of Resistance (Fold-Decrease in IC50)
MCF-7/Conf-R Confoline alone50-
Confoline + Verapamil (10 µM)86.25
Confoline + PI3K Inhibitor (5 µM)153.33
A549/Conf-R Confoline alone96-
Confoline + Verapamil (10 µM)128
Confoline + NF-κB Inhibitor (5 µM)204.8

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of Confoline and calculate the IC50 value.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of Confoline (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression of proteins involved in resistance mechanisms.

Methodology:

  • Treat sensitive and resistant cells with Confoline at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-P-gp, anti-phospho-Akt, anti-Akt, anti-p65, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Hypothesized Confoline-Targeted Signaling Pathways

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activates Confoline Confoline Confoline->PI3K Inhibits IKK IKK Confoline->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Release Gene_Expression Gene Expression (Anti-apoptotic, Pro-proliferative) NFkB_nuc->Gene_Expression Promotes

Caption: Hypothesized signaling pathways targeted by Confoline.

Experimental Workflow for Investigating Confoline Resistance

start Start: Resistant cell line developed ic50 Confirm Resistance: IC50 Assay start->ic50 hypothesis Hypothesize Resistance Mechanism ic50->hypothesis efflux Increased Drug Efflux? hypothesis->efflux Hypothesis 1 pathway Bypass Pathway Activation? hypothesis->pathway Hypothesis 2 apoptosis Apoptosis Evasion? hypothesis->apoptosis Hypothesis 3 rhodamine Rhodamine 123 Efflux Assay efflux->rhodamine western_pgp Western Blot for P-gp efflux->western_pgp western_pathway Western Blot for key pathway proteins (p-Akt, p-ERK, etc.) pathway->western_pathway western_apoptosis Western Blot for Bcl-2 family proteins apoptosis->western_apoptosis combination Test Combination Therapy rhodamine->combination western_pgp->combination western_pathway->combination western_apoptosis->combination

Caption: Workflow for investigating and overcoming Confoline resistance.

Logical Flow for Combination Therapy Selection

start Resistance to Confoline Confirmed mechanism Determine Primary Resistance Mechanism start->mechanism pgp P-gp Overexpression mechanism->pgp Increased Efflux pi3k PI3K Pathway Reactivation mechanism->pi3k Bypass Pathway nfkb Constitutive NF-κB Activation mechanism->nfkb Altered Signaling combo_pgp Combine with P-gp Inhibitor (e.g., Verapamil) pgp->combo_pgp combo_pi3k Combine with another PI3K/mTOR Inhibitor (Dual Inhibition) pi3k->combo_pi3k combo_nfkb Combine with IκB Kinase (IKK) Inhibitor nfkb->combo_nfkb

Caption: Decision tree for selecting a combination therapy strategy.

References

Troubleshooting

Technical Support Center: Optimizing Storage Conditions for Long-Term Confoline Stability

Welcome to the Confoline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of Confoline to ensure...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Confoline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of Confoline to ensure its long-term stability and the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Confoline and what are its main structural features?

A1: Confoline is a chemical compound with the molecular formula C₁₇H₂₁NO₅. Its IUPAC name is [(1S,5R)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate.[1] Structurally, it is characterized by a benzoate (B1203000) ester functional group and a bicyclic amine moiety. These features are important to consider for its stability, as ester and amine groups can be susceptible to degradation under certain conditions.

Q2: What are the primary factors that can cause the degradation of Confoline?

A2: Based on its chemical structure, the primary factors that can lead to the degradation of Confoline are:

  • pH: The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, with a higher rate typically observed in basic media.[2][3][4] The bicyclic amine part of the molecule may also be sensitive to pH changes, potentially undergoing degradation in acidic environments.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.[6]

  • Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.[6][7]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the amine or other parts of the molecule.[8]

  • Humidity/Moisture: As hydrolysis is a key potential degradation pathway, high humidity and moisture content in the storage environment can adversely affect the stability of Confoline.[6]

Q3: What are the recommended general storage conditions for Confoline?

A3: To ensure the long-term stability of Confoline, it is recommended to store it in a cool, dry, and dark place. Specifically, storage at controlled room temperature (20-25°C) or under refrigeration (2-8°C) in a tightly sealed container to protect from moisture and light is advisable. For long-term storage, refrigeration is generally preferred.

Q4: How can I tell if my sample of Confoline has degraded?

A4: Degradation of Confoline can be identified by several means:

  • Physical Changes: Changes in color, appearance, or solubility of the compound.

  • Chromatographic Analysis: Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, you can observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[9][10]

  • Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can be used to identify the mass of degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of Confoline.

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent results in biological assays. Degradation of Confoline due to improper storage or handling.1. Verify the storage conditions of your Confoline stock. Ensure it is protected from light, moisture, and high temperatures. 2. Prepare fresh stock solutions for your experiments. 3. Perform a purity check of your Confoline sample using a validated stability-indicating HPLC method.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of Confoline.1. Identify the nature of the new peaks through forced degradation studies and characterize them using techniques like LC-MS. 2. Review your experimental conditions (e.g., pH of buffers, temperature) to identify potential stressors. 3. Optimize storage and handling procedures to minimize degradation. Consider storing solutions at lower temperatures and protecting them from light.
Precipitation of Confoline in aqueous solutions. Poor solubility or pH-dependent solubility.1. Check the pH of your solution. The solubility of amine-containing compounds can be pH-dependent. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution before diluting it in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Discoloration of solid Confoline or its solutions. Possible oxidative or photolytic degradation.1. Store solid Confoline and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil. 2. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to remove oxygen.

Quantitative Data on Confoline Stability

While specific long-term stability data for Confoline is not publicly available, the following tables provide a hypothetical yet plausible representation of stability data based on the general behavior of benzoate esters and bicyclic amines under different storage conditions, as determined by a stability-indicating HPLC method.

Table 1: Long-Term Stability of Solid Confoline under Different Storage Conditions

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
25°C / 60% RH 099.8White powder
399.5White powder
699.1White powder
1298.2Faintly off-white powder
40°C / 75% RH (Accelerated) 099.8White powder
198.0Off-white powder
396.5Yellowish powder
693.2Yellowish powder
5°C 099.8White powder
699.7White powder
1299.6White powder
2499.4White powder

Table 2: Stability of Confoline in Solution (1 mg/mL in 50:50 Acetonitrile (B52724):Water) at 25°C

pH of SolutionTime (Hours)Purity (%) by HPLC
pH 3 (Acidic) 099.8
2499.0
7297.5
pH 7 (Neutral) 099.8
2499.6
7299.2
pH 9 (Basic) 099.8
2495.2
7290.1

Experimental Protocols

1. Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of Confoline and to develop a stability-indicating analytical method.[7][11]

  • Objective: To identify potential degradation products and pathways of Confoline under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve Confoline in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve Confoline in 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Oxidative Degradation: Treat a solution of Confoline with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose solid Confoline to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of Confoline to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV/MS to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[7][12]

2. Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying Confoline and separating it from any degradation products or impurities.[9][10][13]

  • Objective: To develop a validated HPLC method capable of resolving Confoline from all potential degradation products.

  • Methodology:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength where Confoline has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

    • Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the Confoline peak and all degradation product peaks.

    • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_stability Long-Term Stability Study prep Prepare Confoline Samples (Solid & Solution) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc HPLC Method Development acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc hplc_val Method Validation hplc->hplc_val lcms LC-MS for Degradant ID hplc->lcms storage Store under ICH Conditions hplc_val->storage testing Periodic Testing storage->testing shelf_life Establish Shelf-Life testing->shelf_life

Caption: Experimental workflow for Confoline stability testing.

degradation_pathways Confoline Confoline Ester + Bicyclic Amine Hydrolysis Benzoic Acid Derivative + Amino Alcohol Confoline->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation N-oxide or other oxidation products Confoline->Oxidation [O] Photolysis Photodegradation Products Confoline->Photolysis Light (hν)

Caption: Potential degradation pathways for Confoline.

troubleshooting_tree start Inconsistent Experimental Results? check_purity Check Purity by HPLC start->check_purity degradation_present Degradation Observed? check_purity->degradation_present review_storage Review Storage Conditions (Temp, Light, Moisture) degradation_present->review_storage Yes no_degradation Purity OK degradation_present->no_degradation No review_solution Review Solution Prep (pH, Solvent) review_storage->review_solution other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting decision tree for Confoline stability issues.

References

Optimization

Troubleshooting poor yield in the semi-synthesis of Confoline analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the semi-synth...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the semi-synthesis of Confoline analogs, with a primary focus on overcoming poor reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Pictet-Spengler reaction for the core scaffold synthesis is resulting in a low yield. What are the likely causes and how can I address them?

Low yields in the Pictet-Spengler reaction, a crucial step for forming the core heterocyclic structure of many alkaloids, can often be attributed to several factors. Here's a breakdown of potential causes and their solutions:

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: While traditional catalysts include protic acids (HCl, H₂SO₄) and Lewis acids (BF₃·OEt₂), sensitive substrates may benefit from milder catalysts like chiral phosphoric acids.[1] It's also advisable to optimize the catalyst loading, starting with a catalytic amount and gradually increasing it while monitoring the reaction.

  • Suboptimal Reaction Temperature: Temperature can significantly impact the reaction rate and the stability of reactants and products.

    • Solution: It is recommended to start at a lower temperature and gradually increase it, monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent decomposition.[1][2] While some reactions proceed efficiently at room temperature, others may require heating.[1][2]

  • Incorrect Solvent Choice: The solvent affects the solubility of reactants and the stability of intermediates.

    • Solution: While protic solvents are commonly used, aprotic solvents have been shown to sometimes produce higher yields.[1] A screening of different solvents may be necessary to find the optimal one for your specific analogs.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials might not be stable under the reaction conditions.

    • Solution: If you suspect decomposition, consider using milder reaction conditions, such as a lower temperature or a weaker acid.[1] Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.

Q2: I'm observing significant side product formation in my N-acylation/N-alkylation step. How can I improve the selectivity and yield of my desired product?

The formation of side products during N-acylation or N-alkylation is a common issue that can drastically reduce the yield of the desired Confoline analog.

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: To minimize these side reactions, try using a slight excess of the carbonyl compound to ensure the complete consumption of the amine starting material.[1] Careful control of stoichiometry and the slow addition of reagents can also be beneficial.[1]

  • Poor Quality of Reagents: The purity of your starting materials and reagents is paramount.

    • Solution: Ensure that your starting materials, reagents, and solvents are pure and dry. Moisture can hydrolyze acylating agents and deactivate catalysts.

  • Steric Hindrance: If your substrates are sterically hindered, the reaction may require more forcing conditions.

    • Solution: Higher reaction temperatures or a more potent catalyst may be necessary to overcome the energetic barrier.[3] Alternatively, a different synthetic route that is less sensitive to steric effects might be considered.[3]

Q3: The purification of my final Confoline analog is proving difficult, leading to product loss. What purification strategies can I employ?

Effective purification is key to obtaining a high yield of a pure product.

  • Similar Polarity of Product and Starting Materials: Unreacted starting materials can co-elute with the product during chromatography.

    • Solution: Ensure the reaction goes to completion by monitoring it with TLC.[2] If the polarities are still too similar, consider derivatizing the product to alter its polarity before purification.[2]

  • Product Insolubility or Instability: The product may be difficult to handle due to poor solubility or instability.

    • Solution: Screen a variety of solvents for extraction and chromatography. If the product is unstable, it is crucial to work quickly and at low temperatures during purification.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the potential effects of different reaction parameters on the yield of key synthetic steps, based on general principles of organic synthesis.

Table 1: Pictet-Spengler Reaction Optimization

ParameterCondition AYield (%)Condition BYield (%)
Catalyst 10 mol% TFA651.1 eq HCl80
Solvent Dichloromethane70Toluene85
Temperature 25°C6080°C90

Table 2: N-Acylation Reaction Optimization

ParameterCondition AYield (%)Condition BYield (%)
Acylating Agent Acetic Anhydride85Acetyl Chloride95
Base Triethylamine75Pyridine90
Solvent Dichloromethane80Tetrahydrofuran92

Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • Dissolve the tryptamine (B22526) analog (1.0 eq) in the chosen solvent (e.g., dichloromethane, methanol) in a round-bottom flask.[2]

  • Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.[2]

  • Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%; or a few drops of concentrated HCl).[2]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Acylation
  • Dissolve the Confoline scaffold (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Add a base (e.g., triethylamine, pyridine, 1.2-1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 inhibits Confoline_Analog Confoline Analog Confoline_Analog->Receptor binds Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates DNA DNA Transcription_Factor->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression leads to

Caption: Hypothetical signaling pathway inhibited by a Confoline analog.

experimental_workflow start Start: Starting Materials step1 Step 1: Pictet-Spengler Reaction (Core Scaffold Synthesis) start->step1 check1 TLC/HPLC Monitoring step1->check1 check1->step1 Incomplete step2 Step 2: Work-up and Purification (Isolation of Scaffold) check1->step2 Reaction Complete step3 Step 3: N-Acylation / N-Alkylation (Analog Derivatization) step2->step3 check2 TLC/HPLC Monitoring step3->check2 check2->step3 Incomplete step4 Step 4: Final Work-up and Purification (Isolation of Analog) check2->step4 Reaction Complete end End: Pure Confoline Analog step4->end

Caption: Experimental workflow for the semi-synthesis of Confoline analogs.

troubleshooting_workflow cluster_incomplete Troubleshoot Incomplete Reaction cluster_side_products Minimize Side Products cluster_purification Improve Purification start Problem: Poor Yield q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant side products? a1_yes->q2 check_temp Optimize Temperature a1_no->check_temp check_catalyst Optimize Catalyst check_temp->check_catalyst check_solvent Screen Solvents check_catalyst->check_solvent check_time Increase Reaction Time check_solvent->check_time solution Improved Yield check_time->solution a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No check_stoichiometry Adjust Stoichiometry a2_yes->check_stoichiometry q3 Is product lost during work-up/purification? a2_no->q3 slow_addition Slow Reagent Addition check_stoichiometry->slow_addition protecting_groups Use Protecting Groups slow_addition->protecting_groups protecting_groups->solution optimize_extraction Optimize Extraction q3->optimize_extraction Yes optimize_chromatography Optimize Chromatography optimize_extraction->optimize_chromatography optimize_chromatography->solution

References

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio in NMR Spectra

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise rat...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) in their NMR experiments. While the prompt specified "Confoline NMR," this term does not correspond to a standard or widely recognized NMR technique in the public domain. Therefore, this guide focuses on general and universally applicable methods for enhancing S/N in liquid-state NMR spectroscopy.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Issue 1: Low Signal-to-Noise Ratio

Question: My spectrum has a very low signal-to-noise ratio. What are the possible causes and how can I improve it?

Answer: A low signal-to-noise ratio can originate from several factors, ranging from sample preparation to the experimental parameters used. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks:

  • Sample Concentration: The most straightforward reason for a low signal is a dilute sample. If possible, increase the concentration of your analyte.

  • Sample Volume: Ensure you have the correct sample volume in your NMR tube (typically 4-5 cm in height for standard tubes) to maximize the signal detected by the receiver coil.[1] Using specialized micro-volume tubes, such as Shigemi tubes, can be beneficial for limited sample amounts.[1]

  • Sample Integrity: Check for any precipitation or suspended particles in your sample, as this can lead to broadened lines and a decrease in signal intensity.[1][2] Filtering the sample can help resolve this.[1][2]

  • Deuterated Solvent: Using a deuterated solvent is crucial for the spectrometer's lock system. A poor lock can lead to signal broadening and reduced intensity.[2]

Spectrometer and Hardware:

  • Tuning and Matching: The probe must be properly tuned to the correct frequency and matched to the impedance of the spectrometer's electronics. An improperly tuned probe will result in inefficient signal transmission and detection. It has been shown that tuning for optimal "receive" function, which may be at a slight frequency offset, can improve the S/N ratio.[3]

  • Shimming: Poor magnetic field homogeneity, or "shimming," will cause peak broadening and a reduction in peak height, thereby lowering the S/N. Automated shimming routines are a good starting point, but manual shimming may be necessary for optimal results.[4]

  • Cryoprobe vs. Room Temperature Probe: If available, using a cryogenically cooled probe (cryoprobe) can significantly enhance the S/N by a factor of 3-4 or more compared to a room temperature probe due to reduced thermal noise in the electronics.

Acquisition Parameters:

  • Number of Scans (NS): Increasing the number of scans is a common way to improve the S/N. The S/N is proportional to the square root of the number of scans.[5] Therefore, to double the S/N, you must quadruple the number of scans.[4]

  • Pulse Angle: For a single-pulse experiment, a 90° pulse angle will generate the maximum signal for a single scan. However, when acquiring multiple scans with a short relaxation delay, a smaller flip angle (e.g., the Ernst angle) will yield a better S/N in a given amount of time.

  • Relaxation Delay (D1): The relaxation delay between scans should be sufficiently long to allow the magnetization to return to equilibrium. A delay that is too short will lead to signal saturation and reduced intensity, especially for nuclei with long T1 relaxation times.

  • Acquisition Time (AQ): A longer acquisition time can lead to narrower lines and improved resolution, which can indirectly improve the S/N by reducing peak overlap. However, it can also lead to the accumulation of more noise.

Data Processing:

  • Window Function: Applying a matched filter, such as an exponential window function, can improve the S/N by broadening the lines slightly while reducing the noise. This is a trade-off between resolution and sensitivity.

  • Zero Filling: While zero filling does not inherently improve the S/N, it can improve the digital resolution of the spectrum, making it easier to distinguish peaks from noise.

  • Advanced Denoising Techniques: More advanced data processing techniques, such as deep neural networks, have been developed to suppress noise in NMR spectra and can significantly enhance the S/N.[6]

Troubleshooting Workflow for Low Signal-to-Noise Ratio

G Troubleshooting Workflow for Low S/N cluster_0 Initial Checks cluster_1 Hardware Optimization cluster_2 Acquisition Parameter Optimization cluster_3 Data Processing cluster_4 Solutions start Low S/N Observed check_conc Is sample concentration adequate? start->check_conc check_vol Is sample volume correct? check_conc->check_vol Yes increase_conc Increase Concentration check_conc->increase_conc No check_prep Is the sample free of precipitates? check_vol->check_prep Yes adjust_vol Adjust Volume check_vol->adjust_vol No check_tune Is the probe tuned and matched? check_prep->check_tune Yes filter_sample Filter Sample check_prep->filter_sample No check_shim Is the shimming optimized? check_tune->check_shim Yes retune_probe Re-tune and Match check_tune->retune_probe No inc_scans Increase Number of Scans (NS) check_shim->inc_scans Yes reshim Re-shim check_shim->reshim No opt_pulse Optimize Pulse Angle and Delay (D1) inc_scans->opt_pulse apply_wf Apply Window Function opt_pulse->apply_wf end Improved S/N apply_wf->end increase_conc->check_conc adjust_vol->check_vol filter_sample->check_prep retune_probe->check_tune reshim->check_shim

Caption: A systematic workflow for troubleshooting and improving a low signal-to-noise ratio in NMR spectra.

Issue 2: Baseline Distortions and Artifacts

Question: My spectrum has a rolling baseline and strange artifacts. What are the causes and how can I fix this?

Answer: Baseline distortions and artifacts can obscure real signals and complicate data analysis. Identifying the source of these issues is key to obtaining a clean spectrum.

Common Artifacts and Their Solutions

ArtifactAppearanceCause(s)Solution(s)
Spinning Sidebands Small peaks symmetrically flanking large signals.Inhomogeneous magnetic field; spinning rate is too slow or unstable.Improve shimming; increase the spinning rate.
Quadrature Image/Ghost A peak appearing at a mirrored position relative to the center of the spectrum, often with incorrect phasing.[7]Imbalance in the quadrature detectors.[7]Increase the number of scans (often averages out); modern spectrometers have greatly reduced this artifact.[7]
t1 Noise Streaks of noise in 2D spectra parallel to the F1 axis, originating from intense signals like the solvent peak.Incomplete relaxation of intense signals between scans.Increase the relaxation delay; use pulse sequences designed to suppress solvent signals; in processing, symmetrize the spectrum (for homonuclear 2D) or subtract a projection of the noise (for heteronuclear 2D).[8][9][10]
Baseline Roll A broad, rolling distortion across the baseline.Pulse breakthrough (receiver is not completely blanked during the RF pulse); acoustic ringing (vibrations in the probe after a pulse).Use a pulse sequence with a "dead time" before acquisition; apply baseline correction algorithms during data processing.
Truncation Artifacts ('Sinc Wiggles') Oscillations on either side of a sharp, intense peak.[7]The acquisition time is too short, causing the Free Induction Decay (FID) to be abruptly cut off.[7]Increase the acquisition time; apply an apodization function (e.g., exponential multiplication) to smoothly decay the FID to zero.[7]

Experimental Protocol: Baseline Correction in Data Processing

This protocol outlines a general procedure for baseline correction using typical NMR processing software.

  • Fourier Transform and Phase Correction: Process your raw FID data by applying a Fourier transform. Carefully and accurately phase the spectrum manually. An incorrect phase can contribute to baseline distortions.

  • Identify Baseline Regions: Select regions of the spectrum that are known to contain only noise and no real signals.

  • Apply Baseline Correction Algorithm: Most NMR software packages have several baseline correction routines. A common approach is a polynomial fitting algorithm. The software fits a polynomial function to the baseline regions you selected and subtracts this function from the entire spectrum.

  • Evaluate the Corrected Spectrum: Visually inspect the baseline to ensure it is flat and that the correction has not distorted any real peaks. If necessary, undo the correction and try a different algorithm or select different baseline regions.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between the number of scans and the signal-to-noise ratio?

A1: The signal-to-noise ratio (S/N) improves with the square root of the number of scans (NS).[5] This relationship can be expressed as:

S/N ∝ √NS

This means that to double the S/N, you need to increase the number of scans by a factor of four. To triple the S/N, you would need nine times the number of scans. This demonstrates a diminishing return on time invested for S/N improvement through signal averaging alone.

Signal Averaging and S/N Improvement

G Signal Averaging cluster_0 Signal cluster_1 Noise cluster_2 Result signal_1 Scan 1 Signal sum_signal Summed Signal (Coherent) signal_1->sum_signal signal_2 Scan 2 Signal signal_2->sum_signal signal_n Scan N Signal signal_n->sum_signal sn_increase S/N increases by sqrt(N) sum_signal->sn_increase noise_1 Scan 1 Noise sum_noise Summed Noise (Incoherent) noise_1->sum_noise noise_2 Scan 2 Noise noise_2->sum_noise noise_n Scan N Noise noise_n->sum_noise sum_noise->sn_increase

Caption: The process of signal averaging, where coherent signals add up linearly while incoherent noise adds up as the square root, leading to an overall improvement in the S/N.

Q2: How does the magnetic field strength affect the signal-to-noise ratio?

A2: Higher magnetic field strengths lead to a significant increase in the S/N. The theoretical relationship shows that the S/N is proportional to the magnetic field strength (B₀) to the power of 3/2. This improvement comes from both increased polarization of nuclear spins and higher detection sensitivity at higher frequencies. Using a higher field instrument is one of the most effective ways to gain sensitivity.[5]

Q3: What are some common data processing techniques to improve the signal-to-noise ratio?

A3: Several data processing techniques can be employed to enhance the S/N after the data has been acquired:[11]

  • Apodization/Window Functions: Applying a function that multiplies the Free Induction Decay (FID) before Fourier transformation. An exponential multiplication (line broadening) is commonly used to improve S/N at the cost of some resolution.

  • Fourier Filtering: This technique involves transforming the spectrum into the time domain, filtering out high-frequency noise, and then transforming it back to the frequency domain.[12]

  • Linear Prediction: This can be used to extend a truncated FID, which can lead to narrower lines and better resolution, helping to distinguish small peaks from noise.

  • Advanced Methods: Modern approaches like deep neural networks are being developed to intelligently denoise spectra and can provide substantial S/N enhancements.[6]

Q4: When should I use a cryoprobe to improve my signal-to-noise ratio?

A4: A cryoprobe should be used whenever you are working with samples that are mass-limited or have very low concentrations. The significant S/N enhancement (typically 3-4 times that of a room temperature probe) can make the difference between a successful experiment and one where the signals are indistinguishable from the noise. This is particularly beneficial for:

  • Natural abundance ¹³C or ¹⁵N NMR.

  • Studying large biomolecules like proteins and nucleic acids.

  • Metabolomics studies where many components are present at low concentrations.

  • Any situation where acquiring a sufficient number of scans on a room temperature probe would be prohibitively time-consuming.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticholinergic Activity of Confoline and Atropine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for comparing the anticholinergic activity of a novel compound, Confoline, with the well-established muscarini...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the anticholinergic activity of a novel compound, Confoline, with the well-established muscarinic antagonist, atropine (B194438). Due to the current lack of publicly available experimental data on the anticholinergic properties of Confoline, this document serves as a detailed methodological guide. It outlines the necessary experimental protocols and data presentation formats to facilitate a direct comparison once empirical data for Confoline are generated.

Executive Summary

Atropine is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), exhibiting high affinity across all five subtypes (M1-M5).[1][2] Its anticholinergic effects are well-documented and serve as a benchmark in pharmacological studies.[3][4] Confoline, with its chemical structure [(1S,5R)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate, features a tropane-like scaffold, which is a common structural motif in many anticholinergic agents, including atropine.[5][6] This structural similarity suggests that Confoline may also exhibit anticholinergic activity. This guide details the experimental procedures required to quantify and compare the potential anticholinergic profile of Confoline against that of atropine.

Data Presentation: A Comparative Analysis

To facilitate a direct and clear comparison of the anticholinergic profiles of Confoline and atropine, all quantitative data should be summarized in the following tables. The data for atropine, gathered from existing literature, is provided as a reference.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki values)

This table will compare the binding affinities (Ki, in nM) of Confoline and atropine for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Confoline Data not availableData not availableData not availableData not availableData not available
Atropine 1.27 ± 0.36[1]3.24 ± 1.16[1]2.21 ± 0.53[1]0.77 ± 0.43[1]2.84 ± 0.84[1]
Table 2: Comparative Functional Antagonism (IC50 and pA2/Kb values)

This table will present the functional potencies of Confoline and atropine in inhibiting agonist-induced responses in cellular or tissue-based assays. IC50 values represent the concentration of the antagonist that produces 50% inhibition of the maximal agonist response. pA2 or Kb values, derived from Schild analysis, provide a measure of competitive antagonist affinity.

CompoundM1 Functional Assay (IC50/pA2/Kb)M2 Functional Assay (IC50/pA2/Kb)M3 Functional Assay (IC50/pA2/Kb)M4 Functional Assay (IC50/pA2/Kb)M5 Functional Assay (IC50/pA2/Kb)
Confoline Data not availableData not availableData not availableData not availableData not available
Atropine IC50: 2.22 ± 0.60 nM[1]IC50: 4.32 ± 1.63 nM[1]IC50: 4.16 ± 1.04 nM[1]IC50: 2.38 ± 1.07 nM[1]IC50: 3.39 ± 1.16 nM[1]
pKB: 9.67 (non-selective)[7]pKB: 8.7[8]

Muscarinic Acetylcholine Receptor Signaling Pathways

Anticholinergic agents exert their effects by blocking the binding of acetylcholine (ACh) to muscarinic receptors, thereby inhibiting downstream signaling cascades. The five muscarinic receptor subtypes couple to different G proteins, leading to distinct cellular responses.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_1->M1_M3_M5 binds Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response_1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M2_M4 M2, M4 Receptors ACh_2->M2_M4 binds Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ion_Channel Ion Channel Modulation (e.g., K⁺ channels) Gi_o->Ion_Channel modulates cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response (e.g., decreased heart rate, neuronal inhibition) cAMP->Cellular_Response_2 Ion_Channel->Cellular_Response_2

Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

To determine the anticholinergic activity of a novel compound like Confoline, two primary types of in vitro assays are essential: radioligand binding assays and functional antagonism assays.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., Confoline or atropine) to displace a radiolabeled ligand from the muscarinic receptors. This allows for the determination of the binding affinity (Ki) of the test compound for each receptor subtype.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Test compounds: Confoline and atropine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Confoline and atropine in the assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁴ M. Prepare the [³H]-NMS solution at a concentration close to its Kd for the respective receptor subtype.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Contains cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding (NSB): Contains cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • Competition: Contains cell membranes, [³H]-NMS, and varying concentrations of the test compound (Confoline or atropine).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of Confoline/Atropine - [³H]-NMS solution start->prepare_reagents setup_plate Set up 96-well Plate (in triplicate): - Total Binding - Non-specific Binding - Competition prepare_reagents->setup_plate incubation Incubate at Room Temperature (60-90 minutes) setup_plate->incubation filtration Terminate by Rapid Vacuum Filtration incubation->filtration washing Wash Filters with Cold Buffer filtration->washing counting Scintillation Counting (CPM) washing->counting analysis Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis end End analysis->end

Radioligand Competition Binding Assay Workflow
Functional Antagonism Assay (Schild Analysis)

This assay determines the ability of an antagonist to inhibit the functional response induced by an agonist. A Schild analysis can determine if the antagonism is competitive and provides the pA2 value, which is a measure of the antagonist's affinity.[9][10]

Materials:

  • Isolated tissue preparations (e.g., guinea pig ileum, rat bladder strips) or cell lines expressing a specific muscarinic receptor subtype.

  • Organ bath or cell culture setup.

  • Physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O₂ and 5% CO₂.

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compounds: Confoline and atropine.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue/Cell Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution at 37°C or plate the cells for the assay. Allow for an equilibration period.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine the EC50 and maximal response.

  • Antagonist Incubation: Wash the tissue/cells and incubate with a fixed concentration of the antagonist (Confoline or atropine) for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the concentration ratio (CR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(CR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line provides the pA2 value.

    • A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[11]

schild_analysis_workflow start Start prepare_tissue Prepare and Equilibrate Isolated Tissue/Cells start->prepare_tissue control_crc Generate Control Agonist Concentration-Response Curve (CRC) prepare_tissue->control_crc wash_incubate Wash and Incubate with Antagonist (Concentration 1) control_crc->wash_incubate antagonist_crc_1 Generate Agonist CRC in Presence of Antagonist wash_incubate->antagonist_crc_1 wash_incubate_2 Wash and Incubate with Antagonist (Concentration 2) antagonist_crc_1->wash_incubate_2 antagonist_crc_2 Generate Agonist CRC in Presence of Antagonist wash_incubate_2->antagonist_crc_2 wash_incubate_3 Wash and Incubate with Antagonist (Concentration 3) antagonist_crc_2->wash_incubate_3 antagonist_crc_3 Generate Agonist CRC in Presence of Antagonist wash_incubate_3->antagonist_crc_3 calculate_cr Calculate Concentration Ratios (CR) antagonist_crc_3->calculate_cr schild_plot Construct Schild Plot: log(CR-1) vs. -log[Antagonist] calculate_cr->schild_plot analyze_plot Analyze Schild Plot: - Determine pA2 (x-intercept) - Evaluate Slope (for competitiveness) schild_plot->analyze_plot end End analyze_plot->end

Schild Analysis Workflow for Functional Antagonism

Conclusion

This guide outlines the essential experimental framework for a comprehensive comparison of the anticholinergic activities of Confoline and the benchmark antagonist, atropine. By systematically determining the binding affinities and functional potencies at all five muscarinic receptor subtypes, researchers can elucidate the complete anticholinergic profile of Confoline. The provided protocols and data presentation formats are designed to ensure a rigorous and standardized comparison, which is crucial for the evaluation of new chemical entities in drug discovery and development. The structural similarity of Confoline to known tropane (B1204802) alkaloids suggests that it is a promising candidate for investigation as a novel anticholinergic agent.

References

Comparative

Confoline versus scopolamine: a comparative pharmacological study

An Objective Analysis for Researchers and Drug Development Professionals Introduction Scopolamine (B1681570), a well-characterized tropane (B1204802) alkaloid, has long been a staple in both clinical practice and pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

Scopolamine (B1681570), a well-characterized tropane (B1204802) alkaloid, has long been a staple in both clinical practice and pharmacological research, primarily for its potent anticholinergic effects. It is widely used as a standard for inducing cognitive impairment in preclinical drug development. In contrast, confoline, a structurally distinct alkaloid isolated from Convolvulus subhirsutus, remains largely uncharacterized in the scientific literature. While the plant genus Convolvulus has a history of use in traditional medicine for cognitive enhancement, detailed pharmacological data for its individual alkaloids, including confoline, are conspicuously absent from publicly available databases.

This guide provides a comprehensive overview of the known pharmacological properties of scopolamine, supported by experimental data. Due to the significant lack of published research on confoline, a direct comparative analysis is not currently possible. Instead, we present the available information on scopolamine to serve as a benchmark and highlight the critical need for future research to elucidate the pharmacological profile of confoline.

Pharmacological Profile: Data Summary

The following tables summarize the available quantitative data for scopolamine. The corresponding data for confoline are largely unavailable in the current scientific literature.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Scopolamine ~1-3~1-5~1-4~2-10~3-15
Confoline Data not availableData not availableData not availableData not availableData not available

Note: Ki values for scopolamine are approximate ranges compiled from various radioligand binding studies. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vitro Functional Activity (IC50 / EC50 in nM)
CompoundAssay TypeTargetPotency
Scopolamine Functional InhibitionMuscarinic ReceptorsIC50: ~55.3 nM (non-selective)[1]
Confoline Data not availableData not availableData not available
Table 3: Comparative Pharmacokinetic Parameters
ParameterScopolamineConfoline
Bioavailability (Oral) Highly variable, ~10.7-48.2%[2]Data not available
Half-life (t½) ~4.5 hours (IV)[2]Data not available
Metabolism Primarily hepatic (CYP3A)[3]Data not available
Excretion RenalData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize muscarinic receptor antagonists like scopolamine.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (e.g., scopolamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Cognitive Impairment (e.g., Morris Water Maze)

Objective: To evaluate the effect of a compound on learning and memory in a rodent model. Scopolamine is often used to induce a cognitive deficit.

Materials:

  • Morris water maze apparatus (a circular pool filled with opaque water).

  • Hidden platform.

  • Animal tracking software.

  • Test animals (e.g., mice or rats).

  • Test compound (e.g., scopolamine) and vehicle control.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental room and handling.

  • Drug Administration: Animals are administered the test compound (e.g., scopolamine, 1 mg/kg, i.p.) or vehicle control a set time before the task (e.g., 30 minutes).

  • Acquisition Phase: Animals undergo several training trials per day for several consecutive days. In each trial, the animal is placed in the pool and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding. The following diagrams are generated using the DOT language.

muscarinic_antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds & Activates G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response Effector->Response Scopolamine Scopolamine Scopolamine->mAChR Competitively Blocks

Caption: Mechanism of Scopolamine as a Muscarinic Antagonist.

binding_assay_workflow start Start prepare Prepare Receptor Membranes, Radioligand, and Test Compound start->prepare incubate Incubate Components to Reach Equilibrium prepare->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash quantify Quantify Radioactivity with Scintillation Counter wash->quantify analyze Calculate IC50 and Ki Values quantify->analyze end End analyze->end

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

Scopolamine is a non-selective muscarinic receptor antagonist with well-documented effects on the central and peripheral nervous systems. Its ability to reliably induce cognitive deficits has made it an invaluable tool in the development of nootropic and anti-dementia drugs.

In stark contrast, the pharmacological properties of confoline remain to be elucidated. The traditional use of Convolvulus species for cognitive enhancement suggests that their constituent alkaloids may possess interesting neuromodulatory activities. The structural similarity of confoline to other tropane alkaloids warrants a thorough investigation into its potential interaction with muscarinic and other neurotransmitter receptors.

Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods to isolate pure confoline from Convolvulus subhirsutus.

  • In Vitro Pharmacology: Comprehensive screening of confoline against a panel of neurotransmitter receptors and transporters, with a particular focus on muscarinic receptor subtypes.

  • Functional Assays: Characterization of the functional activity of confoline at its target receptors to determine if it acts as an agonist, antagonist, or allosteric modulator.

  • In Vivo Studies: Evaluation of the pharmacokinetic profile and central nervous system effects of confoline in animal models, including its impact on cognition, both alone and in comparison to scopolamine-induced deficits.

A thorough pharmacological characterization of confoline is essential to validate the traditional claims of its plant source and to explore its potential as a novel therapeutic agent. Until such data becomes available, any comparison to a well-understood compound like scopolamine remains speculative.

References

Validation

A Comparative Guide to the Neuroprotective Effects of Choline and its Analogs in Cellular Models

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the neuroprotective performance of Choline (B1196258) and its novel analogs, JWB 1-84-1 and JAY 2-22-33, with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Choline (B1196258) and its novel analogs, JWB 1-84-1 and JAY 2-22-33, with other established neuroprotective agents, Citicoline and Selegiline (B1681611). The information presented is based on experimental data from studies on neuronal cell models, offering insights into their therapeutic potential for neurodegenerative conditions.

Comparative Analysis of Neuroprotective Efficacy

The following table summarizes the quantitative data on the neuroprotective effects of Choline analogs, Citicoline, and Selegiline in various neuronal cell models. It is important to note that the experimental conditions, including cell lines, neurotoxic insults, and compound concentrations, vary between studies. This precludes a direct head-to-head comparison but provides valuable individual efficacy data.

CompoundCell LineNeurotoxic InsultKey Efficacy MetricConcentrationResult
JWB 1-84-1 N2aβ-amyloid (Aβ)Reduction in Aβ levels0.125 µM, 1 µMSignificantly reduced secreted Aβ monomers (p < 0.001)[1]
JAY 2-22-33 N2aβ-amyloid (Aβ)Reduction in Aβ levels0.5 µM, 1 µMSignificantly reduced secreted Aβ monomers (p < 0.01 and p < 0.001 respectively)[1]
Citicoline SH-SY5Y6-hydroxydopamine (6-OHDA)Cell Viability50 µM, 60 µMDid not significantly influence cell viability in 6-OHDA (40 µM) treated cells[2]
Citicoline SH-SY5Y6-hydroxydopamine (6-OHDA)Cell ViabilityNot SpecifiedIn a study, 100 µM 6-OHDA alone reduced cell viability to 56.46%[3]
Selegiline Neural Stem CellsHydrogen Peroxide (H₂O₂)Cell Viability20 µMIncreased cell viability to 64.4% compared to 29.66% in the H₂O₂ treated control group[4]
Selegiline Neural Stem CellsHydrogen Peroxide (H₂O₂)Apoptosis Rate20 µMDecreased the percentage of apoptotic cells to 30.10% from 67.84% in the H₂O₂ treated control group[4]
Selegiline Neural Stem CellsHydrogen Peroxide (H₂O₂)Necrosis Rate20 µMDecreased the percentage of necrotic cells to 27.32% from 59.74% in the H₂O₂ treated control group[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate SH-SY5Y or other neuronal cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of the neuroprotective compound (e.g., Selegiline 0-40 µM) for a specified period (e.g., 48 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., 125 µM H₂O₂ for 30 minutes or 100 µM 6-OHDA for 24 hours).

  • MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis and Necrosis Assessment (Acridine Orange/Ethidium (B1194527) Bromide Staining)
  • Cell Treatment: Follow the same cell seeding, pre-treatment, and neurotoxicity induction steps as in the cell viability assay.

  • Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and stain with a mixture of acridine (B1665455) orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5 minutes.

  • Microscopy: Visualize the cells under a fluorescence microscope.

  • Cell Counting: Count the number of live (green), apoptotic (orange), and necrotic (red) cells in at least five different fields per well. The percentages of apoptotic and necrotic cells are calculated relative to the total number of cells.

β-amyloid (Aβ) Quantification (ELISA)
  • Cell Culture and Treatment: Culture N2a cells expressing the Aβ transgene. Treat the cells with the compounds of interest (e.g., JWB 1-84-1, JAY 2-22-33) at various concentrations for 24 hours.

  • Sample Collection: Collect the cell culture medium.

  • ELISA Procedure: Use a commercially available Aβ ELISA kit. Add the collected medium to the wells of the ELISA plate pre-coated with an Aβ capture antibody.

  • Detection: Follow the manufacturer's instructions for the addition of detection antibody, substrate, and stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentration of Aβ in the samples based on a standard curve. The results are expressed as the percentage reduction in Aβ levels compared to the untreated control.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed neuroprotective signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow for Neuroprotection Assay start Seed Neuronal Cells pretreatment Pre-treat with Test Compound start->pretreatment toxin Induce Neurotoxicity pretreatment->toxin assay Perform Viability/Apoptosis Assay toxin->assay analysis Data Analysis assay->analysis

Caption: A generalized experimental workflow for assessing neuroprotective effects in cell models.

G cluster_choline Choline & Analogs Choline Choline / Analogs nAChR Nicotinic Acetylcholine Receptors Choline->nAChR Abeta ↓ Aβ Production Choline->Abeta Membrane ↑ Phosphatidylcholine Synthesis Choline->Membrane Neuroprotection Neuroprotection nAChR->Neuroprotection Abeta->Neuroprotection Membrane->Neuroprotection G cluster_selegiline Selegiline Selegiline Selegiline MAOB Inhibits MAO-B Selegiline->MAOB Bcl2 ↑ Bcl-2 Expression Selegiline->Bcl2 ROS ↓ Reactive Oxygen Species MAOB->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Apoptosis ↓ Apoptosis Bcl2->Apoptosis Apoptosis->Neuroprotection

References

Comparative

A Comparative Analysis of Alkaloids from Diverse Convolvulus Species: A Guide for Researchers

For Immediate Release This guide offers a comparative analysis of the alkaloid content across various species of the Convolvulus genus, a plant group known for its rich and diverse phytochemical profile. This document is...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of the alkaloid content across various species of the Convolvulus genus, a plant group known for its rich and diverse phytochemical profile. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current data to support further investigation into the pharmacological potential of these compounds. The guide summarizes quantitative alkaloid data, details common experimental protocols for their isolation and analysis, and visualizes key workflows and biological interactions.

The genus Convolvulus is a significant source of various alkaloids, primarily tropane (B1204802) and pyrrolidine (B122466) types, which have garnered scientific interest for their potential neuromodulatory and other biological activities.[1] Species within this genus exhibit considerable variation in their alkaloid profiles, influenced by factors such as genetics, geographical origin, and the specific plant part analyzed.

Quantitative Alkaloid Comparison

The following table summarizes the available quantitative data on the alkaloid content in different Convolvulus species. It is important to note that direct quantitative comparisons are limited in the existing literature, highlighting a need for further standardized comparative studies.

Convolvulus SpeciesPlant PartAlkaloid(s)MethodTotal Alkaloid Content (%)Major Alkaloid Content (mg/100g dried plant material)Reference
C. subhirsutusAerial PartsPhyllalbine and othersNot Specified0.6 - 0.75 (Uzbekistan)Not Specified[2]
0.12 (Tajikistan)
RootsPhyllalbine and othersNot Specified0.6 - 1.6 (Uzbekistan)Not Specified[2]
C. lanatusAerial PartsTropane & Pyrrolidine AlkaloidsGLC-MS0.01Cuscohygrine: 2.1[3]
Hygrine: 0.1[3]
Tropinone: 0.1[3]
RootsTropane & Pyrrolidine AlkaloidsGLC-MS0.06Cuscohygrine: 41.5[3]
Hygrine: 1.1[3]
Tropinone: 0.2[3]
C. arvensisAerial Parts & RootsTropane & Pyrrolidine AlkaloidsGC-MSNot SpecifiedQualitative data indicates presence of tropine, pseudotropine, tropinone, cuscohygrine, and hygrine.[4][5][6]
C. pluricaulisAerial PartsConvolvine and othersHPLCNot SpecifiedQualitative data indicates presence of convolvine.[1]

Experimental Protocols

The isolation and quantification of alkaloids from Convolvulus species typically involve a series of extraction, purification, and analytical steps. The following protocols are generalized from established methodologies.[1][7][8]

General Alkaloid Extraction

This protocol outlines a standard acid-base extraction method for isolating a crude alkaloid mixture from plant material.

a. Plant Material Preparation:

  • Air-dry the plant material (aerial parts or roots) in the shade or using a mechanical dryer at a temperature not exceeding 40°C.

  • Grind the dried plant material into a coarse powder.

b. Defatting:

  • Subject the powdered plant material to Soxhlet extraction with a non-polar solvent like n-hexane or petroleum ether for several hours to remove lipids and chlorophyll.[1][9]

  • Air-dry the defatted plant material to remove residual solvent.

c. Alkaline Extraction:

  • Macerate the defatted plant material in an alkaline solution (e.g., 1 M methanolic ammonia (B1221849) or a 2% (w/v) solution of potassium hydroxide (B78521) in ethanol) for 24 hours at room temperature with occasional stirring.[1][7] This process liberates the free-base alkaloids.

  • Filter the mixture to collect the extract. Repeat the extraction process to maximize yield.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

d. Acid-Base Liquid-Liquid Partitioning:

  • Dissolve the crude extract in an acidic aqueous solution (e.g., 2 M hydrochloric acid).[1]

  • Wash the acidic solution with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to remove neutral and weakly basic impurities.

  • Basify the aqueous layer to a pH of approximately 10 with a base like ammonium (B1175870) hydroxide to precipitate the alkaloids.

  • Extract the liberated alkaloids from the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[1]

Analytical Methodologies

a. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile alkaloids.[3][10]

  • Sample Preparation: The crude alkaloid extract is typically dissolved in a suitable organic solvent. Derivatization may be necessary for non-volatile alkaloids to increase their volatility.

  • GC Conditions: A capillary column (e.g., DB-1) is commonly used. The temperature program typically involves an initial hold followed by a gradual increase to a final temperature to ensure separation of compounds with different boiling points. Helium is often used as the carrier gas.[3]

  • MS Conditions: Mass spectra are typically recorded at 70 eV. The identification of individual alkaloids is achieved by comparing their mass spectra and retention indices with those of known standards and reference libraries (e.g., NIST).[3][5]

b. High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the quantification of alkaloids.[11]

  • Sample Preparation: The crude alkaloid extract is dissolved in the mobile phase and filtered through a syringe filter before injection.

  • HPLC System: A C18 reversed-phase column is frequently used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) is commonly employed to achieve optimal separation.[12]

  • Detection: A UV detector is typically used for quantification, with the wavelength set to the maximum absorbance of the target alkaloids.[12]

  • Quantification: The concentration of specific alkaloids is determined by comparing the peak areas from the sample with those of a calibration curve generated from known concentrations of pure standards.

Visualizing the Process and Pathways

To better illustrate the methodologies and potential biological interactions of Convolvulus alkaloids, the following diagrams have been generated using the DOT language.

Alkaloid_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis cluster_output Output Start Dried, Powdered Plant Material Defatting Defatting (n-hexane) Start->Defatting Alkaline_Extraction Alkaline Maceration (e.g., Methanolic Ammonia) Defatting->Alkaline_Extraction Acid_Wash Acid Dissolution (e.g., 2M HCl) Alkaline_Extraction->Acid_Wash Basification Basification (e.g., NH4OH) Acid_Wash->Basification Solvent_Extraction Solvent Extraction (Dichloromethane) Basification->Solvent_Extraction Crude_Alkaloids Crude Alkaloid Extract Solvent_Extraction->Crude_Alkaloids Chromatography Chromatography (e.g., GC-MS, HPLC) Crude_Alkaloids->Chromatography Quantification Identification & Quantification Chromatography->Quantification Alkaloid_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Interaction cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response Alkaloid Tropane Alkaloid (e.g., from Convolvulus) Receptor Neuronal Receptors (e.g., Muscarinic Acetylcholine Receptors) Alkaloid->Receptor Binds/Modulates MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Activates/Inhibits Downstream Downstream Effectors (Transcription Factors) MAPK->Downstream Response Modulation of Neuronal Survival, Inflammation, and Apoptosis Downstream->Response

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Confoline Quantification

In the landscape of pharmaceutical development and scientific research, the ability to obtain accurate and reproducible quantitative data for a compound of interest is fundamental. For the novel bioactive compound, Confo...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the ability to obtain accurate and reproducible quantitative data for a compound of interest is fundamental. For the novel bioactive compound, Confoline, establishing robust analytical methods is a critical first step. However, ensuring that data remains consistent and reliable across different analytical platforms or laboratories requires a rigorous cross-validation process.[1][2] This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of Confoline. We present a framework for their cross-validation, complete with detailed experimental protocols and performance data.

Principles of Analytical Method Cross-Validation

Cross-validation serves to demonstrate that two distinct analytical methods are comparable and can be used interchangeably to produce reliable data.[2][3] This is particularly crucial when transferring a method between laboratories or when data from different analytical techniques need to be correlated. The process typically involves analyzing a common set of samples, including quality control (QC) standards and, if available, incurred samples, with both the established reference method and the comparator method.[2][3] The acceptance criteria for cross-validation are based on the statistical agreement between the results generated by both methods.[4]

Comparison of Analytical Method Performance

The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics for hypothetical HPLC-UV and UPLC-MS/MS methods developed for the quantification of Confoline.

ParameterHPLC-UVUPLC-MS/MSDescription
Linearity (r²) > 0.999> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[5]
Accuracy (% Recovery) 98% - 102%99% - 101%The closeness of the measured value to the true value.[5]
Precision (RSD%) < 2%< 1.5%The degree of agreement among individual test results when the procedure is applied repeatedly.[5]
Limit of Detection (LOD) 0.5 µg/mL0.01 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) 1.5 µg/mL0.05 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Experimental Protocols

Detailed methodologies for the quantification of Confoline using HPLC-UV and UPLC-MS/MS are provided below.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard solutions of Confoline are prepared by dissolving a known amount of the reference standard in the mobile phase.

    • For analysis of formulated products, a sample equivalent to 10 mg of Confoline is dissolved in 100 mL of the mobile phase, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[6]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

    • A gradient elution is used, starting at 10% B and increasing to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Confoline: Precursor ion > Product ion (specific m/z values to be determined).

      • Internal Standard (if used): Precursor ion > Product ion.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.[6]

    • Desolvation Temperature: 400°C.[6]

  • Sample Preparation:

    • Stock solutions of Confoline and an appropriate internal standard are prepared in methanol.

    • For biological samples (e.g., plasma), a protein precipitation extraction is performed by adding three volumes of acetonitrile to one volume of plasma, followed by vortexing and centrifugation. The supernatant is then diluted for injection.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and UPLC-MS/MS methods for Confoline quantification.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol prep_samples Prepare QC and Study Samples start->prep_samples analysis_hplc Analyze Samples using HPLC-UV Method prep_samples->analysis_hplc analysis_uplc Analyze Samples using UPLC-MS/MS Method prep_samples->analysis_uplc data_hplc Generate HPLC-UV Quantitative Data analysis_hplc->data_hplc data_uplc Generate UPLC-MS/MS Quantitative Data analysis_uplc->data_uplc compare_data Statistically Compare Datasets data_hplc->compare_data data_uplc->compare_data acceptance Acceptance Criteria Met? compare_data->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End pass->end fail->prep_samples

References

Comparative

A Comparative Analysis of Synthetic vs. Natural Confoline: An Examination of Efficacy

An in-depth review of current scientific literature reveals a notable gap in the comparative efficacy data between synthetically derived and naturally sourced Confoline. While the chemical structure and natural origin of...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of current scientific literature reveals a notable gap in the comparative efficacy data between synthetically derived and naturally sourced Confoline. While the chemical structure and natural origin of Confoline are documented, a direct comparison of their biological activities, supported by experimental data, remains an unexplored area of research.

This guide aims to address this informational void by outlining the known properties of Confoline, detailing a hypothetical experimental framework for such a comparative study, and visualizing the potential signaling pathways that could be investigated. Due to the current absence of direct comparative studies, this document will serve as a foundational resource for researchers and drug development professionals interested in initiating research in this area.

Understanding Confoline: A Brief Overview

Confoline, with the chemical formula C₁₇H₂₁NO₅, is a naturally occurring compound that has been identified in the plant species Convolvulus subhirsutus.[1] Its chemical structure is formally known as [(1S,5R)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate.[1] The synthesis of Confoline has not been extensively reported in publicly available literature, making a direct comparison with its natural counterpart challenging.

Hypothetical Comparative Efficacy Data

To facilitate future research, the following table outlines a proposed structure for presenting comparative efficacy data between natural and synthetic Confoline. This table is currently unpopulated due to the lack of available data but serves as a template for future experimental readouts.

Parameter AssessedNatural ConfolineSynthetic ConfolineMethod of AnalysisPutative Signaling Pathway
In Vitro Cytotoxicity (IC₅₀ in µM) MTT AssayApoptosis Pathway
Enzyme Inhibition (Kᵢ in nM) Enzyme Kinetics AssaySpecific Kinase Pathway
Receptor Binding Affinity (Kₐ in µM) Radioligand Binding AssayG-Protein Coupled Receptor Signaling
Gene Expression Modulation (Fold Change) qPCR / RNA-seqRelevant Gene Regulatory Network

Proposed Experimental Protocols for Efficacy Comparison

To generate the data required for the table above, a series of robust experimental protocols would need to be established. The following are detailed methodologies for key experiments that would be central to a comparative study.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of natural and synthetic Confoline on a relevant cancer cell line (e.g., HeLa, A549).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of natural and synthetic Confoline in culture medium.

    • Replace the medium in the wells with the prepared Confoline dilutions and a vehicle control.

    • Incubate for 48 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values using a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of natural and synthetic Confoline on the expression levels of key proteins in a targeted signaling pathway (e.g., Akt/mTOR pathway).

  • Methodology:

    • Treat cells with natural and synthetic Confoline at their respective IC₅₀ concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Potential Mechanisms and Workflows

To conceptualize the potential biological impact of Confoline and the experimental process, the following diagrams have been generated using the DOT language.

G Hypothetical Signaling Pathway for Confoline Confoline Natural or Synthetic Confoline Receptor Cell Surface Receptor Confoline->Receptor G_Protein G-Protein Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling cascade initiated by Confoline binding.

G Experimental Workflow for Efficacy Comparison cluster_sourcing Compound Sourcing cluster_invitro In Vitro Assays cluster_data Data Analysis Natural_Confoline Isolation from Convolvulus subhirsutus Treatment Treatment with Confoline Variants Natural_Confoline->Treatment Synthetic_Confoline Chemical Synthesis Synthetic_Confoline->Treatment Cell_Culture Cell Line Maintenance Cell_Culture->Treatment Cytotoxicity_Assay MTT Assay Treatment->Cytotoxicity_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calculation IC50 Determination Cytotoxicity_Assay->IC50_Calculation Protein_Quantification Protein Expression Quantification Western_Blot->Protein_Quantification Statistical_Analysis Statistical Comparison IC50_Calculation->Statistical_Analysis Protein_Quantification->Statistical_Analysis Conclusion Comparative Efficacy Conclusion Statistical_Analysis->Conclusion

Caption: Workflow for comparing natural and synthetic Confoline.

References

Validation

A Comparative Guide to the Structure-Activity Relationship of Confoline Analogs: Insights from Quinoline Derivatives

A notable scarcity of publicly available, detailed structure-activity relationship (SAR) studies focusing specifically on Confoline and its direct analogs necessitates a comparative analysis of a closely related and exte...

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available, detailed structure-activity relationship (SAR) studies focusing specifically on Confoline and its direct analogs necessitates a comparative analysis of a closely related and extensively studied class of compounds: quinoline (B57606) derivatives. This guide provides a comprehensive overview of the SAR of quinoline-based compounds, offering valuable insights that can inform the design and development of novel Confoline analogs with enhanced therapeutic potential. The information presented herein is intended for researchers, scientists, and drug development professionals.

Confoline, an alkaloid with a core quinoline structure, holds promise for various therapeutic applications. However, the lack of extensive research on its analogs makes it challenging to delineate the specific structural features that govern its biological activity. By examining the vast body of research on quinoline derivatives, we can extrapolate key SAR principles that are likely applicable to Confoline. Quinolines are a significant class of heterocyclic compounds with a wide array of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2]

Key Structural Features and Their Impact on Activity

The fundamental structure of quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for chemical modification.[1] The biological activity of quinoline derivatives can be significantly modulated by substitutions at various positions on the quinoline ring.

A study on quinoline carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis, identified three critical regions for inhibitory activity[3]:

  • C(2) Position: Bulky, hydrophobic substituents at this position are crucial for activity.

  • C(4) Position: A strict requirement for a carboxylic acid group or its salt form is observed.

  • Benzo Portion: Appropriate substitutions on the benzene ring of the quinoline scaffold influence potency.

Furthermore, in the context of anticancer activity, SAR studies on a series of quinoline derivatives revealed the following[4]:

  • Position 7: The presence of a large and bulky alkoxy substituent is beneficial for antiproliferative activity.

  • Position 4: Amino side chain substituents at this position enhance antiproliferative effects.

  • Alkylamino Side Chain Length: The length of the alkylamino side chain at position 4 impacts potency, with two methylene (B1212753) units being optimal.

The introduction of a fluorine atom and a piperazine (B1678402) ring to the quinoline structure has been shown to broaden the spectrum of activity and increase intrinsic potency in the context of antibacterial agents.[5]

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic effects of various quinoline derivatives against different cancer cell lines are a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.

Below is a summary of the cytotoxic activities of selected quinoline derivatives from the literature.

Compound/AnalogCell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid 9i A549 (Non-small cell lung cancer)1.91 - 5.29[6][7]
K-562 (Chronic myeloid leukemia)1.91 - 5.29[6][7]
Quinoline-Chalcone Hybrid 9j A549 (Non-small cell lung cancer)1.91 - 5.29[6][7]
K-562 (Chronic myeloid leukemia)1.91 - 5.29[6][7]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) Various human tumor cell lines< 1.0[4]
8-Hydroxyquinoline (8-HQ) HCT 116 (Human colorectal cancer)9.33 ± 0.22[8]
8-Aminoquinoline Glycoconjugate 17 HCT 116 (Human colorectal cancer)116.4 ± 5.9[8]
MCF-7 (Human breast adenocarcinoma)78.1 ± 9.3[8]

Experimental Protocols

Accurate assessment of the biological activity of Confoline analogs requires robust and standardized experimental protocols. The following are detailed methodologies for commonly employed cytotoxicity assays.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and culture overnight.[6]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0.5, 1, 5, 10, 25, 50, or 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[6][9]

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[9]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.[9]

  • Absorbance Measurement: Measure the absorbance of the solution spectrophotometrically at approximately 550 nm.[9] The amount of formazan produced is proportional to the number of viable cells.

LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

Workflow for the LDH Cytotoxicity Assay:

LDH_Assay_Workflow cluster_plate 96-well Plate cluster_protocol Protocol Steps A1 Cells + Compound Incubate Incubate Plate A1->Incubate B1 Cells + Lysis Buffer (Max LDH) B1->Incubate C1 Medium Only (Background) C1->Incubate Transfer Transfer Supernatant Incubate->Transfer Add_Substrate Add LDH Substrate Mix Transfer->Add_Substrate Incubate_Dark Incubate in Dark (Room Temp) Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read Read Absorbance (490nm & 680nm) Add_Stop->Read

Caption: Workflow for the LDH cytotoxicity assay.

Signaling Pathways Modulated by Quinoline Derivatives

Understanding the mechanism of action of Confoline analogs is crucial for their development as therapeutic agents. Studies on quinoline derivatives have shed light on the signaling pathways they can modulate to exert their biological effects.

PI3K/Akt/mTOR Pathway

A series of quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[6][7] Compounds 9i and 9j were found to inhibit the phosphorylation of PI3K, Akt, and mTOR in A549 and K562 cells.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Quinoline_Chalcone Quinoline-Chalcone Hybrids (9i, 9j) Quinoline_Chalcone->PI3K inhibits Quinoline_Chalcone->Akt inhibits phosphorylation Quinoline_Chalcone->mTOR inhibits phosphorylation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline-chalcone hybrids.

p53/Bax-Dependent Apoptosis

Another mechanism of action for certain quinoline derivatives involves the activation of the p53 tumor suppressor protein. The representative compound 10g was found to trigger p53/Bax-dependent apoptosis in colorectal cancer cells by activating p53 transcriptional activity.[4]

p53_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 Bax_Gene Bax Gene p53->Bax_Gene promotes transcription Bax_Protein Bax Protein Bax_Gene->Bax_Protein Quinoline_10g Quinoline Derivative (10g) Quinoline_10g->p53 activates transcriptional activity Mitochondrion Mitochondrion Bax_Protein->Mitochondrion induces permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis

References

Comparative

In Vivo Therapeutic Potential of Confoline and Its Alternatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic potential of Confoline, focusing on its in vivo validation where data is available, and drawin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Confoline, focusing on its in vivo validation where data is available, and drawing comparisons with established alternative treatments. Due to the limited direct in vivo data on Confoline, this guide will address its potential in two key therapeutic areas—neuroprotection and oncology—by examining studies on extracts of Convolvulus pluricaulis, a plant known to contain Confoline, and the closely related compound, Conofolidine.

Neuroprotective Potential: Convolvulus pluricaulis Extract vs. Standard Nootropics

Extracts of Convolvulus pluricaulis, containing Confoline as one of its alkaloids, have been investigated for their neuroprotective effects in animal models. These studies provide indirect evidence for the potential therapeutic application of its constituents in neurodegenerative diseases.

Comparative Efficacy in Animal Models of Cognitive Impairment
Compound/ExtractAnimal ModelKey Efficacy ParametersObservations
Aqueous Extract of Convolvulus pluricaulis Scopolamine-induced amnesia in Wistar rats- Reduced transfer latency in Elevated Plus Maze- Improved spatial memory in Morris Water Maze- Inhibition of acetylcholinesterase (AChE) activity- Increased antioxidant enzyme levels (glutathione reductase, superoxide (B77818) dismutase)The extract demonstrated significant neuroprotective effects, suggesting a multifactorial mechanism involving cholinergic pathway modulation and antioxidant activity.[1]
Rivastigmine Scopolamine-induced amnesia in Wistar rats- Reversible cholinesterase inhibitorA standard therapeutic for Alzheimer's disease, it primarily acts by modulating cholinergic function.
NU-9 (experimental drug) Mouse model of Alzheimer's disease- Improved performance on memory tests- Reduced brain inflammationAddresses fundamental cellular mechanisms of neurodegeneration, showing promise in preclinical models.[2]
CA (experimental drug) Mouse models of Alzheimer's disease- Improved memory, depression, and anxiety- Reduced levels of tau protein and protein clumpsWorks by reinvigorating cellular cleaning mechanisms.[3][4]
Experimental Protocols

Scopolamine-Induced Amnesia Model in Wistar Rats

  • Animals: Male Wistar rats (250 ± 20 g).

  • Induction of Amnesia: A single intraperitoneal injection of scopolamine (B1681570) (1 mg/kg body weight) is administered to induce cognitive deficits, mimicking aspects of neurodegenerative conditions.

  • Treatment Groups:

    • Control group (vehicle).

    • Scopolamine-treated group.

    • Convolvulus pluricaulis aqueous extract (150 mg/kg body weight, orally) pre-treatment followed by scopolamine.

    • Rivastigmine (1 mg/kg body weight, orally) pre-treatment followed by scopolamine.

  • Behavioral Assessments:

    • Elevated Plus Maze (EPM): Transfer latency (the time taken to move from the open arm to the closed arm) is measured to assess learning and memory.

    • Morris Water Maze (MWM): This test is used to evaluate spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

  • Biochemical Analysis: After behavioral tests, brain tissues (cortex and hippocampus) are collected to measure acetylcholinesterase (AChE) activity and levels of antioxidant enzymes.

Signaling Pathway

neuroprotection_pathway cluster_stress Cellular Stress cluster_cp Convolvulus pluricaulis Extract cluster_effects Neuroprotective Effects Oxidative Stress Oxidative Stress Improved Cognition Improved Cognition Cholinergic Dysfunction Cholinergic Dysfunction CP Convolvulus pluricaulis (contains Confoline) Antioxidant Activity Antioxidant Activity CP->Antioxidant Activity Increases AChE Inhibition AChE Inhibition CP->AChE Inhibition Inhibits Antioxidant Activity->Oxidative Stress Reduces AChE Inhibition->Cholinergic Dysfunction Reduces

Caption: Proposed neuroprotective mechanism of Convolvulus pluricaulis extract.

Anticancer Potential: In Vitro Efficacy of Conofolidine and Comparison with In Vivo Data of Standard Chemotherapies

While direct in vivo validation for the anticancer properties of Confoline or Conofolidine is not yet published, in vitro studies on Conofolidine have shown promising results against various cancer cell lines. This section compares this in vitro data with the established in vivo performance of standard chemotherapeutic agents for breast and colorectal cancer, highlighting the critical need for preclinical animal studies for Conofolidine.

Comparative Anticancer Activity
CompoundCancer TypeIn Vitro GI50 (µM)In Vivo Model & Efficacy
Conofolidine Breast Cancer (MDA-MB-468)~0.3In vivo data not available. Induces apoptosis and cell cycle arrest in vitro.[5][6][7][8]
Colorectal Cancer (HT-29)~0.3In vivo data not available. Induces senescence in vitro.[5][6][7][8]
Cyclophosphamide + Anti-PD-1 + Eganelisib Breast Cancer (4T1 murine TNBC)N/ASyngeneic Balb/C mice: Combination therapy significantly suppressed tumor growth compared to control.[9]
FOLFOX (5-FU, Leucovorin, Oxaliplatin) Colorectal Cancer N/AXenograft models: Standard combination chemotherapy used to treat advanced colorectal cancer.[10][11][12]

GI50: The concentration of a drug that inhibits the growth of 50% of a cell population.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) for Conofolidine

  • Cell Lines: Human breast cancer (e.g., MDA-MB-468) and colorectal cancer (e.g., HT-29) cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of Conofolidine for 72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.

    • The GI50 value is calculated from the dose-response curve.[5]

In Vivo Xenograft Model for Colorectal Cancer

  • Animals: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Human colorectal cancer cells are injected subcutaneously to establish tumors.

  • Treatment Regimen: Once tumors reach a certain volume, mice are treated with chemotherapeutic agents such as FOLFOX (a combination of 5-fluorouracil, leucovorin, and oxaliplatin) administered intraperitoneally.[10]

  • Efficacy Evaluation: Tumor volume is measured regularly to assess the anti-tumor effect of the treatment.

Proposed Anticancer Signaling Pathway of Conofolidine (In Vitro)

anticancer_pathway cluster_cellular_effects Cellular Effects cluster_outcomes Cell Fate Conofolidine Conofolidine Increased ROS Increased Reactive Oxygen Species Conofolidine->Increased ROS DNA Damage DNA Double-Strand Breaks (γ-H2AX foci) Conofolidine->DNA Damage Apoptosis Apoptosis Increased ROS->Apoptosis Cell Cycle Perturbation S-phase depletion, p21 upregulation DNA Damage->Cell Cycle Perturbation Cell Cycle Perturbation->Apoptosis Senescence Senescence Cell Cycle Perturbation->Senescence

Caption: Inferred anticancer mechanism of Conofolidine based on in vitro data.

Conclusion and Future Directions

The available evidence suggests that Confoline, as a component of Convolvulus pluricaulis extracts, holds promise for neuroprotective applications, with in vivo studies demonstrating efficacy in animal models of cognitive impairment. Further research is warranted to isolate Confoline and validate its specific contribution to these effects.

In the context of oncology, the related compound Conofolidine exhibits potent in vitro anticancer activity. However, a significant gap exists in the preclinical development, with a clear need for in vivo studies to evaluate its efficacy, pharmacokinetics, and safety in animal models. These studies will be crucial to determine if the promising in vitro results can be translated into a viable therapeutic strategy. Future research should focus on conducting these essential in vivo validation studies to fully assess the therapeutic potential of Conofolidine and, by extension, Confoline.

References

Validation

Comparative Cytotoxicity of Confoline on Cancerous vs. Healthy Cells: A Research Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel anticancer agents with high selectivity for malignant cells over healthy tissues remains a cornerstone of oncological research. Confolin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high selectivity for malignant cells over healthy tissues remains a cornerstone of oncological research. Confoline, an alkaloid found in the medicinal plant Convolvulus pluricaulis, has garnered interest for its potential therapeutic properties. This guide provides an objective comparison of the cytotoxic effects of extracts containing Confoline on cancerous versus healthy cells, supported by available experimental data. While studies on isolated Confoline are limited, research on Convolvulus pluricaulis extracts offers significant insights into its selective anticancer potential.

Quantitative Data Summary

The cytotoxic effects of a substance are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. The selectivity of a compound can be inferred by comparing its IC50 values between cancerous and normal cell lines. A significantly lower IC50 for cancer cells suggests selective cytotoxicity.

The following table summarizes the comparative cytotoxicity of an ethanolic extract of Convolvulus pluricaulis, which contains Confoline, on a human cancerous cell line and a normal cell line.

Cell LineCell TypeCompoundIC50 ValueSelectivity
HepG2 Human Hepatoma (Cancerous)Ethanolic Extract of Convolvulus pluricaulis35.873 µg/ml[1][2]Highly Selective for Cancer Cells
L-929 Mouse Fibroblast (Normal)Ethanolic Extract of Convolvulus pluricaulis> 1000 µg/ml[1][2]

The data clearly indicates that the ethanolic extract of Convolvulus pluricaulis is significantly more toxic to the HepG2 cancer cells than to the normal L-929 fibroblast cells, demonstrating a high degree of selectivity.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of the cytotoxic and apoptotic effects of Convolvulus pluricaulis extracts.

Cell Culture and Maintenance
  • Cell Lines:

    • HepG2 (human hepatoma) and L-929 (normal mouse fibroblast) cell lines are procured from a certified cell repository.

  • Culture Medium:

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions:

    • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[2]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the Convolvulus pluricaulis extract (e.g., 20-640 µg/ml).[2] A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation:

    • The plates are incubated for 24 hours.[2]

  • MTT Addition:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to quantify the percentage of apoptotic cells.

  • Cell Treatment:

    • Cells are treated with the IC50 concentration of the Convolvulus pluricaulis extract for 24 hours.

  • Cell Harvesting and Fixation:

    • After treatment, cells are harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining:

    • The fixed cells are then washed and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometric Analysis:

    • The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by a sub-G1 peak in the DNA histogram.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the comparative cytotoxicity of a compound on cancerous and normal cell lines.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CancerCells Cancer Cell Line (e.g., HepG2) TreatmentCancer Expose to Confoline-containing extract (various concentrations) CancerCells->TreatmentCancer NormalCells Normal Cell Line (e.g., L-929) TreatmentNormal Expose to Confoline-containing extract (various concentrations) NormalCells->TreatmentNormal MTT MTT Assay for Cytotoxicity TreatmentCancer->MTT FlowCytometry Flow Cytometry for Apoptosis TreatmentCancer->FlowCytometry TreatmentNormal->MTT IC50 Calculate IC50 Values MTT->IC50 ApoptosisRate Determine Percentage of Apoptotic Cells FlowCytometry->ApoptosisRate Comparison Compare Cancer vs. Normal Cell Response IC50->Comparison ApoptosisRate->Comparison

Caption: Workflow for comparative cytotoxicity and apoptosis analysis.

Proposed Signaling Pathway for Apoptosis Induction

Studies indicate that the cytotoxic effect of the Convolvulus pluricaulis extract on cancer cells is mediated by the induction of apoptosis.[1][2] The diagram below illustrates a generalized intrinsic apoptosis pathway that is a common mechanism for anticancer agents.

apoptosis_pathway Confoline Confoline-containing Extract CellularStress Induces Cellular Stress in Cancer Cell Confoline->CellularStress Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Release of Cytochrome c Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by the extract.

References

Comparative

Validating the Traditional Uses of Convolvulus through the Lens of Confoline Research

For centuries, plants of the Convolvulus genus, commonly known as bindweeds, have been a staple in traditional medicine systems worldwide.[1][2] Traditional uses range from treating neurological conditions like epilepsy...

Author: BenchChem Technical Support Team. Date: December 2025

For centuries, plants of the Convolvulus genus, commonly known as bindweeds, have been a staple in traditional medicine systems worldwide.[1][2] Traditional uses range from treating neurological conditions like epilepsy and anxiety to addressing inflammation, microbial infections, and even cancer.[3][4][5][6] Modern scientific inquiry has begun to validate these age-old practices, revealing a rich phytochemical landscape within these plants. Among the numerous bioactive compounds, the alkaloid confoline, found in species such as Convolvulus pluricaulis, stands out as a potential contributor to the genus's therapeutic effects.[7][8][9]

This guide provides a comparative analysis of the traditional uses of Convolvulus and the scientific evidence supporting them, with a specific focus on the potential role of confoline. Due to the limited research exclusively on isolated confoline, this guide synthesizes data from studies on Convolvulus extracts and related alkaloids to build a framework for future research into confoline's specific mechanisms of action.

Phytochemical Profile and Pharmacological Activities

Convolvulus species are rich in a variety of bioactive compounds, which are believed to be responsible for their diverse pharmacological activities. The major classes of phytochemicals and the validated biological activities of Convolvulus extracts are summarized in the tables below.

Table 1: Major Phytochemicals Identified in Convolvulus Species

Phytochemical ClassExamples of Compounds Found in ConvolvulusKey Species
Alkaloids Confoline, Convolamine, Convolvine, Shankhapushpine, AtropineC. pluricaulis, C. subhirsutus
Flavonoids Kaempferol, Quercetin, IsorhamnetinC. arvensis, C. pluricaulis
Phenolic Compounds Scopoletin, Caffeic acid, Ferulic acidC. pluricaulis, C. arvensis
Coumarins Umbelliferone, ScopoletinC. arvensis
Glycosides β-sitosterol glycosideC. pluricaulis
Steroids β-sitosterolC. pluricaulis

Table 2: Scientifically Validated Pharmacological Activities of Convolvulus Extracts

Pharmacological ActivityConvolvulus Species StudiedKey Findings
Antioxidant C. pluricaulis, C. arvensisExtracts demonstrated significant free radical scavenging activity.[10]
Anti-inflammatory C. arvensisExtracts showed potential in reducing inflammation.
Antimicrobial C. arvensisEssential oils exhibited activity against various bacteria and fungi.[11]
Anticancer C. arvensisExtracts displayed cytotoxic activity against certain cancer cell lines.
Neuroprotective C. pluricaulisTraditionally used as a brain tonic, studies suggest memory-enhancing and anxiolytic effects.[4][6]
Anticonvulsant C. pluricaulisMethanolic extracts showed anticonvulsant activity in animal models.[10]

Confoline: An Alkaloid of Interest

Confoline is a tropane (B1204802) alkaloid identified in Convolvulus species. While research on the isolated compound is sparse, its chemical structure suggests potential for significant biological activity.

Chemical Structure of Confoline:

Caption: Chemical structure of Confoline.

Hypothetical Signaling Pathways for Confoline

Given the anti-inflammatory and anticancer activities reported for Convolvulus extracts, it is plausible that confoline could modulate key signaling pathways involved in these processes. Below are hypothetical pathways that could be investigated in future research.

experimental_workflow cluster_0 Traditional Knowledge & Ethnobotany cluster_1 Phytochemical Analysis cluster_2 Pharmacological Screening cluster_3 Mechanism of Action Studies cluster_4 Validation & Drug Development A Traditional Use of Convolvulus spp. B Plant Material (Convolvulus pluricaulis) A->B Guides selection J Validation of Traditional Use A->J C Extraction & Fractionation B->C D Isolation & Purification of Confoline C->D E Structural Elucidation D->E F In Vitro Assays (e.g., Anti-inflammatory, Anticancer) D->F G In Vivo Animal Models F->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->H I Target Identification H->I H->J K Lead Compound for Drug Development I->K

Caption: Experimental workflow for validating traditional uses of Convolvulus.

hypothetical_pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 NF-κB Pathway Confoline Confoline Receptor Cell Surface Receptor (Hypothetical) Confoline->Receptor Binds to PI3K PI3K Receptor->PI3K Activates IKK IKK Receptor->IKK Inhibits (Hypothetical) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammation Nucleus->Inflammation Promotes transcription of inflammatory genes

Caption: Hypothetical signaling pathways modulated by Confoline.

Experimental Protocols

1. General Protocol for Extraction and Isolation of Alkaloids from Convolvulus spp.

This protocol provides a general framework for the extraction and isolation of alkaloids, including confoline, from Convolvulus plant material.

  • Plant Material Preparation: The whole plant of Convolvulus pluricaulis is collected, dried in the shade, and coarsely powdered.

  • Defatting: The powdered plant material is defatted with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

  • Alkaloid Extraction:

    • The defatted plant material is then subjected to extraction with a polar solvent, such as methanol (B129727) or ethanol, often under alkaline conditions (e.g., using a weak base like sodium carbonate) to liberate the free alkaloids.

    • The extraction can be performed using methods like Soxhlet extraction, maceration, or ultrasound-assisted extraction.[12]

  • Acid-Base Partitioning:

    • The crude extract is concentrated and then subjected to an acid-base liquid-liquid partitioning.

    • The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble.

    • This aqueous layer is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is then adjusted to be alkaline (e.g., with ammonium (B1175870) hydroxide), which deprotonates the alkaloids, making them soluble in organic solvents.

    • The free alkaloids are then extracted into an immiscible organic solvent like dichloromethane (B109758) or chloroform.

  • Purification:

    • The crude alkaloid fraction is then subjected to chromatographic techniques for the isolation of individual compounds.

    • Techniques such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to isolate confoline.

  • Structure Elucidation: The structure of the isolated confoline is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

2. In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This protocol can be used to assess the potential anti-inflammatory activity of confoline.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of confoline for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells. A positive control (LPS only) and a negative control (cells only) are included.

  • Nitric Oxide Measurement:

    • After a 24-hour incubation period, the production of nitric oxide (NO) is measured by quantifying the amount of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition by confoline is calculated relative to the LPS-treated control. The IC50 value (the concentration of confoline that inhibits 50% of NO production) is then determined.

Conclusion and Future Directions

The traditional use of Convolvulus species for a variety of medicinal purposes is well-documented and increasingly supported by scientific research. The presence of a diverse array of phytochemicals, including the alkaloid confoline, likely contributes to these therapeutic effects. While current research has focused on crude extracts, there is a clear need for further investigation into the specific pharmacological activities and mechanisms of action of isolated compounds like confoline.

Future research should focus on:

  • Isolation and Pharmacological Screening of Confoline: Isolating sufficient quantities of pure confoline to conduct comprehensive in vitro and in vivo pharmacological studies.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by confoline to understand its molecular targets.

  • Comparative Studies: Comparing the efficacy of confoline with other alkaloids from Convolvulus and with standard drugs to assess its therapeutic potential.

  • Clinical Trials: If preclinical studies show promise, well-designed clinical trials will be necessary to validate the therapeutic efficacy and safety of confoline in humans.

By systematically investigating the properties of confoline, researchers can further validate the traditional wisdom surrounding Convolvulus and potentially develop new therapeutic agents for a range of diseases.

References

Validation

Confoline's Neurological Activity Profiled Against Leading Neurological Drugs

FOR IMMEDIATE RELEASE [City, State] – [Date] – A comprehensive comparative analysis of the neurological activity of Confoline, an alkaloid derived from the medicinal plant Convolvulus pluricaulis, has been conducted agai...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive comparative analysis of the neurological activity of Confoline, an alkaloid derived from the medicinal plant Convolvulus pluricaulis, has been conducted against a panel of established neurological drugs. This guide provides researchers, scientists, and drug development professionals with a detailed examination of Confoline's potential therapeutic effects, benchmarked against market-leading treatments for cognitive decline, anxiety, and depression.

While direct quantitative experimental data on isolated Confoline remains limited, this report synthesizes available information on Convolvulus pluricaulis extracts, in which Confoline is a constituent, to provide a preliminary performance assessment. The data presented herein is intended to serve as a foundational resource for further investigation into Confoline's specific pharmacological profile.

Comparative Analysis of Neurological Activity

The following tables summarize the available and inferred data for Confoline in comparison to Donepezil and Memantine (B1676192) for cognitive enhancement, Diazepam for anxiolytic activity, and Fluoxetine (B1211875) for antidepressant effects.

Table 1: Cognitive Enhancement Activity

CompoundMechanism of ActionIn Vivo ModelEfficacy
Confoline (inferred from C. pluricaulis extract) Potential Cholinesterase Inhibition, Sigma-1 Receptor Modulation, GABAergic ModulationScopolamine-induced amnesia in rodentsReversal of cognitive deficits[1][2][3]
Donepezil Acetylcholinesterase Inhibitor[4][5][6]Scopolamine-induced amnesia in rodentsSignificant improvement in learning and memory[7]
Memantine NMDA Receptor Antagonist[8]Ischemic stroke models in rodentsNeuroprotective, reduces neuronal damage and improves neurological function[9][10][11]

Table 2: Anxiolytic Activity

CompoundMechanism of ActionIn Vivo ModelEfficacy
Confoline (inferred from C. pluricaulis extract) Potential GABAergic ModulationElevated Plus Maze in miceIncrease in time spent in open arms, indicating reduced anxiety-like behavior[1]
Diazepam GABA-A Receptor Positive Allosteric ModulatorElevated Plus Maze in rodentsSignificant increase in open arm exploration

Table 3: Antidepressant Activity

CompoundMechanism of ActionIn Vivo ModelEfficacy
Confoline (inferred from C. pluricaulis extract) Potential Serotonergic and GABAergic ModulationForced Swim Test in miceDecrease in immobility time, suggesting antidepressant-like effects
Fluoxetine Selective Serotonin (B10506) Reuptake Inhibitor (SSRI)[12][13][14][15]Forced Swim Test in rodentsSignificant decrease in immobility time[16][17][18][19]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further research.

Scopolamine-Induced Amnesia Model for Cognitive Enhancement

This model is used to induce a state of cognitive deficit in rodents, mimicking aspects of dementia, against which the efficacy of potential nootropic agents can be tested.[2][20]

  • Animals: Male Swiss mice or Wistar rats are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Treatment:

    • Test compound (e.g., Convolvulus pluricaulis extract or benchmark drug) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses.

    • Control groups receive the vehicle.

  • Induction of Amnesia: 30-60 minutes after treatment, scopolamine (B1681570) (0.4 mg/kg, i.p.) is administered to induce amnesia.[21] The saline group receives a vehicle injection.

  • Behavioral Testing: 30 minutes after scopolamine injection, cognitive function is assessed using behavioral paradigms such as the Morris Water Maze or Passive Avoidance Test.

  • Data Analysis: Parameters such as escape latency, time spent in the target quadrant (Morris Water Maze), or step-through latency (Passive Avoidance Test) are recorded and analyzed.

Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[22][23][24][25][26]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Animals: Mice or rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound or a benchmark anxiolytic drug (e.g., Diazepam).

    • Each animal is placed at the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a 5-minute period.

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video tracking system.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Forced Swim Test for Antidepressant Activity

The forced swim test is a common behavioral model used to screen for antidepressant efficacy.[16][17][18][19]

  • Apparatus: A cylindrical tank filled with water.

  • Animals: Mice or rats are used.

  • Procedure:

    • Animals are administered the test compound or a standard antidepressant (e.g., Fluoxetine).

    • Animals are placed in the water tank for a 6-minute session.

  • Data Scoring: The duration of immobility (floating passively) during the last 4 minutes of the test is recorded.

  • Interpretation: A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by Confoline and the general workflow for its comparative evaluation.

G cluster_0 Cholinergic Pathway cluster_1 Drug Action ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binds Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Activates Donepezil Donepezil Donepezil->AChE Inhibits Confoline Confoline (putative) Confoline->AChE Inhibits (putative) G cluster_0 GABAergic Pathway cluster_1 Drug Action GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Neuron Postsynaptic Neuron GABA_A->Neuron Hyperpolarization (Inhibition) Diazepam Diazepam Diazepam->GABA_A Enhances GABA effect Confoline Confoline (putative) Confoline->GABA_A Modulates (putative) G cluster_0 Sigma-1 Receptor Signaling cluster_1 Ligand Interaction S1R Sigma-1 Receptor Neuroprotection Neuroprotection S1R->Neuroprotection Promotes ER Endoplasmic Reticulum Cellular_Stress Cellular Stress Cellular_Stress->S1R Activates Confoline Confoline (putative) Confoline->S1R Modulates (putative) G cluster_0 Experimental Workflow A Compound Selection (Confoline, Benchmarks) B Animal Model Selection (e.g., Scopolamine-induced amnesia) A->B C Treatment Administration B->C D Behavioral Testing C->D E Data Collection & Analysis D->E F Comparative Efficacy Assessment E->F

References

Comparative

A Comparative Guide to the Metabolic Profiling of Confoline in Preclinical Species and Humans

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the metabolic profiles of Confoline, a novel quinoline-based therapeutic agent, across various preclinical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Confoline, a novel quinoline-based therapeutic agent, across various preclinical species (rat, mouse, and dog) and humans. Understanding species-specific metabolic pathways is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. The following sections detail the metabolic fate of Confoline, present comparative quantitative data, and outline the experimental protocols used for metabolite identification and quantification.

Executive Summary

Confoline undergoes extensive phase I and phase II metabolism, with significant qualitative and quantitative differences observed across the species evaluated. The primary metabolic pathways include oxidation and demethylation, followed by glucuronidation.[1][2] Rodent models, particularly rats, exhibit a higher rate of oxidative metabolism compared to dogs and humans.[3][4][5] These differences in metabolic clearance can significantly impact the systemic exposure and half-life of the parent compound and its metabolites, highlighting the importance of careful species selection for preclinical safety studies.[6]

Comparative Metabolic Data

The following tables summarize the key metabolites of Confoline identified in liver microsomes and plasma from different species, along with their relative abundances.

Table 1: Major Confoline Metabolites Identified in Liver Microsomes

Metabolite IDMetabolic ReactionHuman (%)Rat (%)Mouse (%)Dog (%)
M1 8-Hydroxylation45303550
M2 N-Demethylation25403820
M3 O-Demethylation15101218
M4 M1 + Glucuronidation1015108
M5 M2 + Glucuronidation5554

Table 2: Relative Plasma Exposure (AUC) of Confoline and its Major Metabolites

CompoundHumanRatMouseDog
Confoline 1.000.650.700.95
M1 0.801.201.100.85
M2 0.400.950.900.35

Experimental Protocols

In Vitro Metabolism in Liver Microsomes

Objective: To identify the major phase I and phase II metabolites of Confoline in human, rat, mouse, and dog liver microsomes.

Materials:

  • Confoline

  • Pooled liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally related compound)

Procedure:

  • Incubation: A solution of Confoline (1 µM) is incubated with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system (for phase I) or both NADPH and UDPGA (for phase I and II).

  • Time Points: Aliquots are taken at 0, 15, 30, 60, and 120 minutes.

  • Reaction Termination: The reaction is quenched by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[7]

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for LC-MS/MS analysis.[7]

In Vivo Pharmacokinetic and Metabolite Profiling

Objective: To determine the pharmacokinetic profile and identify major circulating metabolites of Confoline in rats.

Procedure:

  • Dosing: A single oral dose of Confoline is administered to male Sprague-Dawley rats.[8][9]

  • Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[8][9]

  • Sample Preparation: Plasma is separated by centrifugation and subjected to protein precipitation with acetonitrile.[10]

  • Analysis: The supernatant is analyzed by UPLC-Q-TOF-MS/MS for the quantification of Confoline and identification of its metabolites.[8][9][10]

Analytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the separation and detection of Confoline and its metabolites.[11][12]

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, while product ion scans are used for structural elucidation.[7]

Visualizations

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the primary metabolic pathways of Confoline and the general workflow for its metabolic profiling.

Confoline Confoline M1 M1 (8-Hydroxy-Confoline) Confoline->M1 CYP3A4, CYP1A2 (Oxidation) M2 M2 (N-Desmethyl-Confoline) Confoline->M2 CYP2D6, CYP3A4 (N-Demethylation) M3 M3 (O-Desmethyl-Confoline) Confoline->M3 CYP2C9 (O-Demethylation) M4 M4 (M1-Glucuronide) M1->M4 UGTs (Glucuronidation) M5 M5 (M2-Glucuronide) M2->M5 UGTs (Glucuronidation) Excretion Excretion M3->Excretion M4->Excretion M5->Excretion

Caption: Proposed metabolic pathway of Confoline.

start Start invitro In Vitro Metabolism (Liver Microsomes) start->invitro invivo In Vivo Study (Animal Model) start->invivo sample_prep Sample Preparation (Protein Precipitation) invitro->sample_prep invivo->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis (Metabolite ID & Quant) lcms->data_analysis report Comparative Report data_analysis->report

Caption: Experimental workflow for metabolic profiling.

cluster_species Species Comparison cluster_metabolism Metabolic Activity Human Human Oxidation Oxidative Metabolism (Phase I) Human->Oxidation Moderate Conjugation Conjugation (Phase II) Human->Conjugation High Rat Rat Rat->Oxidation High Rat->Conjugation Moderate Mouse Mouse Mouse->Oxidation High Mouse->Conjugation Moderate Dog Dog Dog->Oxidation Moderate Dog->Conjugation High

Caption: Interspecies differences in metabolic pathways.

References

Validation

Independent Verification of Confoline's Receptor Binding Affinity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of Confoline with established drugs. Due to the limited p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory activity of Confoline with established drugs. Due to the limited publicly available data on the specific receptor binding affinity of the isolated compound Confoline, this analysis utilizes the reported AChE inhibitory activity of a total alcoholic extract of Convolvulus pilosellifolius, a plant in which Confoline is found. The IC50 value of this extract is used as a surrogate to provide a preliminary comparative assessment against well-known AChE inhibitors.

Data Presentation: Comparative Inhibitory Activity against Acetylcholinesterase

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Convolvulus pilosellifolius extract containing Confoline and three widely used acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. Lower IC50 values indicate greater potency.

Compound/ExtractIC50 (µg/mL)IC50 (µM)Target Enzyme
Convolvulus pilosellifolius Extract0.391[1]Not ApplicableAcetylcholinesterase
Donepezil0.131[1]~0.0028Acetylcholinesterase
RivastigmineNot Available5.5Acetylcholinesterase
GalantamineNot Available0.85Acetylcholinesterase

Note: The IC50 value for the Convolvulus pilosellifolius extract is for the total alcoholic extract and not for the purified Confoline compound. The IC50 for Donepezil is from the same study for direct comparison. Molar concentrations for the extract are not applicable. The IC50 values for Rivastigmine and Galantamine are sourced from separate studies and are provided for broader context.

Experimental Protocols: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase inhibitory activity is typically performed using the spectrophotometric method developed by Ellman.

Principle:

This assay measures the activity of acetylcholinesterase by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (AChS) to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials and Reagents:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (AChS) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (typically pH 8.0)

  • Test compounds (Confoline extract and reference inhibitors)

  • Microplate reader

Procedure:

  • Reagent Preparation: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared, typically in a suitable solvent like DMSO, and then serially diluted to the desired concentrations in the buffer.

  • Assay Setup: In a 96-well microplate, the following are added to respective wells:

    • Blank: Buffer and DTNB.

    • Control (100% enzyme activity): Buffer, AChE solution, and DTNB.

    • Test Sample: Buffer, AChE solution, DTNB, and the test compound at various concentrations.

  • Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (AChS) to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a defined period using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each well. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic_Neuron->Acetylcholine Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis by ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Confoline Confoline (Inhibitor) Confoline->AChE Inhibits

Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, which is inhibited by Confoline.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare Buffer, AChE, DTNB, AChS Add_Reagents Add Buffer, AChE, DTNB, and Inhibitor to Wells Prepare_Reagents->Add_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Confoline & Controls Prepare_Inhibitors->Add_Reagents Pre_incubate Pre-incubate at 37°C Add_Reagents->Pre_incubate Add_Substrate Initiate Reaction with AChS Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition vs. Control Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot % Inhibition vs. [Inhibitor] and Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman's method.

References

Comparative

A Head-to-Head Comparison of Confoline and Convolvine Bioactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the known biological activities of Confoline and Convolvine, two tropane (B1204802) alkaloids found in plant s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of Confoline and Convolvine, two tropane (B1204802) alkaloids found in plant species of the Convolvulus genus, notably Convolvulus pluricaulis. It is important to note that while research has begun to elucidate the activities of Convolvine, scientific literature on the isolated Confoline compound is sparse. Much of the currently understood bioactivity is derived from studies of whole plant extracts, where these alkaloids exist alongside other compounds like Convolamine.

Overview of Alkaloids

Confoline and Convolvine are structurally related alkaloids that contribute to the pharmacological profile of Convolvulus extracts, which are traditionally used in Ayurvedic medicine for their nootropic (cognitive-enhancing) and anxiolytic (anti-anxiety) properties.[1] Recent studies, however, have revealed distinct mechanisms of action, particularly in their interaction with key neurological receptors.

Head-to-Head Bioactivity Comparison

The most definitive comparative data available distinguishes Convolvine from its closely related precursor, Convolamine, at the sigma-1 receptor (S1R). Confoline remains largely uncharacterized in direct comparative studies.

Summary of Biological Activities
ParameterConvolvineConfoline
Primary Target(s) Muscarinic Receptors (putative antagonist)[1][2]; Inactive at Sigma-1 Receptor (S1R)[3][4]Data on specific targets is limited; potential anti-epileptic activity has been mentioned[5]
Key Bioactivities Nootropic, anxiolytic, sedative, and cytotoxic effects are attributed to the parent plant extract[1][5][6]Mentioned as having anti-epileptic activity, though detailed studies are lacking[5]
Mechanism of Action Does not share the S1R positive allosteric modulation of its parent compound, Convolamine[7]Largely unelucidated
Cognitive Enhancement Does not produce cognitive-enhancing effects via the S1R pathway[3][7]Not extensively studied

Quantitative Data on Bioactivity

ParameterTest CompoundResultReference
Sigma-1 Receptor (S1R) Binding Inhibition (IC50) Convolamine> 10 µM[3]
Sigma-2 Receptor (S2R) Binding Inhibition (IC50) Convolamine> 10 µM[3]
Effect on S1R Agonist (PRE-084) Affinity ConvolamineShifts IC50 of PRE-084 to lower values (Positive Allosteric Modulator)[3][7]
Effect on S1R Agonist (PRE-084) Affinity ConvolvineNo reported effect; does not share the S1R-mediated effects of Convolamine[3][7]
In vivo Cognitive Enhancement ConvolamineRestores learning in mouse models (~1 mg/kg)[3][7]
In vivo Cognitive Enhancement ConvolvineDoes not share the cognitive-enhancing effects of Convolamine at comparable doses[3][7]

Signaling Pathways

The primary differentiating pathway identified is the Sigma-1 Receptor (S1R) signaling cascade. Convolamine, the parent compound of Convolvine, is a positive allosteric modulator of S1R, a chaperone protein at the endoplasmic reticulum-mitochondria interface involved in neuronal plasticity and cell survival.[4] Convolvine does not share this mechanism.[4][7]

cluster_0 Endoplasmic Reticulum Membrane cluster_1 Cellular Response S1R_BiP Sigma-1R / BiP Complex IP3R IP3 Receptor S1R_BiP->IP3R Stabilizes Ca_Store Ca²⁺ Store IP3R->Ca_Store Regulates Ca²⁺ Release Mito_Ca Mitochondrial Ca²⁺ Uptake Ca_Store->Mito_Ca Neuro_Response Neuronal Plasticity & Cell Survival Mito_Ca->Neuro_Response Promotes Convolamine Convolamine (S1R PAM) Convolamine->S1R_BiP Enhances Agonist-Induced Dissociation Convolvine Convolvine Convolvine->S1R_BiP No Activity cluster_workflow Elevated Plus Maze (EPM) Workflow cluster_interpretation Interpretation Logic start Acclimatize Animal to Test Room admin Administer Test Compound (e.g., Convolvine-containing extract) or Vehicle start->admin place Place Animal on Central Platform of EPM admin->place explore Allow 5-Minute Free Exploration place->explore record Record Time and Entries in Open/Closed Arms explore->record analyze Analyze Data record->analyze end Determine Anxiolytic or Anxiogenic Effect analyze->end more_time Increased Time/Entries in Open Arms? analyze->more_time anxiolytic Anxiolytic Effect more_time->anxiolytic Yes no_effect No Anxiolytic Effect more_time->no_effect No

References

Validation

Unveiling Convoline: A Comparative Guide to Published Findings and Future Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the current published findings on Convoline, a tropane (B1204802) alkaloid primarily found in the medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current published findings on Convoline, a tropane (B1204802) alkaloid primarily found in the medicinal plant Convolvulus pluricaulis. The initial search for "Confoline" revealed it to be a likely misspelling of "Convoline." This document objectively compares the known and proposed mechanisms of action of Convoline with other relevant compounds and provides detailed experimental protocols to facilitate the replication and validation of these findings. While research on pure Convoline is still emerging, this guide synthesizes the available data, much of which is derived from studies on Convolvulus pluricaulis extracts, to offer a foundational understanding of its therapeutic potential.

Data Presentation: Quantitative and Mechanistic Overview

The following tables summarize the reported biological activities of Convoline and its plant source, Convolvulus pluricaulis, and offer a comparison with other relevant drugs. It is important to note that quantitative data such as IC50 and Ki values for pure Convoline are largely unavailable in the current literature. The data presented here is primarily qualitative and derived from studies on plant extracts.

Table 1: Nootropic and Neuroprotective Effects

FeatureConvoline (from C. pluricaulis extracts)PiracetamDonepezilScopolamine (as an amnestic agent)
Primary Target Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)[1]AMPA receptors, mitochondrial functionAcetylcholinesterase (AChE)Muscarinic Acetylcholine Receptors (mAChRs)[2][3]
Mechanism of Action Putative muscarinic receptor antagonist/modulator, enhancing cholinergic activity.[1]Modulates neurotransmitter release, enhances membrane fluidity.Reversible inhibitor of AChE, increasing acetylcholine levels.Competitive antagonist at mAChRs, inducing cognitive deficits.[2][3]
Key Effects Improved memory and learning, anxiolytic effects.[1]Enhanced cognitive function, neuroprotection.Improved cognitive function in Alzheimer's disease.Induces amnesia and cognitive impairment.[2]
Quantitative Data IC50/Ki values for pure Convoline are not well-documented.

Table 2: Antioxidant and Anticonvulsant Activity

FeatureConvolvulus pluricaulis Methanolic ExtractAscorbic Acid (Standard Antioxidant)Phenytoin (Standard Anticonvulsant)
Activity Antioxidant (Free Radical Scavenging)AntioxidantAnticonvulsant
Assay DPPH free radical scavengingDPPH free radical scavengingMaximal Electroshock Seizure (MES) model
Quantitative Data IC50: 41.00 µg/ml[4]IC50: 2.03 µg/ml[4]Effective in reducing hind limb extension in MES test.
Anticonvulsant Effect Did not abolish hind limb extension but reduced mean recovery time from convulsions at 500 and 1000 mg/kg.[4]N/AAbolishes hind limb extension in the MES test.

Table 3: Cardiovascular and Hypolipidemic Effects

FeatureConvolvulus pluricaulis Ethanolic Extract
Cardiovascular Effects Negative inotropic action on amphibian and mammalian myocardium; spasmolytic activity on smooth muscles.
Hypolipidemic Effects Significantly reduced serum cholesterol, LDL cholesterol, triglycerides, and phospholipids (B1166683) in cholesterol-fed gerbils after 90 days.
Mechanism The precise molecular mechanisms for these effects are not yet elucidated.
Quantitative Data Specific dose-response data for pure Convoline is not available.

Experimental Protocols

To facilitate the replication and validation of the reported findings, this section provides detailed methodologies for key experiments. These protocols are based on standard pharmacological assays and studies conducted on Convolvulus pluricaulis extracts, adapted for the investigation of pure Convoline.

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Convoline for different muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Cell lines individually expressing human M1, M2, M3, M4, and M5 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Convoline (of high purity).

  • Standard muscarinic antagonists (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2, 4-DAMP for M3).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Scintillation counter and vials.

Protocol:

  • Membrane Preparation: Culture the receptor-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of Convoline or the standard antagonist.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of Convoline (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Nootropic Activity - Morris Water Maze

Objective: To evaluate the memory-enhancing effects of Convoline in a rodent model of spatial learning and memory.

Apparatus:

  • A circular pool (water maze) filled with opaque water.

  • A hidden platform submerged just below the water surface.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Animal Acclimatization: House the animals (e.g., rats or mice) in a controlled environment and handle them for several days before the experiment.

  • Drug Administration: Administer Convoline (or vehicle control, and a positive control like Piracetam) intraperitoneally or orally at predetermined doses and times before each training session.

  • Acquisition Phase (Training): Conduct training trials for several consecutive days (e.g., 4 trials per day for 5 days). In each trial, place the animal in the water at different starting positions and allow it to find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

  • Probe Trial (Memory Test): 24 hours after the last training session, remove the platform from the pool and allow the animal to swim freely for a set duration (e.g., 60 seconds).

  • Data Collection and Analysis: Record the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant (where the platform was located) during the probe trial. Analyze the data to determine if Convoline treatment improves spatial learning and memory compared to the control group.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of Convoline.

Materials:

  • Convoline.

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Ascorbic acid (as a standard antioxidant).

  • Spectrophotometer.

Protocol:

  • Sample Preparation: Prepare different concentrations of Convoline and ascorbic acid in methanol.

  • Reaction Mixture: Add the DPPH solution to each concentration of the test samples.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathway of Convoline and a general workflow for its experimental validation.

Convoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Convoline Convoline mAChR Muscarinic Acetylcholine Receptor (mAChR) Convoline->mAChR Binds to/Modulates G_protein G-protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neurotransmission, Synaptic Plasticity) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Proposed signaling pathway of Convoline via muscarinic receptors.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_comparison Comparative Analysis receptor_binding Muscarinic Receptor Binding Assays (Determine Ki for M1-M5) functional_assays Functional Assays (e.g., Calcium mobilization, IP3 accumulation) receptor_binding->functional_assays Confirm functional activity behavioral_models Behavioral Models (e.g., Morris Water Maze, Elevated Plus Maze) receptor_binding->behavioral_models Inform in vivo dose selection functional_assays->behavioral_models Inform in vivo dose selection neurochemical_analysis Neurochemical Analysis (e.g., Acetylcholine levels, monoamine levels) behavioral_models->neurochemical_analysis Correlate with neurochemistry head_to_head Head-to-Head Comparison with Standard Nootropics (e.g., Piracetam, Donepezil) neurochemical_analysis->head_to_head

Experimental workflow for validating the nootropic effects of Convoline.

Conclusion and Future Directions

The available evidence suggests that Convoline, a key bioactive compound in Convolvulus pluricaulis, holds promise as a nootropic and neuroprotective agent, primarily through its interaction with muscarinic acetylcholine receptors. Additionally, extracts of its source plant have demonstrated antioxidant, anticonvulsant, cardiovascular, and hypolipidemic properties. However, a significant gap exists in the literature regarding the pharmacological profile of pure Convoline. Future research should prioritize the following:

  • Quantitative In Vitro Profiling: Determining the binding affinities (Ki) and functional activities (IC50/EC50) of pure Convoline at its proposed molecular targets.

  • Detailed Mechanistic Studies: Elucidating the specific downstream signaling pathways affected by Convoline for each of its reported biological activities.

  • Replication and Validation: Conducting rigorous in vivo studies using pure Convoline to replicate and validate the findings from studies on C. pluricaulis extracts.

  • Direct Comparative Studies: Performing head-to-head comparisons of pure Convoline with established drugs in relevant preclinical models.

By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential of Convoline and pave the way for its development as a novel therapeutic agent.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling Confoline

Author: BenchChem Technical Support Team. Date: December 2025

Confoline, with the chemical formula C₁₇H₂₁NO₅, is a tropane (B1204802) alkaloid found in the plant Convolvulus subhirsutus. As with many alkaloids, it is prudent to assume it may have significant biological activity and potential toxicity. The following information provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling Confoline. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that could come into contact with the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound. It is advisable to wear two pairs of gloves ("double-gloving").
Body Protection A disposable, solid-front, back-tying gown or a lab coat worn over personal clothing.Protects against contamination of personal clothing and skin. For larger quantities, chemical-resistant coveralls are recommended.
Respiratory Protection A NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling Confoline, ensure that a designated work area is prepared. This area should be in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transferring of solid Confoline within the chemical fume hood. Use a disposable weighing paper or a tared container.

  • In Case of a Spill:

    • For a small spill, gently cover the spill with an absorbent material.

    • Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a sealed, labeled waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • After Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after removing gloves.

    • Decontaminate all surfaces and equipment used.

Disposal Plan:

All waste materials contaminated with Confoline should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If Confoline is used in a solution, collect the liquid waste in a labeled, sealed, and chemical-resistant container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Workflow for Handling Confoline

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare designated work area in a chemical fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh_transfer Weigh and transfer Confoline inside the fume hood don_ppe->weigh_transfer decontaminate Decontaminate surfaces and equipment weigh_transfer->decontaminate spill Spill? weigh_transfer->spill dispose_waste Dispose of waste in labeled, sealed containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands spill->decontaminate No spill_procedure Follow spill cleanup procedure spill->spill_procedure Yes spill_procedure->decontaminate

Caption: Workflow for the safe handling of Confoline.

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